molecular formula C6H6BrN3O2 B1380918 2-bromo-N-methyl-5-nitropyridin-4-amine CAS No. 1234014-33-5

2-bromo-N-methyl-5-nitropyridin-4-amine

Cat. No.: B1380918
CAS No.: 1234014-33-5
M. Wt: 232.03 g/mol
InChI Key: DVJXGNPUDMVFRQ-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-5-nitropyridin-4-amine (CAS 1234014-33-5) is a halogenated pyridine derivative of significant interest in medicinal and organic chemistry. With a molecular formula of C 6 H 6 BrN 3 O 2 and a molecular weight of 232.04 g/mol, it serves as a versatile synthetic intermediate and building block for the construction of more complex organic molecules . This compound is characterized by its strategic functional groups: a bromine atom that serves as an excellent leaving group for substitution reactions, a strong electron-withdrawing nitro group, and an N-methyl-substituted amine. This specific arrangement allows the molecule to undergo various chemical transformations, including nucleophilic substitution reactions where the bromine can be replaced by amines or other nucleophiles, and reduction reactions where the nitro group can be converted to an amino group using agents like hydrogen gas with a palladium catalyst . In scientific research, this compound is investigated for its potential biological activities. It has been explored as a core structure in the synthesis of compounds with antimicrobial and anticancer properties. The mechanism of action is thought to involve the interaction of its functional groups with biological targets; for instance, the nitro group can undergo enzymatic reduction to form reactive intermediates that may interfere with cellular processes . Furthermore, nitropyridine derivatives, in general, are recognized as important precursors in the development of bioactive molecules with diverse activities, including antiviral and antifungal effects . Safety Information: This compound is classified with the signal word "Danger" and carries hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . It must be handled with appropriate precautions and stored in an inert atmosphere at 2-8°C . Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-bromo-N-methyl-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-8-4-2-6(7)9-3-5(4)10(11)12/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJXGNPUDMVFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-bromo-N-methyl-5-nitropyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-N-methyl-5-nitropyridin-4-amine, a specialized heterocyclic compound. Due to its specific substitution pattern, this molecule is a potentially valuable building block in medicinal chemistry. As direct experimental data for this N-methylated derivative is not extensively cataloged, this document synthesizes information from its parent amine, 2-bromo-5-nitropyridin-4-amine, and established principles of synthetic organic chemistry to provide a robust scientific resource.

Chemical Identity and Physicochemical Properties

A definitive CAS number for this compound is not readily found in major chemical databases, suggesting it is a novel or less common research chemical. Therefore, it is critical to reference its immediate precursor, 2-bromo-5-nitropyridin-4-amine , for which the established CAS number is 84487-15-0 .[1][2][3][4][5]

Properties of the Parent Compound: 2-bromo-5-nitropyridin-4-amine

The properties of the parent amine serve as a crucial baseline for understanding the N-methylated derivative.

PropertyValueSource(s)
CAS Number 84487-15-0[1][2][3][5]
Molecular Formula C₅H₄BrN₃O₂[1][2]
Molecular Weight 218.01 g/mol [1][2][5]
Density (Predicted) 1.9 ± 0.1 g/cm³[1]
Boiling Point (Predicted) 396.3 ± 37.0 °C at 760 mmHg[1][2]
Flash Point (Predicted) 193.5 ± 26.5 °C[1]
Appearance Yellow Solid[5]
Topological Polar Surface Area 84.7 Ų[1]
Predicted Properties of this compound

The introduction of a methyl group to the amine functionality will predictably alter the physicochemical properties. These estimated values are vital for planning synthetic workups, purification, and formulation.

PropertyPredicted ValueRationale
Molecular Formula C₆H₆BrN₃O₂Addition of one carbon and two hydrogen atoms.
Molecular Weight 232.04 g/mol Addition of a CH₂ group (14.03 g/mol ) to the parent amine.
Boiling Point > 396.3 °CIncreased molecular weight and van der Waals forces typically lead to a higher boiling point.
Solubility Decreased solubility in polar protic solvents (e.g., water); Increased solubility in nonpolar organic solvents.The methyl group adds lipophilicity and removes one N-H bond, reducing hydrogen bonding potential with protic solvents.
Topological Polar Surface Area ~84.7 ŲThe core polar surface area remains largely unchanged as the primary contributors (nitro and pyridine nitrogen) are unaltered.

Synthesis and Reaction Mechanisms

The synthesis of this compound is best approached via a two-stage process: first, the synthesis of the parent amine precursor, followed by its selective N-methylation.

Stage 1: Synthesis of 2-bromo-5-nitropyridin-4-amine (Precursor)

A documented method for synthesizing the parent amine involves the reaction of a di-substituted pyridine with ammonia.[1]

Protocol:

  • Under an inert nitrogen atmosphere, dissolve 2,4-dibromo-5-nitropyridine in anhydrous Tetrahydrofuran (THF).

  • To this solution, add a 2.0 M solution of ammonia in methanol, followed by the addition of triethylamine.

  • Stir the resulting mixture at room temperature for approximately 50 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter it through a silica gel plug to remove inorganic salts.

  • Concentrate the filtrate in vacuo to yield 2-bromo-5-nitropyridin-4-amine.[1]

Causality: The bromine atom at the 4-position of the pyridine ring is more activated towards nucleophilic aromatic substitution than the bromine at the 2-position due to the electron-withdrawing effect of the nitro group at the 5-position. Ammonia acts as the nucleophile, displacing the bromide to form the primary amine. Triethylamine is added to scavenge the HBr byproduct generated during the reaction.

Stage 2: N-methylation to Yield this compound

With the precursor in hand, a standard N-methylation protocol can be employed. The choice of methylating agent and base is critical to ensure mono-methylation and prevent side reactions.

Protocol:

  • Suspend 2-bromo-5-nitropyridin-4-amine in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the suspension and stir at 0 °C. The base will deprotonate the amine to form the more nucleophilic amide anion.

  • Slowly add one equivalent of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to isolate this compound.

Self-Validating System: The protocol's integrity is maintained by careful stoichiometric control. Using a slight excess of the base ensures full deprotonation of the amine, while using only one equivalent of the methylating agent minimizes the risk of undesired quaternization of the pyridine nitrogen. Monitoring by TLC provides in-process validation of reaction completion and helps identify any significant side products.

SynthesisWorkflow cluster_precursor Stage 1: Precursor Synthesis cluster_target Stage 2: N-Methylation Precursor_Start 2,4-dibromo-5-nitropyridine Precursor_Product 2-bromo-5-nitropyridin-4-amine (CAS: 84487-15-0) Precursor_Start->Precursor_Product NH₃/MeOH, Et₃N Target_Product This compound Precursor_Product->Target_Product 1. NaH 2. CH₃I

Proposed two-stage synthesis of the target compound.

Applications in Drug Discovery & Medicinal Chemistry

The substituted nitropyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules.[6] Nitropyridines are versatile precursors for a wide range of heterocyclic systems with demonstrated antitumor, antiviral, and anti-neurodegenerative activities.[6]

Kinase Inhibition: The aminopyridine core is a well-established pharmacophore for developing kinase inhibitors. The nitrogen atoms on the pyridine ring can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases. The introduction of an N-methyl group, as in our target compound, is a common medicinal chemistry strategy used to:

  • Modulate Potency and Selectivity: The methyl group can provide beneficial steric interactions or displace water molecules in the binding site, potentially increasing affinity for the target kinase over others.

  • Improve Pharmacokinetic (PK) Properties: N-methylation can block metabolic N-dealkylation, increase lipophilicity (which can affect absorption and distribution), and alter solubility.

The bromine atom at the 2-position is particularly valuable as it serves as a synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

KinaseInhibition cluster_pathway Conceptual Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase Downstream Kinase (e.g., MAP Kinase) Receptor->Kinase Transcription Transcription Factor Kinase->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 2-bromo-N-methyl- 5-nitropyridin-4-amine (Analog) Inhibitor->Kinase Inhibition (Blocks ATP Binding)

Inhibition of a generic kinase signaling pathway.

Safety, Handling, and Storage

No specific safety data exists for this compound. Therefore, all safety precautions must be based on the data for structurally similar compounds and the parent amine, 2-bromo-5-nitropyridin-4-amine.

Hazard Classification of Parent Compound (CAS 84487-15-0):

  • GHS Classification: Warning. H302 (Harmful if swallowed).[1] Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][8]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[1]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]

Conclusion

This compound represents a promising but underexplored chemical entity. While direct data is sparse, a logical synthetic pathway can be designed starting from its more accessible parent amine. Its structural features—a reactive bromine handle, a reducible nitro group, and a methylated aminopyridine core—make it a highly attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Researchers working with this compound should proceed with caution, adopting the safety protocols established for its parent and related structures, while leveraging its synthetic versatility to explore new frontiers in drug discovery.

References

  • CP Lab Safety. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine, min 98%, 100 grams. Retrieved from [Link]

  • ChemBK. (n.d.). 2-BROMO-5-NITROPYRIDIN-4-AMINE. Retrieved from [Link]

  • AccelaChem. (n.d.). 84487-15-0,2-Bromo-5-nitropyridin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Unlocking Innovation: The Applications of 2-Bromo-5-nitropyridine in Drug Discovery and Development. Retrieved from [Link]

Sources

physicochemical characteristics of 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-bromo-N-methyl-5-nitropyridin-4-amine

Abstract

This technical guide provides a comprehensive examination of the anticipated . As a novel or niche substituted pyridine derivative, publicly available experimental data for this specific molecule is scarce. Consequently, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By deconstructing the molecule's functional groups—a pyridine core, a second-position bromine, a fourth-position N-methylamino group, and a fifth-position nitro group—we project its key properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the systematic determination of these characteristics, ensuring scientific integrity and reproducibility. The methodologies are presented as self-validating systems, grounded in authoritative standards, to empower researchers in their characterization of this and similar novel chemical entities.

Introduction and Molecular Structure Analysis

Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science, valued for their versatile reactivity and biological activity.[1][2] The compound this compound integrates several key functional groups onto a pyridine ring, suggesting its potential as a versatile intermediate for creating complex molecular architectures through reactions like nucleophilic aromatic substitution or cross-coupling.[1][2]

A thorough analysis of its structure is fundamental to predicting its behavior:

  • Pyridine Ring: The core heterocycle provides a π-conjugated system. The ring nitrogen is weakly basic, though its basicity is significantly modulated by the attached substituents.

  • Amino Group (N-methylamino): The N-methylamino group at the 4-position is a strong electron-donating group by resonance, which influences the electron density of the pyridine ring.

  • Nitro Group (-NO₂): Positioned at the 5-position, the nitro group is a powerful electron-withdrawing group, which significantly decreases the electron density of the ring and impacts the basicity of the nitrogen atoms.

  • Bromo Group (-Br): Located at the 2-position, the bromine atom is an electron-withdrawing group via induction and can serve as a leaving group in substitution reactions or as a handle for metal-catalyzed cross-coupling reactions.

The interplay of these groups dictates the molecule's solubility, melting point, acidity/basicity (pKa), and spectroscopic profile. This guide will outline the expected values for these properties and provide robust protocols for their empirical determination.

Caption: Molecular structure of this compound.

Solid-State Properties: Melting Point

Theoretical Considerations

The molecule's high polarity, due to the nitro and amino groups, and its relatively planar structure suggest strong intermolecular forces, including dipole-dipole interactions and potential hydrogen bonding involving the N-H proton. Therefore, this compound is expected to be a crystalline solid at room temperature with a relatively high melting point, likely above 150°C, similar to related nitro-substituted bromopyridines. A sharp melting point range (0.5-1.0°C) will be indicative of high purity, whereas a broad range suggests the presence of impurities.

Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp).

Methodology:

  • Sample Preparation: Finely grind a small amount of the crystalline compound using a mortar and pestle to ensure uniform heat transfer.[3][4]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end of the tube on a hard surface.[3]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.[3]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[4][5]

  • Replicates: Perform at least two additional measurements to ensure consistency.

G cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Load Load Capillary Tube Grind->Load Place Insert into Apparatus Load->Place Heat Heat at 1-2°C/min Place->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Record->Grind Repeat for Consistency

Caption: Workflow for Melting Point Determination.

Solubility Profile

Predicted Solubility

The presence of polar functional groups (nitro, N-methylamino) suggests that this compound will exhibit solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[2][6] Its aqueous solubility is expected to be low but pH-dependent due to the basicity of the nitrogen atoms. In acidic aqueous solutions, protonation of the pyridine or N-methylamino nitrogen would form a salt, significantly increasing its solubility.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This method determines the thermodynamic solubility, which is crucial for biopharmaceutical classification and formulation development.[7][8][9]

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, pH 7.4 buffer, methanol, ethanol). The excess solid is critical to ensure equilibrium with the saturated solution.[9]

  • Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[7] Agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to sediment. Alternatively, centrifuge the samples to ensure clear separation.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the compound.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] HPLC is preferred over simple spectrophotometry as it can simultaneously detect any degradation of the substance.[7]

Acidity and Basicity: pKa Determination

Theoretical Considerations

The molecule has two potential basic centers: the pyridine ring nitrogen and the exocyclic N-methylamino nitrogen. The strong electron-withdrawing effect of the nitro group at position 5 and the bromo group at position 2 will significantly reduce the basicity of the pyridine ring nitrogen. The N-methylamino group at position 4, being an electron-donating group, will be the more basic site. The pKa of the conjugate acid is expected to be in the lower range for substituted anilines/pyridines. Determining the pKa is critical as it governs the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor-binding interactions.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a classic and reliable method for determining the pKa of ionizable compounds.[11]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve, where half of the basic species has been protonated.[11] The inflection point of the sigmoid curve represents the equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Predicted ¹³C NMR
Chemical Shift (δ, ppm) Assignment
~8.5-8.7 (s, 1H)H-6
~6.5-6.7 (s, 1H)H-3
~4.8-5.2 (br s, 1H)N-H
~3.0-3.2 (d, 3H)N-CH₃
Note: Predictions are based on principles of NMR spectroscopy and data from analogous substituted pyridines.[12][13] Actual values must be determined experimentally.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3350 - 3450N-H StretchSecondary Amine
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (N-CH₃)
1600 - 1640N-H BendSecondary Amine
1570 - 1610C=C and C=N StretchAromatic Ring
1500 - 1550N-O Asymmetric StretchNitro Group
1330 - 1370N-O Symmetric StretchNitro Group
1000 - 1100C-Br StretchAryl Bromide
Note: These are expected ranges.[14][15]

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[14]

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): Expect a prominent molecular ion peak cluster corresponding to the molecular weight. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M⁺ and M+2 pattern will be observed.[16]

    • For C₅H₅⁷⁹BrN₃O₂: m/z ≈ 231.96

    • For C₅H₅⁸¹BrN₃O₂: m/z ≈ 233.96

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the nitro group (-NO₂), the methyl group (-CH₃), and bromine (-Br).

Experimental Protocol (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic bromine isotope pattern will still be present.

Conclusion

This guide provides a predictive but comprehensive framework for understanding and determining the . While based on sound chemical principles and data from analogous structures, the properties outlined herein must be confirmed through rigorous experimental validation. The detailed protocols provided offer a clear and authoritative path for researchers to generate the empirical data necessary for applications in drug discovery, process chemistry, and materials science. This systematic approach ensures the scientific integrity required to confidently advance research and development involving this and other novel chemical compounds.

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2-bromo-N-methyl-5-nitropyridin-4-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-bromo-N-methyl-5-nitropyridin-4-amine: Synthesis, Properties, and Medicinal Chemistry Applications

Abstract

Substituted pyridines represent a cornerstone of modern medicinal chemistry, acting as privileged scaffolds in a multitude of therapeutic agents. This technical guide provides a comprehensive analysis of This compound , a highly functionalized pyridine derivative poised for utility in drug discovery and development. While direct literature on this specific N-methylated compound is sparse, this paper constructs a robust scientific profile by examining its core structure, physicochemical properties, and a logical, field-proven synthetic pathway. We begin by detailing the synthesis and characteristics of its immediate precursor, 2-bromo-5-nitropyridin-4-amine. Subsequently, a detailed protocol for the N-methylation to yield the target compound is proposed. The guide culminates in a discussion of its potential as a versatile building block for creating diverse molecular libraries, particularly for kinase inhibitor development, leveraging the strategic placement of its reactive functional groups. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage advanced heterocyclic intermediates.

Molecular Structure and Physicochemical Properties

The precise arrangement of functional groups on the pyridine ring dictates the chemical reactivity and potential biological activity of the scaffold. The subject of this guide, this compound, features a bromine atom, a nitro group, and an N-methylamino group, each offering distinct opportunities for synthetic modification.

IUPAC Name: this compound

Molecular Formula: C₆H₆BrN₃O₂

Molecular Structure: Chemical structure of this compound (Note: A representative 2D structure of the target molecule is shown above for clarity.)

Table 1: Physicochemical Properties of 2-bromo-5-nitropyridin-4-amine (CAS: 84487-15-0) [1][2]

PropertyValueSource
Molecular Formula C₅H₄BrN₃O₂[1][2]
Molecular Weight 218.01 g/mol [1]
Density (Predicted) 1.9 ± 0.1 g/cm³[1]
Boiling Point (Predicted) 396.3°C at 760 mmHg[1]
Flash Point (Predicted) 193.5°C[1]
Topological Polar Surface Area 84.7 Ų[1]
XLogP3 1.6[1]

The introduction of a methyl group to the amine is anticipated to increase lipophilicity (a higher LogP value) and remove one hydrogen bond donor site, which can significantly impact pharmacokinetic properties such as membrane permeability and metabolic stability in a drug development context.[3]

Synthesis and Mechanistic Rationale

A robust and scalable synthetic route is paramount for the utility of any chemical building block. The synthesis of this compound is logically approached in a two-step sequence: first, the synthesis of the primary amine precursor, followed by a selective N-methylation.

Synthesis of the Precursor: 2-bromo-5-nitropyridin-4-amine

The most direct reported method for synthesizing the primary amine precursor involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyridine.[1] The starting material, 2,4-dibromo-5-nitropyridine, is activated towards nucleophilic attack by the electron-withdrawing effect of the nitro group and the pyridine ring nitrogen. The C4 position is more activated than the C2 position, leading to regioselective substitution by an amine nucleophile.

Experimental Protocol: Synthesis of 2-bromo-5-nitropyridin-4-amine [1]

  • Reaction Setup: Under an inert nitrogen atmosphere, dissolve 2,4-dibromo-5-nitropyridine in anhydrous Tetrahydrofuran (THF).

  • Nucleophilic Addition: To the solution, add a solution of ammonia (2.0 M in methanol) followed by triethylamine. The triethylamine acts as a base to neutralize the HBr byproduct, driving the reaction to completion.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 50 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then taken up in ethyl acetate and filtered through a silica gel pad to remove salts and polar impurities.

  • Isolation: Concentrate the filtrate in vacuo to yield the target compound, 2-bromo-5-nitropyridin-4-amine. The reported yield for this procedure is high (approx. 95%).[1]

Causality and Expertise:

  • Choice of Nucleophile: Ammonia provides the primary amine group. Its use in a methanolic solution ensures it is readily available to react.

  • Solvent System: THF is an excellent choice as it is an aprotic polar solvent that can dissolve the pyridine substrate without interfering with the nucleophilic attack.

  • Regioselectivity: The nitro group at the 5-position strongly activates the C4 position (para) for nucleophilic attack more than the C2 position (ortho), ensuring the desired isomer is the major product.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_4_dibromo 2,4-dibromo- 5-nitropyridine Reaction SNAг Reaction (THF, rt, 50h) 2_4_dibromo->Reaction Ammonia Ammonia (in MeOH) Ammonia->Reaction TEA Triethylamine TEA->Reaction Workup Concentration & Filtration Reaction->Workup Product 2-bromo-5-nitro- pyridin-4-amine Workup->Product

Figure 1: Synthesis workflow for 2-bromo-5-nitropyridin-4-amine.
Proposed Synthesis: N-methylation

With the primary amine precursor in hand, the final N-methylation can be achieved through several standard organic chemistry transformations. A common and effective method is direct alkylation using a methylating agent.

Proposed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve the precursor, 2-bromo-5-nitropyridin-4-amine, in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution and stir. This will deprotonate the primary amine, increasing its nucleophilicity.

  • Alkylation: Slowly add one equivalent of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC to observe the conversion of the starting material to the desired product. The primary risk is over-alkylation to the quaternary ammonium salt, which can be minimized by careful control of stoichiometry and reaction time.

  • Quenching and Workup: Once the reaction is complete, carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography to isolate the pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 2-bromo-5-nitro- pyridin-4-amine Deprotonation Deprotonation (DMF) Precursor->Deprotonation Base Base (e.g., NaH) Base->Deprotonation MethylatingAgent Methyl Iodide Alkylation N-Alkylation MethylatingAgent->Alkylation Deprotonation->Alkylation Product 2-bromo-N-methyl- 5-nitropyridin-4-amine Alkylation->Product

Figure 2: Proposed workflow for N-methylation.

Applications in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with protein targets, particularly in the hinge region of kinase ATP-binding sites.[4] The title compound, this compound, is a trifunctional intermediate, providing multiple handles for molecular diversification.

  • The Bromine Atom (C2): This position is primed for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings can introduce a vast array of aryl or heteroaryl groups, while Buchwald-Hartwig aminations can be used to add new carbon-nitrogen bonds. These are foundational reactions for building complex molecules.[5]

  • The Nitro Group (C5): The nitro group is a versatile functional group. It can be retained for its strong electron-withdrawing properties or, more commonly, reduced to a primary amine. This newly formed amine at the C5 position provides another site for amide bond formation, sulfonylation, or further alkylation, dramatically expanding the accessible chemical space.

  • The N-methylamino Group (C4): This group can act as a key pharmacophoric element, participating in hydrogen bonding as a donor. Its methylation, compared to a primary amine, alters steric bulk, lipophilicity, and metabolic stability, which are critical parameters in drug optimization.

The strategic use of this scaffold allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, aiming to improve potency, selectivity, and pharmacokinetic profiles of lead compounds.

G cluster_reactions Synthetic Diversification Pathways cluster_products Resulting Scaffolds Scaffold 2-bromo-N-methyl- 5-nitropyridin-4-amine Suzuki Suzuki Coupling (at C2-Br) Scaffold->Suzuki Buchwald Buchwald-Hartwig (at C2-Br) Scaffold->Buchwald NitroReduction Nitro Reduction (at C5-NO2) Scaffold->NitroReduction ArylProduct Aryl/Heteroaryl Substituted Core Suzuki->ArylProduct AmineProduct C-N Coupled Derivatives Buchwald->AmineProduct DiaminoProduct Diaminopyridine Intermediate NitroReduction->DiaminoProduct

Figure 3: Potential diversification pathways for drug discovery.

Conclusion

This compound emerges as a chemical intermediate of significant strategic value for researchers in drug development. While not a widely commercialized product itself, its synthesis is readily achievable from its primary amine precursor, 2-bromo-5-nitropyridin-4-amine, through established and reliable chemical methods. The true power of this molecule lies in its trifunctional nature, which provides medicinal chemists with a versatile platform to construct novel and complex molecular architectures. The ability to selectively modify the C2, C4, and C5 positions allows for fine-tuning of molecular properties, making it an ideal scaffold for generating libraries aimed at discovering next-generation therapeutics.

References

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  • ChemBK. (n.d.). 2-BROMO-5-NITROPYRIDIN-4-AMINE. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • ResearchGate. (2014). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved January 19, 2026, from [Link]

  • Pharmaffiliates. (n.d.). (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine. Retrieved January 19, 2026, from [Link]

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Navigating the Solubility Landscape of 2-bromo-N-methyl-5-nitropyridin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-bromo-N-methyl-5-nitropyridin-4-amine, a compound of interest in contemporary drug discovery. In the absence of extensive public data on this specific molecule, this document leverages established principles of physical chemistry and proven experimental methodologies to empower researchers. Herein, we explore the theoretical underpinnings of solubility, present detailed protocols for its empirical determination, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible approach to characterization.

Introduction: Solubility as a Critical Determinant in Drug Efficacy

The journey of a therapeutic agent from a promising lead compound to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of bioavailability and, consequently, therapeutic efficacy. A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a critical prerequisite for successful formulation, accurate dosing, and predictable in vivo behavior.[1]

Molecular Structure and Predicted Physicochemical Properties

To understand the solubility of this compound, we must first dissect its molecular architecture. The structure combines a pyridine ring, a polar aromatic heterocycle, with several key functional groups that will dictate its interactions with various solvents:

  • A bromo group (-Br): This bulky, electronegative substituent contributes to the molecule's overall molecular weight and introduces a degree of lipophilicity.

  • A nitro group (-NO2): This is a strong electron-withdrawing group, rendering the pyridine ring electron-deficient and increasing its polarity. The oxygen atoms can act as hydrogen bond acceptors.

  • An N-methyl-amino group (-NHCH3): The secondary amine introduces a hydrogen bond donor and acceptor site, enhancing polarity and the potential for specific interactions with protic solvents.

While experimental data for the target compound is scarce, we can look at a close structural analog, 2-bromo-5-nitropyridin-4-amine (CAS 84487-15-0), to infer some key properties.[2]

PropertyPredicted Value for 2-bromo-5-nitropyridin-4-amineImplication for this compound
Molecular Weight 218.01 g/mol [2]The addition of a methyl group will slightly increase the molecular weight to approximately 232.04 g/mol .
XLogP3 1.6[2]XLogP3 is a measure of lipophilicity. The addition of a methyl group will likely increase the lipophilicity slightly.
Hydrogen Bond Donor Count 1[2]The N-methyl-amino group also has one hydrogen bond donor.
Hydrogen Bond Acceptor Count 4[2]The N-methyl-amino nitrogen, the pyridine nitrogen, and the two oxygens of the nitro group can all act as hydrogen bond acceptors.
Topological Polar Surface Area 84.7 Ų[2]TPSA is a good indicator of a molecule's ability to permeate cell membranes. This value suggests moderate polarity.

Based on this analysis, this compound is expected to be a moderately polar compound with a balance of lipophilic and hydrophilic characteristics. The presence of both hydrogen bond donors and acceptors suggests that its solubility will be significantly influenced by the solvent's ability to engage in these interactions. We can predict that it will exhibit limited solubility in non-polar, aprotic solvents and greater solubility in polar, and particularly polar protic, solvents.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid into a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS) as described by the equation:

ΔG = ΔH - TΔS

The enthalpy of solution (ΔH) can be conceptualized as the energy required to overcome two main forces:

  • Lattice Energy: The energy holding the crystalline solid together.

  • Solvent-Solvent Interactions: The intermolecular forces between solvent molecules.

This energy input is offset by the energy released from the formation of new solute-solvent interactions .

The principle of "like dissolves like" is a useful heuristic. Polar solvents, capable of dipole-dipole interactions and hydrogen bonding, are better at solvating polar solutes. Non-polar solvents, relying on weaker van der Waals forces, are more effective at dissolving non-polar solutes.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of pre-existing data, empirical determination of the solubility of this compound is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3] This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature.[1]

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps for determining the thermodynamic equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials & Equipment:

  • This compound (solid)

  • A selection of high-purity solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Toluene, Hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add a known volume of solvent to vials A->B C Seal vials and place in a shaker at a constant temperature B->C D Equilibrate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare serial dilutions of the saturated solution F->G H Analyze by HPLC or UV-Vis spectroscopy G->H I Quantify concentration against a standard curve H->I

Sources

key spectroscopic data for identifying 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Spectroscopic Identification of 2-bromo-N-methyl-5-nitropyridin-4-amine

Authored by a Senior Application Scientist

Abstract

The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This compound represents a multi-functionalized heterocyclic scaffold with potential applications in medicinal chemistry. This technical guide provides a comprehensive framework for its identification and characterization using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By dissecting the molecule's structural components, we will predict the characteristic spectral signatures. This document explains the causality behind expected spectral features and furnishes detailed, field-proven protocols for data acquisition, ensuring researchers can confidently validate the structure of this target compound.

Introduction and Molecular Structure Overview

This compound is a substituted pyridine derivative. The pyridine core is decorated with three distinct functional groups: a bromine atom at the 2-position, an N-methylamino group at the 4-position, and a nitro group at the 5-position. Each of these substituents imparts unique electronic and steric effects that are directly observable through spectroscopic analysis.

  • Pyridine Ring: An aromatic heterocycle providing the foundational structure.

  • Bromo Group (C2): An electron-withdrawing halogen that also possesses a characteristic isotopic signature, invaluable in mass spectrometry.[1]

  • N-methylamino Group (C4): An electron-donating group that will significantly shield nearby protons and carbons.[2]

  • Nitro Group (C5): A strongly electron-withdrawing group that will deshield adjacent nuclei and produce intense, characteristic IR absorptions.[3]

The synergistic interplay of these groups dictates the precise spectral data, allowing for a definitive structural confirmation.

cluster_molecule This compound C1 C C2 C C1->C2 Br Br C1->Br (2) C3 C C2->C3 H_C6 H C2->H_C6 (6) N4 N C3->N4 H_C3 H C3->H_C3 (3) C5 C N4->C5 C6 C C5->C6 NH N-H C5->NH (4) C6->C1 NO2 NO₂ C6->NO2 (5) CH3 CH₃ NH->CH3

Caption: Molecular structure of this compound with numbered positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for unambiguous assignment.

Proton (¹H) NMR Spectroscopy

Causality and Predictions: The pyridine ring contains two aromatic protons. The N-methylamino group is strongly electron-donating, while the adjacent nitro group and the bromine atom are electron-withdrawing. This electronic push-pull system dictates the chemical shifts. The proton at C6 will be downfield due to the influence of the adjacent ring nitrogen and nitro group. The proton at C3 will be significantly upfield. The N-methyl group will appear as a doublet due to coupling with the N-H proton, and the N-H proton itself will likely be a broad signal that exchanges with D₂O.[5]

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~8.5 - 8.8 Singlet (s) H-6 Deshielded by adjacent ring nitrogen and C5-nitro group.
~6.5 - 6.8 Singlet (s) H-3 Shielded by the strong electron-donating effect of the C4-amino group.
~5.5 - 6.5 Broad Singlet (br s) N-H Variable shift, concentration-dependent, exchanges with D₂O.

| ~3.0 - 3.2 | Doublet (d) | N-CH₃ | Coupled to the N-H proton. Becomes a singlet upon D₂O exchange. |

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.0 ppm).[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]

  • Data Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse.

    • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • Confirmatory Test (D₂O Exchange): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the N-H signal and the collapse of the N-CH₃ doublet to a singlet confirms their assignments.[5]

Carbon-13 (¹³C) NMR Spectroscopy

Causality and Predictions: The ¹³C NMR spectrum will show six distinct signals: five for the aromatic carbons and one for the methyl carbon. The carbon attached to bromine (C2) will be shifted upfield due to the "heavy atom effect," a phenomenon involving spin-orbit coupling.[7] The carbon attached to the nitro group (C5) will be significantly deshielded (downfield), while the carbon attached to the amino group (C4) will be strongly shielded (upfield).[8]

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~155 - 160 C-4 Strongly shielded by the electron-donating amino group.
~150 - 155 C-6 Deshielded by adjacent ring nitrogen.
~140 - 145 C-2 Directly attached to bromine.
~135 - 140 C-5 Deshielded by the electron-withdrawing nitro group.
~105 - 110 C-3 Shielded by the adjacent amino group.

| ~28 - 32 | N-CH₃ | Typical range for an N-methyl group on an aromatic amine. |

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.

    • A large number of scans (e.g., 1024 or more) are typically required to obtain an adequate signal-to-noise ratio.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[9]

Causality and Predictions: The spectrum will be dominated by absorptions from the N-H, C-H, N-O, and C-N bonds.

  • N-H Stretch: As a secondary amine, a single, sharp absorption band is expected.[2]

  • N-O Stretches: The nitro group will produce two very strong and characteristic bands corresponding to its asymmetric and symmetric stretching vibrations.[3]

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.[10]

  • C-N Stretch: The aromatic amine C-N stretch is also a key diagnostic peak.[2]

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3310 Medium, Sharp N-H stretch (secondary amine)
3100 - 3000 Medium Aromatic C-H stretch
2980 - 2850 Medium Aliphatic C-H stretch (N-CH₃)
1550 - 1475 Very Strong Asymmetric N-O stretch (nitro group)
1360 - 1290 Very Strong Symmetric N-O stretch (nitro group)

| 1335 - 1250 | Strong | Aromatic C-N stretch |

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is employed.[9]

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[9]

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition and fragmentation of the molecule.[4]

Causality and Predictions: The most critical feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units (M⁺ and M+2). This is a definitive indicator for the presence of a single bromine atom.[1][12]

Predicted Mass Spectrometry Data

m/z Value Relative Intensity Assignment
~233 / 235 ~1:1 [M]⁺˙ (Molecular ion with ⁷⁹Br / ⁸¹Br)
~218 / 220 ~1:1 [M - CH₃]⁺
~187 / 189 ~1:1 [M - NO₂]⁺

| ~154 | | [M - Br]⁺ |

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Instrumentation: A mass spectrometer coupled to a chromatographic inlet (GC-MS or LC-MS) or with a direct infusion probe is used. Electrospray Ionization (ESI) or Electron Ionization (EI) are common techniques.[4]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), the instrument provides a highly accurate mass measurement, which can be used to confirm the elemental formula.[13]

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a holistic approach, where data from each technique corroborates the others. The workflow below illustrates this self-validating system.

Caption: A workflow diagram for integrated spectroscopic structure elucidation.

Conclusion

The identification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. Key identifying features include: two distinct aromatic proton signals in the ¹H NMR, the characteristic ¹³C chemical shifts influenced by the bromo, amino, and nitro groups, strong N-O and N-H stretching bands in the IR spectrum, and a definitive M⁺/M+2 isotopic pattern in the mass spectrum. This guide provides the predictive data and robust protocols necessary for researchers to confidently confirm the synthesis and purity of this valuable chemical entity.

References

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An In-depth Technical Guide to the Material Safety of 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the material safety data for 2-bromo-N-methyl-5-nitropyridin-4-amine. In the absence of a complete, formally issued Material Safety Data Sheet (MSDS) for this specific compound, this guide has been constructed by synthesizing available data for structurally analogous compounds. All information derived from related molecules is clearly indicated. The primary objective is to offer a robust safety framework for researchers, scientists, and drug development professionals engaged in the handling and application of this compound.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound has not been identified in the public domain, its structural analog, 2-bromo-5-nitropyridin-4-amine , is registered under CAS Number 84487-15-0 [1][2][3][4][5]. The introduction of a methyl group on the amine is expected to slightly alter its physicochemical properties, primarily by increasing its molecular weight and potentially affecting its solubility and boiling point.

Table 1: Physicochemical Properties of 2-bromo-5-nitropyridin-4-amine (CAS 84487-15-0) and Inferred Properties of this compound

Property2-bromo-5-nitropyridin-4-amineThis compound (Predicted)Data Source
Molecular Formula C5H4BrN3O2C6H6BrN3O2[1][2]
Molecular Weight 218.01 g/mol ~232.04 g/mol [1][2]
Appearance Solid (predicted)Solid (predicted)Inferred
Boiling Point 396.3±37.0 °C (Predicted)Expected to be similar or slightly higher[1]
Density 1.929±0.06 g/cm3 (Predicted)Expected to be similar[1]

Hazard Identification and GHS Classification

A crucial piece of safety information is the Globally Harmonized System (GHS) classification. For the parent compound, 2-bromo-5-nitropyridin-4-amine, a GHS classification has been reported.

GHS Classification for 2-bromo-5-nitropyridin-4-amine:

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed [2].

It is highly probable that this compound shares this hazard classification. The addition of a methyl group is unlikely to decrease its oral toxicity.

Based on the known hazards of structurally related aromatic nitro and bromo-pyridine compounds, the following additional hazards should be considered until specific data becomes available:

  • Skin Irritation (Category 2): Many aromatic amines and halogenated pyridines are known to cause skin irritation.

  • Eye Irritation (Category 2): Direct contact with the eyes is likely to cause serious irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

  • Chronic Toxicity: Aromatic nitro compounds are associated with long-term health effects, including cyanosis and anemia, due to their ability to interfere with hemoglobin.

GHS_Hazards cluster_main Hazard Profile of this compound cluster_acute Acute Toxicity cluster_chronic Chronic Toxicity main_compound This compound Inferred Hazards oral_toxicity H302: Harmful if swallowed (Confirmed for analog) main_compound->oral_toxicity skin_irritation H315: Causes skin irritation (Potential) main_compound->skin_irritation eye_irritation H319: Causes serious eye irritation (Potential) main_compound->eye_irritation respiratory_irritation H335: May cause respiratory irritation (Potential) main_compound->respiratory_irritation systemic_effects Potential for: - Cyanosis - Anemia - Methemoglobinemia main_compound->systemic_effects

Caption: Inferred Hazard Profile.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure. The following measures are recommended based on the potential hazards:

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

Handling and Storage

Safe Handling Protocol

The handling of this compound requires stringent adherence to safety protocols to minimize exposure.

Step-by-Step Handling Procedure:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Dispensing:

    • Use a spatula for transferring the solid. Avoid creating dust.

    • For preparing solutions, add the solid to the solvent slowly.

  • Waste Disposal: All waste materials contaminated with the compound should be collected in a designated, labeled hazardous waste container for disposal by a licensed waste management company. Do not dispose of down the drain or in regular trash.

Handling_Workflow start Start: Handling Protocol fume_hood Work in a Chemical Fume Hood start->fume_hood ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe dispensing Dispense Solid Carefully (Avoid Dust Generation) ppe->dispensing dissolving Prepare Solutions by adding Solid to Solvent dispensing->dissolving waste Segregate Contaminated Waste dissolving->waste end End of Procedure waste->end

Caption: Safe Handling Workflow.

Storage

Proper storage is essential to maintain the stability of the compound and prevent accidents.

  • Container: Store in a tightly closed, original container.

  • Environment: Keep in a cool, dry, and well-ventilated area. Bromopyridines can be light and air-sensitive, so storage in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) is recommended[6].

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Stability and Reactivity

  • Reactivity: The compound is a substituted pyridine, a class of compounds that can undergo various organic reactions. The bromine atom can participate in cross-coupling reactions.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, aromatic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures[7][8].

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide may be released.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Toxicological and Ecological Information

Toxicological Profile (Inferred)

Detailed toxicological studies on this compound are not available. The following profile is based on data from analogous compounds:

  • Acute Toxicity: As established for its close analog, it is harmful if swallowed (Acute Toxicity, Oral)[2]. The dermal and inhalation toxicity are unknown but should be considered potentially hazardous.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, some aromatic nitro compounds are known to have mutagenic or carcinogenic properties.

  • Systemic Effects: The primary systemic risk associated with aromatic nitro compounds is the induction of methemoglobinemia, leading to cyanosis and anemia.

Ecological Information

No specific ecological data is available. It is recommended to prevent the release of this compound into the environment. Due to the presence of the nitro and bromo substituents, it may be persistent and harmful to aquatic life.

Exposure Controls and Personal Protection

  • Exposure Limits: No occupational exposure limits have been established for this compound.

  • Engineering Controls: A well-maintained chemical fume hood is the primary engineering control. Eyewash stations and safety showers should be readily accessible.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: If dust is generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.

    • Hand Protection: Chemically resistant gloves are essential.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can produce toxic gases.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Contain the spill. For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

References

  • Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022-08-10). Available at: [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). Available at: [Link]

  • 2-BROMO-5-NITROPYRIDIN-4-AMINE. ChemBK. Available at: [Link]

  • 2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]

  • 2-Amino-5-bromo-4-methyl-3-nitropyridine, min 98%, 100 grams. CP Lab Safety. Available at: [Link]

  • 2-Amino-5-bromo-4-methyl-3-nitropyridine. AOBChem. Available at: [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available at: [Link]

  • Aromatic Nitro and Amino Compounds. ResearchGate. Available at: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]

  • A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents.
  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. Available at: [Link]

  • 2-Bromopyridine. PubChem. Available at: [Link]

  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI. Available at: [Link]

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known biological activities of 2-bromo-N-methyl-5-nitropyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 2-bromo-N-methyl-5-nitropyridin-4-amine Derivatives

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutic agents. Within this class, functionalized nitropyridines serve as exceptionally versatile precursors for the synthesis of complex heterocyclic systems with significant biological activities. This technical guide focuses on the derivatives of This compound , a key building block whose strategic substitution pattern offers a gateway to novel therapeutics. This document provides an in-depth exploration of the known biological activities stemming from this scaffold, with a focus on its role in developing potent kinase inhibitors and metabolic disorder therapeutics. We will delve into the synthetic rationale, mechanisms of action, and relevant biological data, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the this compound Scaffold

The chemical architecture of this compound is primed for strategic chemical modification. Each substituent plays a critical role in its utility as a synthetic intermediate:

  • The Pyridine Core : An electron-deficient aromatic ring that is a common motif in bioactive molecules, often involved in hydrogen bonding with biological targets.

  • The Bromo Group (C2) : An excellent leaving group, making this position ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl and heteroaryl moieties, a cornerstone of modern library synthesis.

  • The Nitro Group (C5) : A strong electron-withdrawing group that influences the reactivity of the pyridine ring. Crucially, it is readily reduced to a primary amine, which then serves as a key nucleophile for cyclization reactions, most commonly to form fused imidazole rings.

  • The N-methyl-amino Group (C4) : This group can act as a hydrogen bond donor or acceptor and provides a point for further derivatization. Its presence is integral to the formation of the diamino intermediate, which is a direct precursor to fused heterocyclic systems.

The true synthetic power of this molecule is realized in a two-step sequence: reduction of the nitro group followed by intramolecular or intermolecular cyclization. This common pathway, detailed in numerous patents, efficiently generates complex scaffolds like imidazo[4,5-c]pyridines, which are isosteres of biologically crucial purines.[1][2]

Established Biological Activities of Derivatives

Derivatives of this compound have been prominently featured in the patent literature as key intermediates in the synthesis of targeted therapeutics. The following sections detail the most significant and well-documented biological activities.

Kinase Inhibition: Targeting Oncogenic Signaling

The pyridine scaffold is a well-established platform for the development of kinase inhibitors, often by mimicking the hinge-binding interactions of ATP. Derivatives of our lead scaffold have been specifically developed to target critical nodes in cancer signaling pathways.

Therapeutic Rationale: PDK1 is a master kinase in the PI3K/AKT signaling pathway, a cascade that is frequently hyperactivated in a wide range of human cancers.[3] This pathway is central to cell survival, proliferation, and metabolism. By phosphorylating and activating clients like AKT, PDK1 promotes tumorigenesis. Therefore, inhibiting PDK1 is a highly sought-after strategy for cancer therapy.[3]

Synthetic Application & Mechanism: A key patent discloses the use of this compound as a precursor for potent PDK1 inhibitors.[1][3][4] The synthetic strategy involves the reduction of the nitro group to yield 6-bromo-N4-methylpyridine-3,4-diamine , which then undergoes cyclization to form a fused imidazo[4,5-c]pyridine core. This core serves as the scaffold for building compounds designed to fit into the ATP-binding pocket of PDK1, thereby blocking its catalytic activity.[1][4]

Experimental Workflow: Synthesis of Imidazo[4,5-c]pyridine Core for PDK1 Inhibitors

This diagram illustrates the pivotal synthetic transformation of the starting material into the diamine intermediate, which is the direct precursor for the final heterocyclic scaffold used in PDK1 inhibitors.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Cyclization & Derivatization A This compound B 6-bromo-N4-methylpyridine-3,4-diamine A->B Fe, NH4Cl THF/H2O, Reflux C Imidazo[4,5-c]pyridine Scaffold B->C Reaction with Carboxylic Acid/Aldehyde D Final PDK1 Inhibitor C->D Further Functionalization (e.g., Suzuki Coupling)

Caption: Synthetic pathway from the starting material to PDK1 inhibitors.

PDK1 Signaling Pathway and Point of Inhibition

The diagram below shows the central role of PDK1 in the PI3K/AKT pathway and illustrates how its inhibition by derivatives of our scaffold can block downstream pro-survival signaling.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits to membrane AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates & Activates Downstream Downstream Targets (mTOR, GSK3β, etc.) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Derivative of 2-bromo-N-methyl- 5-nitropyridin-4-amine Inhibitor->PDK1 Inhibits

Caption: Inhibition of the PI3K/AKT pathway via PDK1 targeting.

Therapeutic Rationale: The Raf kinases (A-Raf, B-Raf, C-Raf) are key components of the MAPK/ERK signaling pathway, which is crucial for cell division and proliferation. Mutations, particularly in the B-Raf gene (e.g., V600E), lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.

Synthetic Application & Mechanism: this compound has also been used as a starting material for the synthesis of Raf kinase inhibitors.[5][6][7] The synthetic logic is similar to that for PDK1 inhibitors, where the bromopyridine moiety is used as a handle for building more complex structures that can effectively target the ATP-binding site of Raf kinases.

GLP-1 Receptor (GLP-1R) Agonism

Therapeutic Rationale: The Glucagon-like peptide-1 receptor (GLP-1R) is a major target in the treatment of type 2 diabetes and obesity.[8][9] Activation of this receptor by agonist compounds mimics the effects of the endogenous GLP-1 hormone, leading to glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and promotion of satiety.[8][9]

Synthetic Application & Mechanism: In a departure from kinase inhibition, patent applications have described the use of this compound in the synthesis of novel small-molecule GLP-1R agonists.[8][10][11][12] The synthetic route again leverages the reduction of the nitro group to a diamine, which is then used to construct benzimidazole and aza-benzimidazole scaffolds.[8] These scaffolds are designed to bind to and activate the GLP-1 receptor, offering a potential oral alternative to the injectable peptide-based drugs that currently dominate this therapeutic class.

Table 1: Summary of Documented Biological Activities and Therapeutic Targets

Biological ActivityTherapeutic TargetDisease AreaScaffold ApplicationRepresentative References
Kinase InhibitionPDK1OncologyIntermediate for Imidazo[4,5-c]pyridine core[1][3][4]
Kinase InhibitionRaf KinaseOncologyIntermediate for complex heteroaryl structures[5][6][7]
Receptor AgonismGLP-1 ReceptorType 2 Diabetes, ObesityIntermediate for Aza-benzimidazole core[8][10][11][12]

Exploratory & Potential Biological Activities

While the roles in kinase inhibition and GLP-1R agonism are well-documented in patent literature, the broader family of imidazo[4,5-c]pyridines and related nitropyridines exhibit a wide range of other biological effects.[13] This suggests that derivatives of this compound could be explored for other therapeutic applications.

  • Antimicrobial and Antiviral Potential : The imidazo[4,5-c]pyridine scaffold, being a purine isostere, is a promising candidate for targeting enzymes essential for pathogen replication.[1] Some derivatives have been investigated for activity against viruses like Bovine Viral Diarrhea Virus (BVDV) and various bacterial and fungal strains.[1]

  • Neuroprotective Effects : Certain pyridine derivatives have shown potential in models of neurodegenerative diseases. While not directly demonstrated for derivatives of our specific starting material, this remains a plausible area for future investigation.

Conclusion and Future Directions

This compound is a high-value, strategically designed starting material for medicinal chemistry. Its true potential is unlocked through the facile conversion of its nitro group into a reactive amine, enabling the construction of complex, fused heterocyclic systems like imidazo[4,5-c]pyridines. The robust patent literature clearly demonstrates its utility in generating potent and specific modulators of high-value therapeutic targets, primarily in oncology (PDK1, Raf kinases) and metabolic diseases (GLP-1R).

For drug development professionals, this scaffold represents a validated and efficient entry point into privileged chemical space. Future research should focus on expanding the library of derivatives, performing detailed structure-activity relationship (SAR) studies, and exploring the potential for this scaffold in other therapeutic areas, such as neurodegeneration and infectious diseases, where related heterocycles have shown promise.

References

  • Title: Heterocyclic compounds useful as PDK1 inhibitors. Source: Google Patents (US9546165B2).
  • Title: Heteroaryl compounds useful as Raf kinase inhibitors. Source: Google Patents (AU2009334997A1).
  • Title: Heterocyclic compounds useful as pdk1 inhibitors. Source: Google Patents (CA2776690A1).
  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: Molecules (2017). URL: [Link]

  • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Source: ACS Combinatorial Science (2014). URL: [Link]

  • Title: Heterocyclic compounds useful as pdk1 inhibitors. Source: Google Patents (CA2776690A1).
  • Title: Heteroaryl compounds useful as Raf kinase inhibitors. Source: Google Patents (AU2009334997A1).
  • Title: Glp-1 receptor agonists and uses thereof. Source: Google Patents (US20240034725A1).
  • Title: Glp-1 receptor agonists and use thereof. Source: Google Patents (RU2740135C1).
  • Title: Glp-1 receptor agonists and uses thereof. Source: Google Patents (WO2018109607A1).
  • Title: Heterocyclic compounds useful as PDK1 inhibitors. Source: Google Patents (US9546165B2).
  • Title: GLP-1 receptor agonists and uses thereof. Source: Google Patents (CN110325530A).
  • Title: GLP-1 receptor agonists and uses thereof. Source: Google Patents (US10208019B2).
  • Title: Heteroaryl compounds useful as Raf kinase inhibitors. Source: Google Patents (JP2012514044A).

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The Enigmatic Core: A Literature Review of 2-bromo-N-methyl-5-nitropyridin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Within this diverse family, the substituted aminopyridines represent a particularly promising class of compounds, known to interact with a range of biological targets.[3] This technical guide provides a comprehensive literature review of 2-bromo-N-methyl-5-nitropyridin-4-amine, a relatively unexplored derivative, and its structural analogs. By examining the synthesis, chemical reactivity, and biological activities of related compounds, we aim to illuminate the therapeutic potential of this molecular core and provide a roadmap for future research and drug development.

The Synthetic Challenge: Assembling the Core Structure

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, 2,4-dichloropyridine, and proceeds through a series of well-established reactions.

Synthetic_Pathway A 2,4-Dichloropyridine B 2-Chloro-4-(methylamino)pyridine A->B Methylamine (aq) Ethanol, Reflux C 2-Chloro-N-methyl-5-nitropyridin-4-amine B->C HNO3, H2SO4 0 °C to rt D This compound C->D HBr, NaNO2 0 °C to rt (Sandmeyer-type reaction) Alternative_Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B NBS, DMF C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D Diazonium Intermediate C->D NaNO2, HBr E 2,5-Dibromo-3-nitropyridine D->E CuBr F 2-Bromo-5-nitro-4-(methylamino)pyridine E->F Methylamine SAR_and_Future_Directions cluster_0 Core Structure: this compound cluster_1 Key Structural Features and Their Impact cluster_2 Potential Biological Targets cluster_3 Future Research Directions Core Pyridine Ring - 2-Bromo - 4-N-methylamino - 5-Nitro Bromo 2-Bromo Group: - Handle for cross-coupling reactions - Potential for hydrophobic interactions Core->Bromo NMethyl 4-N-methylamino Group: - Potential H-bond donor/acceptor - N-methylation can impact solubility and metabolism Core->NMethyl Nitro 5-Nitro Group: - Strong electron-withdrawing group - Can enhance biological activity (e.g., antimicrobial) Core->Nitro Kinases Kinases Bromo->Kinases Epigenetic Epigenetic Targets (e.g., Bromodomains) Bromo->Epigenetic NMethyl->Kinases IonChannels Ion Channels (e.g., K+ channels) NMethyl->IonChannels Microbial Microbial Enzymes Nitro->Microbial Synthesis Optimize Synthesis of Core Structure Library Synthesize Analog Library (Vary substituents at 2, 3, and 6 positions) Synthesis->Library Screening Broad Biological Screening (Kinase panels, ion channel assays, antimicrobial assays) Library->Screening SAR Detailed SAR Studies and Computational Modeling Screening->SAR

Sources

role of 2-bromo-N-methyl-5-nitropyridin-4-amine as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-N-methyl-5-nitropyridin-4-amine and its Analogs as Synthetic Building Blocks

Introduction: Navigating the Synthetic Landscape of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in numerous pharmaceuticals and functional materials. The strategic placement of functional groups on this heterocyclic core allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This guide focuses on the synthetic utility of a highly functionalized pyridine, this compound.

It is important to note that while the principles and reactions discussed are broadly applicable, specific literature on "this compound" is scarce. Therefore, this guide will establish a robust scientific foundation by focusing on the well-characterized and synthetically accessible analog, 2-bromo-5-nitropyridin-4-amine . We will first explore the synthesis and versatile reactivity of this primary amine and then extrapolate these principles to its N-methylated counterpart, providing researchers with a predictive framework for its application.

The strategic arrangement of the bromo, amino, and nitro groups on this pyridine core makes it a trifunctional building block, offering orthogonal reactivity that can be selectively exploited to build molecular complexity. The bromine at the C2 position serves as a handle for cross-coupling reactions, the C4-amino group can be modified or used to tune electronic properties, and the C5-nitro group acts as a powerful electron-withdrawing group that can later be transformed into a versatile amino group.

Part 1: Synthesis of the Core Scaffold: 2-Bromo-5-nitropyridin-4-amine

The most direct synthetic route to the core scaffold involves the regioselective amination of a di-halogenated precursor. The causality behind this choice lies in the activation of the C4 position for nucleophilic aromatic substitution (SNAr) by the pyridine nitrogen and the strongly electron-withdrawing nitro group.

Proposed Synthetic Pathway

The synthesis begins with the nitration of a commercially available dibromopyridine, followed by selective nucleophilic aromatic substitution.

Synthesis_Pathway Start 2,4-Dibromopyridine Intermediate1 2,4-Dibromo-5-nitropyridine Start->Intermediate1 HNO₃, H₂SO₄ Product 2-Bromo-5-nitropyridin-4-amine Intermediate1->Product NH₃, THF

Caption: Proposed synthesis of 2-bromo-5-nitropyridin-4-amine.

Experimental Protocol: Synthesis of 2-Bromo-5-nitropyridin-4-amine

This protocol is based on established methodologies for the nitration of pyridine rings and subsequent nucleophilic aromatic substitution.[1][2]

Step 1: Nitration of 2,4-Dibromopyridine

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 2,4-dibromopyridine (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Cool this mixture to 0 °C and add it dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: Stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The precipitated solid, 2,4-dibromo-5-nitropyridine, is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

Step 2: Amination of 2,4-Dibromo-5-nitropyridine [2]

  • Reaction Setup: Dissolve the 2,4-dibromo-5-nitropyridine (1.0 eq) from the previous step in tetrahydrofuran (THF) in a pressure-resistant vessel.

  • Nucleophilic Substitution: Add a solution of ammonia in methanol (e.g., 2.0 M, 2-3 eq) followed by triethylamine (0.5 eq).[2] Seal the vessel.

  • Reaction Progression: Stir the mixture at room temperature for 48-60 hours. The C4-bromo is more activated towards nucleophilic attack than the C2-bromo, leading to regioselective substitution.[3]

  • Isolation: Concentrate the reaction mixture under reduced pressure. The residue can be taken up in ethyl acetate and filtered through a short pad of silica gel to remove baseline impurities.

  • Purification: Evaporation of the solvent should yield the target compound, 2-bromo-5-nitropyridin-4-amine, which can be further purified by recrystallization or column chromatography if necessary.[2]

Part 2: The Trifunctional Building Block in Action: Key Transformations

The synthetic power of 2-bromo-5-nitropyridin-4-amine lies in the distinct reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule.

A. Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental transformations in drug development.

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures. The reaction is tolerant of a wide range of functional groups, making it highly valuable.[4][5]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Complex R¹-Pd(II)L₂-Br OA->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Product R¹-R² RE->Product Start R¹-Br Start->OA Boronic R²-B(OH)₂ Boronic->Transmetalation Base

Sources

commercial availability and suppliers of 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 2-bromo-N-methyl-5-nitropyridin-4-amine

Introduction: Navigating the Landscape of Substituted Pyridines

For researchers and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of a project's success. Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved therapeutics.[1] The compound of interest, this compound, represents a highly functionalized pyridine derivative with significant potential for creating diverse molecular architectures. Its specific arrangement of a reactive bromine atom, a nitro group, and a secondary amine offers multiple points for synthetic elaboration.

This guide provides a comprehensive overview of the commercial availability and sourcing of this compound. As direct off-the-shelf availability of this specific N-methylated compound is limited, we will focus on its logical precursor, 2-bromo-5-nitropyridin-4-amine (CAS: 84487-15-0) , and provide a validated pathway for its synthesis into the target molecule. This approach equips researchers with the practical knowledge required to procure or synthesize this valuable intermediate for their discovery programs.

Part 1: Sourcing and Commercial Availability

A thorough survey of prominent chemical supplier catalogs indicates that this compound is not a standard stock item. It is most likely available through custom synthesis requests. However, the unmethylated parent amine, 2-bromo-5-nitropyridin-4-amine , is readily available from several suppliers. This compound serves as the most logical and cost-effective starting material.

Physicochemical Properties of the Precursor: 2-bromo-5-nitropyridin-4-amine

Understanding the properties of the precursor is essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 84487-15-0[2][3][4]
Molecular Formula C₅H₄BrN₃O₂[2][3][4]
Molecular Weight 218.01 g/mol [2][3]
Appearance SolidN/A
Purity Typically ≥97%[4]
Boiling Point 396.3 ± 37.0 °C (Predicted)[2]
Density 1.929 ± 0.06 g/cm³ (Predicted)[2]
Commercial Suppliers of 2-bromo-5-nitropyridin-4-amine (CAS 84487-15-0)

The following table lists several reputable suppliers offering the precursor compound. Researchers are advised to request quotes directly from these vendors for current pricing and availability.

SupplierProduct NamePurityNotes
Advanced ChemBlocks 4-Amino-2-bromo-5-nitropyridine97%Catalog ID: G-5595[4]
ChemBK 2-BROMO-5-NITROPYRIDIN-4-AMINEN/ALists multiple suppliers on its platform.[2]
ECHEMI 2-BROMO-5-NITROPYRIDIN-4-AMINEN/AProvides product and supplier information.[3]
Shanghai Macklin Biochemical Co., Ltd. 2-Bromo-5-nitropyridin-4-amineN/AListed as a supplier on ChemBK.[2]
Procurement Workflow

The process of obtaining the target molecule typically involves either a custom synthesis request or a two-step process of procuring the precursor and performing the methylation in-house.

G cluster_procurement Procurement Strategy cluster_custom_synthesis Option A: Custom Synthesis cluster_in_house Option B: In-House Synthesis start Identify Target: This compound check_stock Check Commercial Stock Availability start->check_stock request_quote Request Quotes from Custom Synthesis CROs check_stock->request_quote Not Available procure_precursor Procure Precursor: 2-bromo-5-nitropyridin-4-amine check_stock->procure_precursor Not Available select_cro Select CRO & Initiate Project request_quote->select_cro receive_product_A Receive Target Compound select_cro->receive_product_A perform_synthesis Perform N-Methylation (See Protocol Below) procure_precursor->perform_synthesis purify Purify & Characterize Product perform_synthesis->purify receive_product_B Obtain Target Compound purify->receive_product_B

Caption: Procurement workflow for this compound.

Part 2: Synthetic Protocol: N-Methylation of 2-bromo-5-nitropyridin-4-amine

The conversion of the primary amine in 2-bromo-5-nitropyridin-4-amine to a secondary N-methylamine is a standard synthetic transformation. The following protocol describes a robust and reliable method using a common methylating agent. This self-validating system includes steps for reaction monitoring and product purification.

Reaction Scheme

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-bromo-N-methyl-5-nitropyridin-4-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Within the domain of oncology and inflammatory diseases, substituted pyridines are instrumental in the design of potent and selective kinase inhibitors. This guide provides an in-depth technical overview of 2-bromo-N-methyl-5-nitropyridin-4-amine , a highly versatile building block for drug discovery. We will explore its strategic utility, detailing the causality behind key synthetic transformations and providing robust, field-proven protocols for its elaboration into advanced kinase inhibitor intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of the Scaffold

Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling, growth, and differentiation. The aminopyridine core is a well-established pharmacophore capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The title compound, this compound, is strategically functionalized for maximum synthetic versatility:

  • The 4-(N-methylamino) Group: This moiety is designed to interact with the kinase hinge region. The methyl group can enhance potency and improve physicochemical properties like solubility and cell permeability compared to a primary amine.

  • The 2-Bromo Substituent: This serves as a crucial synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups that can extend into specific pockets of the ATP-binding site to enhance potency and selectivity.[2]

  • The 5-Nitro Group: This electron-withdrawing group serves two purposes. First, it activates the pyridine ring for certain reactions. More importantly, it serves as a synthetic precursor to a 5-amino group.[3] The resulting diamine can be used to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines), which are common cores in many potent kinase inhibitors.[4]

Core Synthetic Transformations & Mechanistic Rationale

The elaboration of this compound into complex kinase inhibitors primarily relies on three robust transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction.

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds between sp²-hybridized carbons. It involves the palladium-catalyzed reaction of an organohalide with an organoboron compound.[2] For our scaffold, this reaction is ideal for installing aryl or heteroaryl moieties at the 2-position, which often occupy the solvent-front region of the kinase ATP pocket.

Causality of Component Selection:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is common. For heteroaryl halides, ligands like XPhos or SPhos can be crucial for achieving high yields by promoting the oxidative addition and reductive elimination steps.

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This is particularly useful for introducing amine-containing side chains, which can improve solubility and provide additional interaction points within the kinase active site.

Causality of Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., BINAP, XPhos) are often required to facilitate the reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically used to deprotonate the amine coupling partner, forming the key palladium-amido intermediate.

  • Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive, necessitating the use of an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.

Key Pharmacophore Generation: Nitro Group Reduction

The reduction of the 5-nitro group to a 5-amino group is a critical step in many synthetic routes. This transformation converts an electron-withdrawing group into a versatile electron-donating group, which can serve as a key hydrogen bond donor or a nucleophile for subsequent cyclization reactions.

Causality of Reagent Selection:

  • Catalytic Hydrogenation: While standard catalysts like Pd/C are effective for nitro reductions, they can also cause hydrodebromination (loss of the bromine atom). For substrates containing aryl bromides, Raney Nickel is often the preferred catalyst as it is less prone to cleaving the C-Br bond.[5]

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid provide a mild and effective alternative for reducing the nitro group while preserving the bromo substituent.[5] SnCl₂ is particularly useful for its chemoselectivity.[6]

Experimental Protocols

Disclaimer: These protocols are generalized starting points and may require optimization for specific substrates and scales. All reactions involving palladium catalysts should be performed under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-(Aryl)-N-methyl-5-nitropyridin-4-amine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction time is 6-18 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 2-(Alkyl/Aryl-amino)-N-methyl-5-nitropyridin-4-amine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Anhydrous Toluene, degassed

Procedure:

  • To an oven-dried Schlenk flask, add NaOtBu, Pd₂(dba)₃, and XPhos.

  • Seal the flask, then evacuate and backfill with Argon three times.

  • Add degassed anhydrous toluene and stir for 10 minutes at room temperature to pre-form the catalyst.

  • Add the this compound and the desired amine coupling partner.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Selective Nitro Group Reduction

Objective: To synthesize 2-bromo-N⁴-methylpyridine-4,5-diamine.

Materials:

  • This compound (1.0 equiv)

  • Raney Nickel (approx. 50% slurry in water)

  • Ethanol or Methanol

  • Hydrazine hydrate or a hydrogen atmosphere

Procedure (using Raney Nickel):

  • In a round-bottom flask, dissolve the this compound in ethanol.

  • Carefully add the Raney Nickel slurry (approx. 0.2-0.3g per 5 mmol of substrate). Caution: Raney Nickel is pyrophoric when dry.[7]

  • Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) or add hydrazine hydrate dropwise at room temperature. The reaction with hydrazine is often exothermic.

  • Stir vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry completely as it can ignite. Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification or can be purified by crystallization or chromatography.

Data Presentation & Application

The strategic combination of these reactions allows for the rapid generation of diverse libraries of kinase inhibitors. The products derived from this compound are valuable intermediates for scaffolds known to inhibit a range of kinases.

Table 1: Representative Kinase Inhibitor Scaffolds Derived from Aminopyridine Cores

Scaffold ClassRepresentative Target(s)Example IC₅₀ RangeReference(s)
Pyrido[2,3-d]pyrimidinesFGFr, PDGFr, c-Src60 nM - 1.1 µM[8]
Pyrido[4,3-d]pyrimidinesEGFR0.5 nM - 10 nM
AminopyrimidinesCDK2, PLK46.7 nM - 65 nM
Imidazo[1,2-a]pyridinesPI3K/mTOR(Not specified)

Note: IC₅₀ values are highly dependent on the specific compound and assay conditions. This table is for illustrative purposes to show the potential of related scaffolds.

The 5-amino group generated from the nitro reduction is particularly powerful. It can be condensed with various reagents to form fused heterocyclic systems. For example, reaction with a formic acid equivalent can lead to a purine-like scaffold, while condensation with a β-ketoester can lead to a pyrido[2,3-b]pyridin-7-one core. These bicyclic systems are conformationally restricted and present vectors for substitution into deep pockets of the kinase active site.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for elaborating the this compound scaffold into a potential kinase inhibitor.

G A 2-bromo-N-methyl- 5-nitropyridin-4-amine B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B C-C Bond Formation C Buchwald-Hartwig (R-NH2, Pd catalyst) A->C C-N Bond Formation D 2-Aryl-N-methyl- 5-nitropyridin-4-amine B->D E 2-(Amino)-N-methyl- 5-nitropyridin-4-amine C->E F Nitro Reduction (Raney Ni, H2) D->F G Nitro Reduction (Raney Ni, H2) E->G H 2-Aryl-N4-methyl- pyridine-4,5-diamine F->H I 2-(Amino)-N4-methyl- pyridine-4,5-diamine G->I J Cyclization H->J I->J K Fused Bicyclic Kinase Inhibitor Core J->K

Caption: General synthetic pathways from the core scaffold.

Kinase Signaling Pathway Inhibition

Many kinase inhibitors derived from aminopyridine scaffolds target receptor tyrosine kinases (RTKs) like ALK or EGFR. These receptors, when activated, trigger downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., ALK, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Block

Caption: Inhibition of a generic RTK signaling cascade.

References

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-nitropyridine Analogs as Kinase Inhibitors. BenchChem.
  • Raney nickel. Wikipedia. Available at: [Link]

  • Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
  • A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis. BenchChem.
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. BenchChem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Organometallic Chemistry. Available at: [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. International Conference on Chemical Sciences. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Available at: [Link]

  • Ru, Sn/oxide catalyst and process for hydrogenation in acidic aqueous solution. Google Patents.
  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. Available at: [Link]

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Chemical Reduction of the Nitro Group

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The transformation of a nitro group into a primary amine is a fundamental and indispensable reaction in organic synthesis. This conversion is particularly crucial in the pharmaceutical and fine chemical industries, where aromatic and aliphatic amines serve as vital building blocks for a vast array of active pharmaceutical ingredients (APIs), dyes, and other specialized chemicals.[1] The electronic properties of a molecule are dramatically altered by this reduction; the strongly electron-withdrawing nitro group (σp = +0.78) is converted to a strongly electron-donating amino group (σp = -0.66), profoundly influencing its chemical reactivity and biological activity.[2]

The choice of an appropriate reduction methodology is paramount, as it dictates not only the reaction's efficiency but also its chemoselectivity in the presence of other sensitive functional groups.[1][3] This guide provides an in-depth analysis of the most prevalent and reliable methods for nitro group reduction, focusing on the underlying mechanisms, practical experimental protocols, and comparative data to inform your selection process.

Mechanistic Underpinnings of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a sequence of two-electron intermediates.[2][3] The most commonly accepted pathway involves the initial reduction of the nitroarene to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the corresponding amine.[3][4] Under specific conditions, side reactions, such as the condensation of the nitroso and hydroxylamine intermediates, can lead to the formation of azoxy, azo, and hydrazo derivatives.[5][6] A thorough understanding of these pathways is critical for optimizing reaction conditions to favor the desired amine product.

Methodologies for Nitro Group Reduction

The most common and effective methods for nitro group reduction can be broadly categorized into three main types:

  • Catalytic Hydrogenation: Often the preferred method due to its high efficiency and clean reaction profiles.[1]

  • Metal-Mediated Reductions: Classical, robust, and cost-effective methods utilizing metals like iron, tin, or zinc in acidic media.[7][8]

  • Transfer Hydrogenation: A convenient alternative to catalytic hydrogenation that avoids the need for high-pressure hydrogen gas.[9]

The selection of a particular method should be guided by factors such as the substrate's functional group tolerance, desired chemoselectivity, scalability, safety considerations, and cost.[1]

Catalytic Hydrogenation

This highly efficient method employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney nickel, with molecular hydrogen (H₂).[1] It is applicable to both aromatic and aliphatic nitro compounds.

Mechanism of Catalytic Hydrogenation

The reaction begins with the adsorption of the nitroaromatic compound and the dissociation of molecular hydrogen on the surface of the catalyst. The nitro group is then sequentially reduced to the nitroso, hydroxylamine, and finally the amine.[5]

G cluster_catalyst Catalyst Surface cluster_reaction Reduction Pathway H2 H₂ H_ads 2H(ads) H2->H_ads Dissociation ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-NO (Nitroso) ArNHOH Ar-NHOH (Hydroxylamine) ArNH2 Ar-NH₂ (Amine)

Caption: Generalized pathway for catalytic hydrogenation of a nitroarene.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol provides a general procedure for the reduction of a nitroarene using 10% palladium on carbon.

Materials:

  • Aromatic nitro compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)[10]

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

Procedure:

  • In a pressure-rated reaction vessel, dissolve the aromatic nitro compound in a suitable solvent.[1]

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge it with nitrogen or argon gas, followed by purging with hydrogen gas.[1]

  • Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm or 50 psi).[1]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • If necessary, purify the product by crystallization or column chromatography.[1]

Safety Note: Palladium on carbon can be pyrophoric and may ignite in the presence of air, especially when dry.[11] Handle the catalyst under an inert atmosphere and do not allow it to dry out after the reaction. Quench the catalyst-containing filter cake carefully with water.

Metal-Mediated Reductions

The use of easily oxidized metals in an acidic medium is a classic and highly reliable method for nitro group reduction.[3][7] Common systems include iron in acetic acid or with ammonium chloride, and tin(II) chloride in hydrochloric acid.[12] These methods are often more chemoselective than catalytic hydrogenation and do not require specialized high-pressure equipment.[13]

Mechanism of Metal-Mediated Reduction

This reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is then protonated by the acidic medium. This sequence of electron transfer and protonation continues until the amine is formed.[3]

G ArNO2 Ar-NO₂ RadicalAnion [Ar-NO₂]⁻• ArNO2->RadicalAnion + e⁻ (from Metal) Protonation1 Ar-NO₂H• RadicalAnion->Protonation1 + H⁺ FurtherReduction ... Protonation1->FurtherReduction + e⁻, + H⁺ (repeated) ArNH2 Ar-NH₂ FurtherReduction->ArNH2

Caption: Simplified single-electron transfer mechanism in metal-mediated reductions.

Experimental Protocol: Reduction using Iron in Acidic Medium

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Iron powder (Fe) (3-5 eq)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)[1]

  • Solvent (e.g., ethanol/water mixture)

  • Celite®

Procedure:

  • In a round-bottom flask, suspend the aromatic nitro compound in a mixture of ethanol and water.

  • Add iron powder and either ammonium chloride or acetic acid to the suspension.[1]

  • Heat the reaction mixture to reflux and stir vigorously.[1]

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.[1]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.[1]

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with a suitable organic solvent like ethyl acetate.[1]

  • Transfer the filtrate to a separatory funnel and extract the product into the organic layer.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.

  • Purify the product if necessary.

Experimental Protocol: Reduction using Tin(II) Chloride

This method is particularly useful for substrates that are sensitive to the more vigorous conditions of other reduction methods.[12]

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)[1]

  • Solvent (e.g., ethanol, ethyl acetate)

  • Concentrated Hydrochloric Acid (HCl) (for acidic reductions)[14]

  • Sodium hydroxide (NaOH) solution (e.g., 3M)[1]

Procedure:

  • In a round-bottom flask, dissolve the aromatic nitro compound in a suitable solvent like ethanol.[1]

  • Add the tin(II) chloride dihydrate to the solution. If an acidic medium is required, add concentrated HCl.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and carefully add a cold solution of sodium hydroxide to precipitate tin salts.[1]

  • Stir the resulting suspension for a short period, then filter to remove the tin salts, washing the solid with an organic solvent.[1]

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the amine product.[1]

Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an increasingly popular method that uses a hydrogen donor in the presence of a catalyst, typically Pd/C.[9] Common hydrogen donors include ammonium formate, formic acid, and hydrazine.[15][16] This technique avoids the need for handling flammable hydrogen gas and specialized pressure equipment.[9]

Mechanism of Transfer Hydrogenation

In the presence of the catalyst, the hydrogen donor (e.g., ammonium formate) decomposes to produce hydrogen in situ, which then participates in the catalytic cycle similarly to conventional hydrogenation.[17]

G Donor HCOONH₄ (Ammonium Formate) Decomposition H₂ + CO₂ + NH₃ Donor->Decomposition Pd/C CatalyticCycle Catalytic Hydrogenation Cycle (as above) Decomposition->CatalyticCycle In-situ H₂

Caption: In-situ hydrogen generation in transfer hydrogenation.

Experimental Protocol: Transfer Hydrogenation using Ammonium Formate

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Ammonium formate (HCOONH₄) (3-5 eq)[16]

  • 10% Pd/C (5-10 mol% Pd)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • In a round-bottom flask, dissolve the nitro compound in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst.

  • Add ammonium formate to the suspension in one portion or portion-wise.

  • Heat the reaction mixture to a gentle reflux.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.

  • Dry the organic layer and concentrate to yield the amine product.

Comparative Summary of Reduction Methods

MethodKey AdvantagesKey DisadvantagesTypical ConditionsChemoselectivity
Catalytic Hydrogenation High efficiency, clean, scalableRequires H₂ gas and pressure equipment, can reduce other functional groups (e.g., alkenes, alkynes, benzyl groups)H₂ (1-50 atm), Pd/C, Raney Ni, PtO₂, Room temp. to 80°CModerate to low; can be improved with catalyst modification[18]
Metal-Mediated (Fe, Sn) Cost-effective, good for large scale, high chemoselectivity, no pressure equipment neededStoichiometric amounts of metal required, often harsh acidic conditions, significant waste generationFe/AcOH, SnCl₂/HCl, Zn/NH₄Cl, RefluxGood; tolerates many functional groups like esters, ketones, and halogens[13][19]
Transfer Hydrogenation Avoids H₂ gas, mild conditions, good functional group toleranceCan be slower than direct hydrogenation, requires stoichiometric hydrogen donorHCOONH₄/Pd/C, N₂H₄/Pd/C, RefluxHigh; can often be performed in the presence of halogens and other reducible groups[15][17]

Product Analysis and Characterization

Successful reduction of the nitro group to an amine can be confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic strong N-O stretching bands of the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds).[20] Concurrently, observe the appearance of N-H stretching bands for the primary amine (two bands in the 3500-3300 cm⁻¹ region).[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of signals adjacent to the electron-withdrawing nitro group and the appearance of new signals, often a broad singlet for the -NH₂ protons. A significant upfield shift of aromatic protons is also expected due to the conversion to an electron-donating amino group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the amine product, reflecting a mass difference of 30 amu (NO₂ vs. NH₂) from the starting material.

Conclusion

The reduction of nitro groups is a versatile and indispensable transformation in modern organic synthesis. The choice of methodology should be carefully considered based on the specific requirements of the substrate, the desired scale of the reaction, and the overall synthetic strategy. Catalytic hydrogenation offers high efficiency for robust substrates, while metal-mediated and transfer hydrogenation methods provide excellent alternatives with high chemoselectivity for more complex and sensitive molecules. Adherence to the detailed protocols and safety considerations outlined in this guide will enable researchers, scientists, and drug development professionals to successfully and safely perform this critical chemical transformation.

References

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Retrieved from [Link]

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  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. Retrieved from [Link]

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  • RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from [Link]

  • YouTube. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group. Retrieved from [Link]

  • Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Retrieved from [Link]

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  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • YouTube. (2014, November 18). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

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The Versatile Scaffold: 2-bromo-N-methyl-5-nitropyridin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its inherent electron-deficient nature and ability to participate in hydrogen bonding make it a desirable motif for interacting with biological targets. The strategic placement of functional groups dramatically enhances its utility as a versatile building block for the synthesis of complex therapeutic agents.[2] This guide focuses on 2-bromo-N-methyl-5-nitropyridin-4-amine , a highly functionalized pyridine derivative poised for significant applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

The unique arrangement of substituents on this scaffold offers a trifecta of chemical reactivity:

  • A Bromine Atom at the 2-position: This serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[3]

  • A Nitro Group at the 5-position: As a potent electron-withdrawing group, it significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), providing a pathway for the introduction of various nucleophiles. Furthermore, the nitro group can be readily reduced to an amino group, offering another point for diversification.

  • An N-methylamino Group at the 4-position: This group can act as a key pharmacophoric element, participating in crucial interactions with target proteins, and can also influence the electronic properties and solubility of the final molecule.

This document provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and technical insights for researchers in medicinal chemistry and drug development.

Proposed Synthesis of the Scaffold

A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-5-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 4-Amino-2-bromo-5-nitropyridine B->C Bromination & Rearrangement (e.g., NBS, HBr/H₂O₂) D This compound C->D N-Methylation (e.g., MeI, NaH)

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine (Intermediate B)

This protocol is adapted from the nitration of similar aminopyridine systems.[4]

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 2-amino-4-methylpyridine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the mixture with concentrated ammonium hydroxide until pH > 8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-4-methyl-5-nitropyridine.

Core Applications & Reaction Protocols

The true power of the this compound scaffold lies in its ability to be readily diversified through a variety of robust chemical transformations. Below are detailed protocols for key reactions that are central to its application in library synthesis for drug discovery.

cluster_0 Core Scaffold cluster_1 Key Transformations cluster_2 Diverse Product Libraries Scaffold This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki Pd Catalyst, Base, R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald Pd Catalyst, Ligand, Base, R₂NH SNAr Nucleophilic Aromatic Substitution (C-S, C-O, etc.) Scaffold->SNAr Nucleophile (e.g., RSH), Base Library1 2-Aryl/Heteroaryl Derivatives Suzuki->Library1 Library2 2-Amino/Amido Derivatives Buchwald->Library2 Library3 2-Thioether/Ether Derivatives SNAr->Library3

Caption: Key derivatization strategies for the this compound scaffold.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[5][6] The reaction of this compound with various boronic acids or esters allows for the introduction of a wide range of substituents at the 2-position.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling This protocol is based on established methods for similar 2-bromopyridine substrates.[5]

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)[7]

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 2.5 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-18 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-10075-90[5]
Pd(dppf)Cl₂K₃PO₄Toluene/H₂O85-9580-95[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-98[8]

Note: Yields are predictive and based on structurally similar compounds. Optimization for specific substrates is recommended.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of complex amines that are prevalent in pharmaceuticals.[9][10] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines.

Protocol 3: General Procedure for Buchwald-Hartwig Amination This protocol is adapted from established procedures for the amination of 2-bromopyridines.[11]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 - 1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% or Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol% or BINAP, 4 mol%)[10]

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the desired amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 16-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Nitro Activation

The strongly electron-withdrawing nitro group at the 5-position, along with the ring nitrogen, activates the 2-position for nucleophilic aromatic substitution. This allows for the displacement of the bromide by a variety of nucleophiles, particularly soft nucleophiles like thiols.[12][13] This reaction proceeds under milder, often metal-free conditions compared to cross-coupling reactions.

Causality Behind Reactivity: The SNAr mechanism involves a two-step addition-elimination process. The nucleophile attacks the electron-deficient carbon bearing the leaving group (bromide), forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group effectively stabilizes this intermediate through resonance, lowering the activation energy of the reaction.[14]

Protocol 4: General Procedure for SNAr with Thiols

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 - 1.2 eq)

  • Base (e.g., K₂CO₃, Et₃N, 1.5 - 2.0 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the base and stir for 5-10 minutes.

  • Add the thiol dropwise to the mixture.

  • Heat the reaction to a temperature between 50-80 °C. The reaction can often proceed at room temperature, but gentle heating may be required for less reactive thiols.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Analytical Characterization

Unambiguous characterization of the scaffold and its derivatives is crucial for ensuring purity and confirming structure. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For this compound, one would expect to see characteristic signals for the aromatic protons, the N-methyl group, and the amine proton.[15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion, which is a definitive diagnostic feature.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compounds and for monitoring reaction progress.

Conclusion

This compound is a highly versatile and valuable scaffold for medicinal chemistry. Its strategically positioned functional groups provide multiple avenues for diversification, enabling the rapid synthesis of large and diverse compound libraries. The robust and well-established protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution make this building block an attractive starting point for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. The methodologies and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this promising scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.
  • Guidechem. (n.d.). How to Prepare 2-Bromo-5-nitro-4-picoline?. FAQ - Guidechem.
  • BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. BenchChem.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis. BenchChem.
  • Tighadouini, S., et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(5), 1234. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • BenchChem. (2025). 1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. ChemicalBook.
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
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  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
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  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Jia, G. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • ChemicalBook. (n.d.). 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum. ChemicalBook.
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  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
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  • Stache, E. E., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(47), 49835-49846. [Link]

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1H and 13C NMR spectral assignments for 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Structural Elucidation of 2-bromo-N-methyl-5-nitropyridin-4-amine using ¹H and ¹³C NMR Spectroscopy

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] The precise determination of their substitution pattern is a critical step in chemical synthesis and characterization, directly impacting biological activity. This compound is a multi-substituted pyridine featuring a complex interplay of electronic effects from electron-donating and electron-withdrawing groups. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of such molecules.[2]

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C NMR spectra of this compound. It explains the rationale behind the chemical shift and coupling constant assignments based on established principles of substituent effects in pyridine rings.[3][4][5] Furthermore, this document outlines a comprehensive protocol for acquiring high-quality 1D and 2D NMR data and demonstrates how multi-dimensional experiments like HSQC and HMBC are leveraged to validate the proposed structure unequivocally.[6][7]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering scheme is applied to the molecular structure of this compound, as illustrated below.

G H3_pos->C2_pos ³J H3_pos->C4_pos ²J H3_pos->C5_pos ³J H6_pos->C4_pos ³J H6_pos->C5_pos ²J CH3_pos->C4_pos ²J NH_pos->C4_pos ¹J NH_pos->C_methyl_pos ²J

Figure 2: Key expected HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

  • H3 should show correlations to C2 , C4 , and C5 .

  • H6 should show correlations to C4 and C5 .

  • The CH₃ protons will show a strong correlation to C4 .

  • The NH proton, if observable, should correlate to C4 and the CH₃ carbon.

Protocol: NMR Sample Preparation and Data Acquisition

This section provides a standardized protocol for obtaining high-resolution NMR spectra of pyridine derivatives. [8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve 1. Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) vortex 2. Add TMS as internal standard (0 ppm reference) dissolve->vortex transfer 3. Transfer solution to a 5 mm NMR tube vortex->transfer shim 4. Insert sample and perform shimming for field homogeneity transfer->shim acq_1h 5. Acquire ¹H Spectrum (zg30 pulse, 16 scans) shim->acq_1h acq_13c 6. Acquire ¹³C{¹H} Spectrum (zgpg30 pulse, 1024 scans) acq_1h->acq_13c acq_2d 7. Acquire 2D Spectra (HSQC, HMBC) acq_13c->acq_2d ft 8. Apply Fourier Transform (Exponential Multiplication) acq_2d->ft phase_baseline 9. Phase and baseline correct all spectra ft->phase_baseline reference 10. Reference spectra to TMS (0.00 ppm) phase_baseline->reference assign 11. Analyze and assign signals reference->assign

Figure 3: Standardized workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for compounds with amine protons as it slows down the exchange rate, making the NH proton and its couplings more observable.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field frequency onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard 30° pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-32, depending on sample concentration.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled with a 30° pulse (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • 2D NMR Data Acquisition:

    • Acquire standard gradient-selected (gs) HSQC and HMBC spectra to establish ¹J(CH) and ⁿJ(CH) correlations, respectively. Use default parameter sets optimized for detecting one-bond and long-range couplings.

  • Data Processing:

    • Apply an exponential window function and perform Fourier transformation on all acquired FIDs.

    • Carefully phase correct and apply an automatic baseline correction to all spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak or TMS.

    • Integrate the ¹H signals and analyze the multiplicities and coupling constants.

    • Analyze the 2D spectra to confirm all C-H connectivities and finalize the assignments.

Conclusion

The structural characterization of this compound can be confidently achieved through a systematic application of NMR spectroscopy. The predicted ¹H and ¹³C NMR spectra are characterized by distinct chemical shifts arising from the competing electronic effects of the bromo, N-methylamino, and nitro substituents. While 1D NMR provides a strong foundation for the initial assignment, the use of 2D techniques, particularly HMBC, is essential for the definitive and unambiguous confirmation of the molecular structure. The protocols and predictive data presented herein serve as a robust guide for researchers in synthetic chemistry, medicinal chemistry, and drug development for the characterization of this and other similarly complex substituted pyridine derivatives.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

  • Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. Available at: [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Kowalewski, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13851–13862. Available at: [Link]

  • Tsedev, N., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 13735. Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Hidayat, A. R. P., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 289-322. Available at: [Link]

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Application Note: Protocols for N-Alkylation and N-Acylation of 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Substituted Pyridine Scaffolds

Pyridines substituted with amino and halo groups are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The ability to further functionalize the amino group through N-alkylation and N-acylation is critical for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.

This guide focuses on a particularly challenging substrate: 2-bromo-N-methyl-5-nitropyridin-4-amine . The synthetic challenge arises from the electronic nature of the pyridine ring. The presence of a strongly electron-withdrawing nitro group at the 5-position, compounded by the inductive effect of the bromine at the 2-position, significantly deactivates the ring. This electronic deficit substantially reduces the nucleophilicity of the N-methylamino group at the 4-position, rendering standard N-alkylation and N-acylation conditions less effective.

This document provides robust, field-proven protocols to overcome these challenges. We will explore the mechanistic considerations behind each experimental design and offer detailed, step-by-step procedures for both N-alkylation and N-acylation, empowering researchers to confidently synthesize derivatives of this valuable, yet demanding, chemical intermediate.

N-Alkylation of this compound

Mechanistic Considerations & Strategic Approach

The N-alkylation of this substrate is a classical bimolecular nucleophilic substitution (SN2) reaction.[1] The core challenge is the diminished nucleophilic character of the secondary amine. To drive the reaction forward, a strong, non-nucleophilic base is required to deprotonate the N-methylamino group, generating a more potent nucleophilic anion (an "amido" anion). The choice of solvent is also critical; a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it can solvate the cation of the base without interfering with the nucleophile.[1][2]

The general mechanism involves the in situ formation of the pyridinamide anion, which then attacks the primary or secondary alkyl halide, displacing the halide leaving group.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Flame-dry glassware p2 Weigh reagents p1->p2 p3 Setup under Inert Gas (N₂/Ar) p2->p3 r1 Add solvent & cool to 0°C p3->r1 r2 Add base (for alkylation) or amine solution r1->r2 r3 Add substrate / electrophile r2->r3 r4 Stir & Monitor (TLC/LC-MS) r3->r4 w1 Quench reaction r4->w1 w2 Aqueous Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Chromatography) w3->w4 w5 Characterize (NMR, MS) w4->w5

Sources

Application Note & Protocols: The Strategic Utility of 2-bromo-N-methyl-5-nitropyridin-4-amine as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in modern agrochemical design, with its derivatives forming the basis of numerous high-performance herbicides, fungicides, and insecticides.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 2-bromo-N-methyl-5-nitropyridin-4-amine . We delve into the distinct reactivity profile of this molecule, dictated by its unique substitution pattern. The strategically positioned bromine atom, activated by a para-nitro group, serves as a versatile handle for both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. Concurrently, the nitro moiety offers a latent amino group, accessible via reduction, for subsequent molecular elaboration. This document provides a detailed examination of its core synthetic transformations, complete with field-proven protocols and mechanistic insights, to empower researchers in the rapid development of novel agrochemical candidates.

Core Reactivity and Strategic Value

The synthetic utility of this compound is rooted in the electronic interplay of its functional groups. The potent electron-withdrawing nature of the nitro group at the 5-position significantly polarizes the pyridine ring. This has two primary consequences that can be exploited for synthesis:

  • Activation of the C2-Position: The carbon atom bearing the bromine is rendered highly electrophilic and susceptible to attack by nucleophiles. This makes Nucleophilic Aromatic Substitution (SNAr) a highly favorable and efficient reaction pathway.[2][3]

  • Handle for Cross-Coupling: The C-Br bond provides a classic site for oxidative addition to a palladium(0) catalyst, initiating a host of powerful cross-coupling reactions for the formation of C-C, C-N, and C-O bonds.[4][5]

The N-methyl-amino group at the 4-position and the reducible nitro group at the 5-position provide additional points for diversification, allowing for the construction of complex molecular architectures from a single, versatile intermediate.

Physicochemical Data Summary

While specific experimental data for the title compound is sparse, the properties of the closely related analogue, 2-bromo-4-methyl-5-nitropyridine, provide a reliable reference point.

PropertyValueSource
Molecular Formula C₆H₆BrN₃O₂Calculated
Molecular Weight 232.04 g/mol Calculated
Appearance Expected to be a yellow crystalline powder[6]
CAS Number Not available-
Key Analogue 2-Bromo-4-methyl-5-nitropyridine[6]
Analogue CAS 23056-47-5[6]
Analogue M.P. 65°C[6]

Key Synthetic Transformations & Protocols

The following sections detail the primary reaction classes for which this compound is an ideal substrate, complete with detailed experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most direct transformation for this substrate. The strong activation by the para-nitro group allows for the displacement of the bromide with a wide range of nucleophiles under relatively mild conditions. This is a cornerstone reaction for installing ether, amine, and thioether linkages common in agrochemical motifs.

  • Solvent: A polar aprotic solvent such as DMF or DMSO is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate, which is characteristic of the SNAr mechanism.[7]

  • Base: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the incoming nucleophile (e.g., a phenol or thiol) without competing in the substitution reaction itself. For amine nucleophiles, an excess of the amine itself can often serve as the base.

  • Temperature: Moderate heating is typically sufficient to overcome the activation energy, driving the reaction to completion without promoting decomposition.

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired alcohol (1.2 eq) and a suitable polar aprotic solvent (e.g., DMF, 5 mL per mmol of substrate).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate of the product should form. If not, extract the aqueous phase with ethyl acetate (3x).

  • Purification: Collect the solid by filtration or, if extracted, dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

sn_ar_workflow start Start: Substrate & Alcohol reagents Add K₂CO₃ in DMF start->reagents Step 1 reaction Heat to 80-100 °C (4-12h) reagents->reaction Step 2 workup Quench with H₂O Extract with EtOAc reaction->workup Step 3 purification Column Chromatography or Recrystallization workup->purification Step 4 product Final Product purification->product Step 5 suzuki_workflow start Start: Substrate & Arylboronic Acid reagents Add Pd Catalyst & Base (Na₂CO₃) start->reagents degas Degas Mixture (Vacuum/N₂ cycles) reagents->degas reaction Heat to 90 °C (12-18h) degas->reaction workup Aqueous Work-up & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product Final Product purification->product synthetic_pathway sub Start: 2-bromo-N-methyl- 5-nitropyridin-4-amine int1 Intermediate 1: 2-(4-fluorophenoxy)-N-methyl- 5-nitropyridin-4-amine sub->int1 1. 4-Fluorophenol, K₂CO₃, DMF (SNAr) prod Final Scaffold: 5-acetamido-2-(4-fluorophenoxy)- N-methylpyridin-4-amine int1->prod 2. SnCl₂, HCl (Reduction) 3. Ac₂O, Py (Acetylation)

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Yield of 2-Bromo-N-methyl-5-nitropyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-bromo-N-methyl-5-nitropyridin-4-amine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The synthesis, while conceptually straightforward, can present challenges related to yield, purity, and regioselectivity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common pitfalls and optimize your synthetic strategy. Our approach is grounded in established reaction mechanisms and field-proven insights to ensure you can achieve high-yield, high-purity results reliably.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable and common route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of a di-substituted, electron-deficient pyridine ring.

Recommended Synthetic Route:

The synthesis proceeds by the selective amination of 2,4-dibromo-5-nitropyridine with methylamine.

Synthetic_Pathway Start 2,4-dibromo-5-nitropyridine Reagent + Methylamine (CH3NH2) Product This compound Reagent->Product

Caption: Recommended synthesis of this compound.

Mechanism and Rationale:

The pyridine ring is rendered highly electron-deficient by the strongly electron-withdrawing nitro group (-NO₂) at the 5-position.[2] This electronic deficit activates the positions ortho and para to the nitro group (C2, C4, and C6) towards nucleophilic attack. In the case of 2,4-dibromo-5-nitropyridine, both the C2 and C4 positions are substituted with good leaving groups (bromide ions).

Generally, the C4 position in such systems is more activated and sterically more accessible to incoming nucleophiles than the C2 position, which is adjacent to the ring nitrogen.[3] This inherent regioselectivity allows for the preferential substitution of the C4-bromo substituent by methylamine, leading to the desired product with high selectivity.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow start Low Yield or Reaction Failure purity_check 1. Verify Reagent Purity (Starting Material, Amine, Solvent) start->purity_check conditions_check 2. Optimize Reaction Conditions (Temp, Time, Stoichiometry) purity_check->conditions_check Reagents OK byproduct_analysis 3. Analyze Byproducts (TLC, LC-MS, NMR) conditions_check->byproduct_analysis Conditions Optimized workup_check 4. Review Workup & Purification (Extraction, Chromatography) byproduct_analysis->workup_check Byproducts Identified success Improved Yield workup_check->success Process Refined

Caption: General troubleshooting workflow for low-yield reactions.[4]

Q1: My reaction yield is very low, or the reaction is not proceeding. What are the common causes?

A1: This is a frequent issue that can typically be traced back to reagent quality or suboptimal reaction conditions.

  • Potential Cause 1: Purity of Starting Materials

    • Insight: Impurities in the 2,4-dibromo-5-nitropyridine starting material or the solvent can interfere with the reaction. The methylamine solution's concentration can also be a critical factor, as it may degrade over time.

    • Recommended Solution:

      • Ensure the 2,4-dibromo-5-nitropyridine is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

      • Use an anhydrous, high-purity solvent. The presence of water can lead to hydrolysis side products.[5]

      • Verify the concentration of the methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF). If using an older bottle, consider titrating it or using a fresh supply.

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Insight: The SNAr reaction rate is highly dependent on temperature and solvent polarity. An inappropriate solvent may not sufficiently solubilize the reactants, while a temperature that is too low can result in an impractically slow reaction.[6]

    • Recommended Solution:

      • Solvent Choice: Polar aprotic solvents like THF, acetonitrile, or DMF are generally effective as they can solvate the charged intermediate (Meisenheimer complex) and the reactants. Ethanol can also be used.[2]

      • Temperature Control: While the reaction can proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to byproduct formation.

      • Stoichiometry: Use a slight excess of methylamine (1.1-1.2 equivalents) to ensure the complete consumption of the limiting starting material.

ParameterRecommended RangeRationale
Solvent THF, Acetonitrile, DMF, EthanolPolar aprotic solvents stabilize the charged intermediate.[2]
Temperature 25 °C to 60 °CBalances reaction rate with minimizing side reactions.
Methylamine 1.1 - 1.2 equivalentsDrives the reaction to completion.
Reaction Time 2 - 16 hoursSubstrate dependent; monitor by TLC for completion.[2]

Table 1: Recommended Reaction Conditions for Amination.

Q2: I'm observing multiple spots on my TLC plate, suggesting a mixture of products. How can I improve selectivity?

A2: The formation of multiple products typically points to issues with regioselectivity or over-reaction.

  • Potential Cause 1: Formation of the 4-bromo-N-methyl-5-nitropyridin-2-amine isomer

    • Insight: While substitution at the C4 position is electronically and sterically favored, some substitution at the C2 position can occur, especially at higher temperatures.[3]

    • Recommended Solution:

      • Maintain a lower reaction temperature (e.g., start at 0 °C and allow to slowly warm to room temperature).

      • Add the methylamine solution dropwise to the solution of 2,4-dibromo-5-nitropyridine. This keeps the instantaneous concentration of the nucleophile low, favoring the more reactive C4 site.

  • Potential Cause 2: Formation of N,N'-dimethyl-5-nitropyridine-2,4-diamine (Di-substitution)

    • Insight: If a large excess of methylamine is used, or if the reaction is run for too long at elevated temperatures, a second substitution can occur at the C2 position, replacing both bromine atoms.

    • Recommended Solution:

      • Carefully control the stoichiometry. Do not use more than 1.2 equivalents of methylamine.

      • Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly to prevent further reaction.

Q3: I am struggling with purifying the final product. What are the best practices?

A3: Purification can be challenging due to the product's polarity and the presence of similar impurities.

  • Potential Cause 1: Product Loss During Aqueous Workup

    • Insight: The amine functionality can be protonated in acidic conditions, increasing the product's solubility in the aqueous phase and leading to loss during extraction.

    • Recommended Solution:

      • After quenching the reaction, ensure the aqueous layer is neutralized or slightly basic (pH 7-8) before extraction to keep the product in its free-base form.

      • Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery.[2]

  • Potential Cause 2: Difficulty Separating Isomers via Column Chromatography

    • Insight: The desired C4-substituted product and the isomeric C2-substituted byproduct can have very similar polarities, making separation on silica gel difficult.

    • Recommended Solution:

      • Optimize Chromatography: Use a high-resolution silica gel and test various solvent systems. A gradient elution starting with a non-polar solvent (like hexane or heptane) and gradually increasing the proportion of a more polar solvent (like ethyl acetate) often provides the best separation.[5]

      • Recrystallization: If chromatography fails to provide adequate separation, recrystallization can be an effective alternative. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where the desired product crystallizes out, leaving impurities in the mother liquor.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is the specific role of the nitro group in this synthesis?

    • A1: The nitro group is a powerful electron-withdrawing group. Its presence on the pyridine ring is essential for activating the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). Without it, the reaction with methylamine would not proceed under these conditions.[2][3]

  • Q2: Can I use 2,4-dichloro-5-nitropyridine as the starting material instead?

    • A2: Yes, this is a viable alternative. The C4-chloro substituent is also a good leaving group and will be selectively replaced by methylamine.[3] However, your final product would be 2-chloro-N-methyl-5-nitropyridin-4-amine. To obtain the target 2-bromo compound, you would need to perform an additional halogen exchange (Finkelstein-type) reaction, which adds complexity and may impact the overall yield.

  • Q3: What are the best analytical techniques to monitor the reaction and characterize the product?

    • A3:

      • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common and effective method for real-time monitoring of the consumption of the starting material and the formation of the product.[7]

      • Product Characterization:

        • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

        • Mass Spectrometry (MS): Confirms the molecular weight of the product.

        • HPLC: Can be used to assess the purity of the final product.

Section 4: Detailed Experimental Protocol

This protocol is a representative procedure based on established principles for SNAr reactions on activated halopyridines.[2][3]

Objective: To synthesize this compound from 2,4-dibromo-5-nitropyridine.

Materials:

  • 2,4-dibromo-5-nitropyridine (1.0 eq)

  • Methylamine solution (e.g., 40 wt. % in H₂O, 1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-dibromo-5-nitropyridine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the methylamine solution (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash it sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure this compound.

Section 5: References
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

  • Guidechem. How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ.

  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.

  • Benchchem. Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

  • Benchchem. Troubleshooting low yield in multi-component pyridine synthesis.

  • Benchchem. Technical Support Center: Synthesis of 4-N-Methyl-5-nitropyrimidine-2,4-diamine.

  • Pearson. Side-Chain Reactions of Substituted Pyridines.

  • Benchchem. Troubleshooting Low-Yield Issues.

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.

  • Benchchem. An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine.

  • Benchchem. Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.

  • Benchchem. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.

  • MySkinRecipes. 3-Methyl-5-nitropyridin-4-amine.

  • ECHEMI. 2-BROMO-5-NITROPYRIDIN-4-AMINE Use and Manufacturing.

  • Benchchem. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.

  • Organic Syntheses Procedure. 2,3-diaminopyridine.

Sources

effective purification techniques for crude 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective purification of crude 2-bromo-N-methyl-5-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. However, common impurities often include unreacted starting materials, regioisomers formed during nitration or bromination steps, and potential byproducts from side reactions. For instance, in related syntheses of substituted nitropyridines, the formation of positional isomers is a primary challenge.[1] It is also possible to have residual solvents from the reaction and workup steps.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities. For small-scale purification and the removal of a wide range of impurities, column chromatography is highly effective. For larger quantities where the impurities are significantly different in solubility from the desired product, recrystallization is often the more practical and scalable method. A simple solvent wash can also be effective for removing minor, highly soluble impurities from a solid product.[2][3]

Q3: What are the key safety considerations when handling this compound?

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues
Observed Issue Potential Cause Recommended Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.Try a solvent with a lower boiling point. Alternatively, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. Reducing the initial concentration of the solution may also help.[1]
Poor recovery of the product after recrystallization. The compound has high solubility in the chosen solvent even at low temperatures, or too much solvent was used.To improve recovery, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility and promote precipitation.[1]
Colored impurities remain in the final product. The colored impurities have similar solubility to your product in the chosen solvent.If the colored impurities are non-polar, a wash with a non-polar solvent like hexane may be effective. For more persistent colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.[1]
Column Chromatography Issues
Observed Issue Potential Cause Recommended Solution
Poor separation of the product from impurities. The chosen eluent system does not have the optimal polarity to resolve the components on the stationary phase.A systematic approach to selecting the right eluent is crucial. Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point for many substituted pyridines is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[6] Adjust the ratio to achieve a retention factor (Rf) for your product of around 0.3-0.4 for optimal separation on a column.
Streaking or tailing of the product on the TLC plate and column. The compound may be too polar for the chosen eluent, leading to strong interaction with the silica gel. It could also be due to the presence of acidic or basic functional groups.Adding a small amount of a modifier to your eluent can often resolve this. For a basic compound like a pyridine, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape. Conversely, for acidic compounds, a small amount of acetic acid may be beneficial.[1]
The product is not eluting from the column. The eluent is not polar enough to move the compound through the silica gel.Gradually increase the polarity of your eluent. For example, if you are using a petroleum ether/ethyl acetate system, slowly increase the percentage of ethyl acetate. If this is still insufficient, a small amount of a more polar solvent, such as methanol, can be added to the eluent.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization to remove impurities with different solubility profiles.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Based on the polarity of the target molecule, consider solvents such as ethanol, isopropanol, or ethyl acetate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography to separate it from closely related impurities.

Methodology:

  • Eluent Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of petroleum ether and ethyl acetate.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity as needed.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

Purification_Workflow crude_product Crude 2-bromo-N-methyl- 5-nitropyridin-4-amine assess_purity Assess Purity (TLC, NMR) crude_product->assess_purity is_pure Is Purity >95%? assess_purity->is_pure final_product Pure Product is_pure->final_product Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization Large Scale / Crystalline Solid column_chromatography Column Chromatography choose_method->column_chromatography Small Scale / Close Impurities solvent_wash Solvent Wash choose_method->solvent_wash Minor Soluble Impurities troubleshooting Troubleshoot Issue recrystallization->troubleshooting e.g., Oiling out reassess_purity Re-assess Purity recrystallization->reassess_purity column_chromatography->troubleshooting e.g., Poor Separation column_chromatography->reassess_purity solvent_wash->reassess_purity reassess_purity->is_pure

Caption: A decision workflow for the purification of this compound.

References

  • Benchchem. (2025). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. Benchchem.
  • Guidechem. (n.d.). How to Prepare 2-Bromo-5-nitro-4-picoline?. Guidechem.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. Benchchem.
  • Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.
  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Pharmaffiliates. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Google Patents. (n.d.). CN114751855B - Preparation method of 2-bromo-4-amino-5-methylpyridine.
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. ChemicalBook.
  • PubChem. (n.d.). 2-Bromo-5-nitropyridine. PubChem.
  • ECHEMI. (n.d.). 84487-15-0, 2-BROMO-5-NITROPYRIDIN-4-AMINE Formula. ECHEMI.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. PubChem.
  • Lab Pro Inc. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine, 1G - A2988-1G. Lab Pro Inc.
  • Promega Connections. (2018).
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99% 4487-59-6. Sigma-Aldrich.
  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. PubChem.
  • Fisher Scientific. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America™. Fisher Scientific.
  • GoldBio. (n.d.).
  • Dutscher. (n.d.).

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identifying common byproducts in 2-bromo-N-methyl-5-nitropyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-methyl-5-nitropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, you will find detailed troubleshooting advice, answers to frequently asked questions, and a deeper look into the chemistry of this reaction to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor for this synthesis is 2,4-dibromo-5-nitropyridine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where methylamine selectively displaces one of the bromine atoms.

Q2: Which bromine atom is preferentially substituted on 2,4-dibromo-5-nitropyridine by methylamine?

A2: In nucleophilic aromatic substitutions on pyridine rings, halogens at the 2- and 4-positions are more reactive than those at the 3- or 5-positions. This is because the electron-withdrawing nitrogen atom in the ring can stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance when the attack occurs at the ortho (2-) or para (4-) position.[1] The presence of a strong electron-withdrawing group, such as the nitro group at the 5-position, further activates the ring for nucleophilic attack. In the case of 2,4-dibromo-5-nitropyridine, the bromine at the 4-position is generally the more reactive site for substitution by amines.

Q3: What are the expected major byproducts in this synthesis?

A3: The most common byproduct is the isomeric 4-bromo-N-methyl-5-nitropyridin-2-amine, which results from the substitution of the bromine atom at the 2-position. Under more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or excess methylamine), a di-substituted byproduct, N2,N4-dimethyl-5-nitropyridine-2,4-diamine, may also be formed where both bromine atoms are replaced by methylamine.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. You can track the consumption of the 2,4-dibromo-5-nitropyridine starting material and the appearance of the product and any byproducts over time. It is advisable to use a co-spot of the starting material to aid in identification.

Q5: What are the general reaction conditions for this synthesis?

A5: Typically, the reaction is carried out in a suitable aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). A solution of methylamine (often in a solvent like methanol or THF) is added to the solution of 2,4-dibromo-5-nitropyridine. The reaction is often run at room temperature, but gentle heating may be required to drive the reaction to completion. A base, such as triethylamine, is sometimes added to scavenge the HBr generated during the reaction.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of significant amounts of byproducts. 3. Loss of product during workup and purification.1. Reaction Monitoring: Use TLC to ensure the starting material is fully consumed. If the reaction stalls, consider gentle heating or extending the reaction time. 2. Temperature Control: Maintain a controlled temperature (e.g., room temperature) to favor the formation of the desired 4-amino isomer. Higher temperatures can lead to increased formation of the 2-amino isomer and the di-substituted product. 3. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of methylamine to ensure complete conversion of the starting material. Using a large excess may promote di-substitution. 4. Workup: Ensure proper pH adjustment during aqueous workup to prevent the product from remaining dissolved in the aqueous layer as a salt. 5. Purification: Optimize your purification method (e.g., column chromatography solvent system) to achieve good separation and minimize product loss.
Presence of Multiple Spots on TLC Close to the Product Spot 1. Formation of the isomeric byproduct (4-bromo-N-methyl-5-nitropyridin-2-amine). 2. Presence of unreacted starting material.1. Optimize Reaction Conditions: Lowering the reaction temperature can improve the regioselectivity of the substitution, favoring the desired 4-amino product. 2. Purification: Careful column chromatography is typically required to separate the desired product from its isomer. A gradient elution with a solvent system like ethyl acetate/hexanes may be necessary.
Presence of a Highly Polar Byproduct on TLC 1. Formation of the di-substituted byproduct (N2,N4-dimethyl-5-nitropyridine-2,4-diamine).1. Control Stoichiometry: Avoid using a large excess of methylamine. 2. Temperature and Time: Use the mildest conditions necessary for the reaction to proceed to completion.
Difficult Purification 1. Similar polarity of the product and byproducts.1. Chromatography: Use a high-resolution silica gel for column chromatography and experiment with different solvent systems to improve separation. Sometimes, adding a small amount of a polar solvent like methanol to the eluent can help. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method.

Reaction Mechanism and Byproduct Formation

The synthesis of this compound from 2,4-dibromo-5-nitropyridine and methylamine is a classic example of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, makes it susceptible to attack by nucleophiles like methylamine.

The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is key to the regioselectivity of the reaction.

G cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation cluster_disubstitution Di-substitution Byproduct 2,4-dibromo-5-nitropyridine 2,4-dibromo-5-nitropyridine Meisenheimer_Intermediate_4 Meisenheimer Intermediate (Attack at C4) 2,4-dibromo-5-nitropyridine->Meisenheimer_Intermediate_4 + CH3NH2 Meisenheimer_Intermediate_2 Meisenheimer Intermediate (Attack at C2) 2,4-dibromo-5-nitropyridine->Meisenheimer_Intermediate_2 + CH3NH2 Product This compound Meisenheimer_Intermediate_4->Product - HBr Di-substituted_Product N2,N4-dimethyl-5-nitropyridine-2,4-diamine Product->Di-substituted_Product + CH3NH2 (Forcing Conditions) Isomeric_Byproduct 4-bromo-N-methyl-5-nitropyridin-2-amine Meisenheimer_Intermediate_2->Isomeric_Byproduct - HBr

Caption: Reaction pathways in the synthesis of this compound.

As illustrated in the diagram, the nucleophilic attack of methylamine can occur at either the C4 or C2 position, leading to the desired product or the isomeric byproduct, respectively. The attack at the 4-position is generally favored. Under more aggressive reaction conditions, the remaining bromine on the desired product can also be substituted by methylamine, leading to the di-substituted byproduct.

Analytical Characterization

To confirm the identity of your product and identify any byproducts, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will be crucial for distinguishing between the desired product and the isomeric byproduct. The chemical shifts and coupling patterns of the aromatic protons will be different for each isomer. The presence of the N-methyl group will be indicated by a characteristic singlet or doublet (if coupled to the NH proton).

    • ¹³C NMR: Carbon NMR will show a distinct number of signals for each isomer, and the chemical shifts of the carbon atoms attached to the bromine and amino groups will be different.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and byproducts. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity).

  • Thin-Layer Chromatography (TLC): As mentioned, TLC is an excellent tool for monitoring the reaction and assessing the purity of the final product. The product and byproducts will likely have different Rf values.

Experimental Protocol: Synthesis of this compound

This is a general protocol and may require optimization for your specific setup and scale.

Materials:

  • 2,4-dibromo-5-nitropyridine

  • Methylamine solution (e.g., 2.0 M in THF)

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,4-dibromo-5-nitropyridine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the methylamine solution (1.2 eq) dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any byproducts and unreacted starting material.

  • Characterize the purified product by NMR and MS.

References

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. JYX - University of Jyväskylä. Retrieved from [Link]

  • MDPI. (2022). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

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Technical Support Center: Suzuki Reactions with 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-bromo-N-methyl-5-nitropyridin-4-amine in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered with this specific, electron-deficient heteroaromatic halide. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to optimize your synthetic strategy.

Core Concepts: Understanding the Substrate

The substrate, this compound, presents a unique set of challenges and opportunities in Suzuki couplings. The pyridine ring is highly electron-deficient due to the potent electron-withdrawing nitro group at the 5-position. While this generally accelerates the initial oxidative addition step—the insertion of the Pd(0) catalyst into the carbon-bromine bond—it can complicate subsequent steps and introduce side reactions.[1][2] Furthermore, the presence of three nitrogen atoms (pyridine ring, amine, and nitro group) can lead to catalyst inhibition through coordination to the palladium center, making the choice of ligand particularly critical.[3][4]

General Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, it's essential to understand the fundamental steps of the reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product R1X R¹-X (Your Pyridine) R1X->OxAdd R2B R²-B(OR)₂ R2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[5]

Troubleshooting Guide & FAQs

This section is designed to help you diagnose and solve common problems. We recommend following the logical flow of the troubleshooting diagram below.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Reaction Fails: Low or No Conversion check_catalyst 1. Catalyst System Check start->check_catalyst check_boron 2. Boron Reagent Integrity start->check_boron check_conditions 3. Reaction Conditions start->check_conditions catalyst_inactive Is catalyst fresh? Is degassing adequate? check_catalyst->catalyst_inactive Low Conversion ligand_choice Is the ligand appropriate for a N-heterocycle? check_catalyst->ligand_choice Low Conversion protodeboronation Observing R-H from boronic acid? check_boron->protodeboronation Side Products homocoupling Observing R-R from boronic acid? check_boron->homocoupling Side Products base_solvent Is the base/solvent combination optimal? check_conditions->base_solvent Stalled Reaction temperature Is the temperature correct? check_conditions->temperature Stalled Reaction solution_catalyst Solution: Use fresh pre-catalyst. Improve degassing. Screen electron-rich ligands (e.g., SPhos, XPhos). catalyst_inactive->solution_catalyst ligand_choice->solution_catalyst solution_boron Solution: Use boronate ester (pinacol, MIDA). Use milder base (K₃PO₄, KF). Ensure rigorous degassing. protodeboronation->solution_boron homocoupling->solution_boron solution_conditions Solution: Screen bases (K₃PO₄, Cs₂CO₃). Use polar aprotic solvent (Dioxane, Toluene, 2-MeTHF). Optimize temperature (80-110 °C). base_solvent->solution_conditions temperature->solution_conditions

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Q1: My reaction shows low to no conversion of the starting material. What's the first thing I should check?

Answer: The most common culprits for low conversion are issues with the palladium catalyst system or inadequate reaction conditions.

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[6] Palladium (II) pre-catalysts also require efficient reduction to enter the catalytic cycle.

    • Solution: Always use a fresh, high-quality palladium source. Pre-catalysts like Buchwald's G3/G4 palladacycles or PEPPSI-type catalysts are often more robust and efficient at generating the active Pd(0) species than simple salts like Pd(OAc)₂.[7] Ensure your solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for at least 30 minutes).[8]

  • Inappropriate Ligand: Your substrate contains multiple nitrogen atoms that can act as poisons by coordinating to the palladium center, inhibiting its catalytic activity.[3][9] Standard ligands like triphenylphosphine (PPh₃) are often insufficient.

    • Solution: Use electron-rich, sterically hindered phosphine ligands. These ligands accelerate both oxidative addition and reductive elimination and can prevent catalyst inhibition.[10][11] Excellent choices for electron-deficient heteroaryl halides include SPhos, XPhos, and RuPhos .[9]

Q2: My boronic acid is being consumed, but I'm not getting the desired product. Instead, I find the simple arene/heteroarene (protodeboronation). Why?

Answer: This is a classic and highly common side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[12] This process is often base-catalyzed and is particularly problematic for electron-deficient or heteroaromatic boronic acids.[6]

  • Cause 1: Boronic Acid Instability: Boronic acids are in equilibrium with other boron species in solution, some of which are susceptible to hydrolysis.

    • Solution: Switch to a more stable boronate ester. Pinacol (BPin) or neopentyl glycol esters are common choices. For particularly unstable substrates, consider using MIDA boronate esters , which offer a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[12][13]

  • Cause 2: Harsh Conditions: Strong bases and high temperatures in aqueous media can accelerate protodeboronation.

    • Solution: Use a milder, non-hydroxide base. Potassium phosphate (K₃PO₄) is an excellent choice for many challenging Suzuki couplings.[14][15] Using anhydrous conditions or minimizing the amount of water can also suppress this side reaction.[8]

Q3: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

Answer: The formation of a biaryl product derived from two molecules of your boronic acid (R²-R²) is typically caused by the presence of oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[6]

  • Solution: The remedy is rigorous exclusion of oxygen.

    • Degassing: Ensure all solvents (including water) are thoroughly degassed before use.

    • Inert Atmosphere: Assemble your reaction under a robust inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques for the best results.[16]

Q4: What is the optimal base and solvent combination for coupling with this compound?

Answer: There is no single "best" combination, but for this electron-deficient, N-heterocyclic substrate, a well-established starting point is crucial. The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[17][18]

BaseSolvent System (v/v)Temperature (°C)Rationale & Comments
K₃PO₄ Dioxane/H₂O (4:1)90-110Primary Recommendation. K₃PO₄ is a strong enough base to facilitate transmetalation but is less harsh than hydroxides, reducing the risk of protodeboronation and ester hydrolysis.[14][19]
Cs₂CO₃ Toluene/H₂O (5:1)100-110A strong, soluble inorganic base that is often effective when others fail. Can be more expensive.
K₂CO₃ DME/H₂O (4:1)85-95A standard, cost-effective choice. May be less effective for this challenging substrate but is worth screening.[8][20]
KF (anhydrous)THF or 2-MeTHF70-80Can be used under anhydrous conditions, which may be beneficial if protodeboronation is severe. Often results in slower reaction rates.[21]
Q5: The reaction starts but then stalls, and the mixture turns black. What has happened?

Answer: The formation of a black precipitate is characteristic of palladium black, which is finely divided, catalytically inactive palladium metal.[22] This indicates your catalyst has decomposed.

  • Cause 1: Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to aggregation and precipitation of Pd(0).

    • Solution: Use a more robust, sterically hindered ligand (e.g., XPhos, SPhos) that binds more tightly to the palladium. Ensure you are not exceeding the recommended temperature for your specific catalyst system.

  • Cause 2: Reductive Elimination is Too Slow: If the final step of the catalytic cycle is slow, the active palladium species may have a longer lifetime in a less stable state, increasing the chance of decomposition.

    • Solution: Again, bulky, electron-rich ligands are known to accelerate the reductive elimination step.[8] Switching to a ligand like SPhos or using a pre-catalyst designed for stability can resolve this issue.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%) OR SPhos G3 Palladacycle (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane and degassed DI Water

Procedure:

  • To a dry Schlenk flask equipped with a stir bar, add this compound, the boronic acid/ester, and K₃PO₄.

  • Add the palladium pre-catalyst (or Pd₂(dba)₃ and SPhos ligand) in a glovebox or under a strong counterflow of inert gas.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Via syringe, add the degassed 1,4-dioxane, followed by the degassed water (e.g., for a 1 mmol scale, use 5 mL of dioxane and 1 mL of water).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by a suitable technique (TLC, LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Proceed with a standard aqueous workup and purify by flash column chromatography.

References

  • Wikipedia. Protodeboronation. [Link]

  • Gary M. Molander, et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Norio Miyaura, Akira Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • John M. Brown, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Melanie S. Sanford, et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • R Discovery. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • John M. Brown, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Stephen L. Buchwald, et al. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • D. A. Widdowson, R. Wilhelm. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Reddit. Suzuki coupling help. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Stephen L. Buchwald, et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

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Technical Support Center: Optimizing Catalyst and Ligand for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of modern organic synthesis's most powerful C-N bond-forming reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up a Buchwald-Hartwig amination, providing a foundational understanding of the key reaction components.

Q1: How do I choose the right palladium precatalyst?

The choice of palladium source is crucial for initiating the catalytic cycle efficiently. While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to higher catalyst loadings.[1]

For more reliable and reproducible results, especially in complex syntheses, the use of palladium precatalysts is highly recommended.[1] These are typically air-stable Pd(II) complexes that rapidly generate the active LPd(0) catalyst upon exposure to the base in the reaction mixture.[1] The evolution of these precatalysts (from G1 to G6) has offered broader ligand scope and milder activation conditions.[1]

Q2: What is the role of the ligand, and how do I select the best one?

The ligand is arguably the most critical component for a successful Buchwald-Hartwig amination. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2] The appropriate ligand is primarily determined by the class of the amine nucleophile.[1]

  • For primary aliphatic amines and amides: Sterically hindered, electron-rich biaryl phosphine ligands like tBuBrettPhos are often effective.[3][4]

  • For secondary amines: Ligands such as RuPhos are specifically designed for these substrates.[3]

  • For aryl amines and heteroaryl amines: A broader range of ligands can be successful, including XPhos , JohnPhos , and DavePhos .[4]

  • For challenging couplings (e.g., sterically hindered partners): More advanced ligands like tBuXPhos or tBuBrettPhos may be necessary to achieve good yields.[3][5]

Q3: Which base should I use for my reaction?

The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine bound to the palladium center. The choice of base is a balance between reactivity and functional group tolerance.[3]

BaseAdvantagesDisadvantages
NaOtBu Permits highest reaction rates and lowest catalyst loadings.[3]Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[3]
LHMDS Allows for the use of substrates with protic functional groups and is useful for low-temperature aminations.[3]Air-sensitive and can be incompatible with some functional groups at elevated temperatures.[3]
Cs₂CO₃, K₃PO₄ Excellent functional group tolerance.[3]Often require higher catalyst loadings and longer reaction times.[3]
Q4: What are the best solvents for this reaction?

Solvent choice is critical as insolubility is a common cause of reaction failure.[1] A suitable solvent should dissolve the reactants, base, and catalytic species.

  • Commonly used solvents: Toluene, dioxane, THF, and t-BuOH are frequently employed.[3]

  • Solvents to avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium center and should be avoided.[1]

Q5: What is a typical reaction temperature?

Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80-100 °C.[1] However, the optimal temperature depends on the reactivity of the substrates and the choice of catalyst, ligand, and base. Reactions with weaker bases may require higher temperatures, while highly active catalyst systems can sometimes allow for reactions at lower temperatures, even room temperature in some cases.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during Buchwald-Hartwig amination reactions.

Issue 1: Low or No Yield

A low or nonexistent yield is the most common problem. The following workflow can help diagnose the issue.

Caption: Troubleshooting workflow for low or no yield.

  • Causality: The active Pd(0) species is sensitive to oxygen, and many bases (like NaOtBu and LHMDS) are hygroscopic. Failure to maintain a strict inert and anhydrous environment is a primary cause of catalyst deactivation and reaction failure.[3] Similarly, impure reagents can introduce catalyst poisons.[3]

Issue 2: Formation of Side Products

The appearance of unexpected side products can often provide clues to the problem.

  • Hydrodehalogenation (Aryl-H instead of Aryl-N): This occurs when the aryl halide is reduced. It can be caused by β-hydride elimination from the amine or from the palladium-amide intermediate.

    • Solution: Consider using a ligand that promotes faster reductive elimination, such as a more sterically hindered one. Ensure the base is not excessively strong for the substrate.

  • Aryl-Aryl Homocoupling (Aryl-Aryl): This side product suggests issues with the oxidative addition or transmetalation steps.

    • Solution: Lowering the reaction temperature or catalyst loading may help. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1).

Issue 3: Reaction Stalls or is Sluggish

A reaction that starts but does not go to completion may be suffering from catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The active catalyst may be precipitating or decomposing over time.

    • Solution: Using a more robust ligand or a precatalyst can improve catalyst lifetime. Sometimes, a small amount of water can aid in the reduction of Pd(II) to Pd(0), but this should be carefully controlled.[3]

  • Product Inhibition: The product formed may coordinate to the palladium center more strongly than the reactants, slowing down the catalytic cycle.

    • Solution: This can be a challenging issue to resolve. Screening different ligands is the most effective approach. A ligand that provides more steric bulk around the metal center can sometimes mitigate this effect.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of an aryl bromide with a primary amine.

  • Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add the amine (1.2 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired time (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Ligand/Base Screening Protocol using a 24-Well Plate

For challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions.

  • Stock Solutions: Prepare stock solutions of the aryl halide and the amine in the desired solvent (e.g., dioxane).

  • Plate Preparation: In a glovebox, add the appropriate palladium precatalyst and ligand combination to each well of a 24-well plate. Then, add the chosen base to each well.

  • Reagent Addition: Add the stock solutions of the aryl halide and amine to each well.

  • Sealing and Reaction: Seal the plate and place it on a heated stirring block.

  • Analysis: After the reaction time, quench the reactions and analyze the crude mixtures by LC-MS or GC-MS to determine the conversion to the desired product.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational optimization.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNRR' Deprotonation Palladium Amido Complex AmineCoord->Deprotonation - HX + Base Deprotonation->Pd0 Reductive Elimination Product Ar-NRR' Deprotonation->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[1]

The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide.[1] The amine then coordinates to the resulting Pd(II) complex, and a base removes a proton to form a palladium amido complex.[1] The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[1]

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.). Available at: [Link]

  • Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J.-M., Schindler, T., & Reymond, J.-L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? RSC Advances, 10(64), 39078–39089. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023). Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13130-13141. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (2024). Available at: [Link]

Sources

stability of 2-bromo-N-methyl-5-nitropyridin-4-amine in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-bromo-N-methyl-5-nitropyridin-4-amine. The focus of this document is to elucidate the stability profile of this compound under common acidic and basic experimental conditions, offering preventative measures and solutions to potential degradation issues.

Core Concepts: Understanding the Reactivity of this compound

The stability of this compound is dictated by the interplay of its functional groups on the pyridine core. Understanding these influences is critical to predicting its behavior.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated under acidic conditions. This significantly alters the electronic properties of the ring, making it more electron-deficient.

  • 2-Bromo Group: Halogens at the 2-position of a pyridine ring are susceptible to nucleophilic substitution. This reactivity is enhanced when the ring is made more electron-deficient.

  • 4-N-methylamino Group: This is an electron-donating group, which can increase the electron density of the pyridine ring. However, its nitrogen can also be protonated in strong acid.

  • 5-Nitro Group: As a powerful electron-withdrawing group, the nitro group drastically reduces the electron density of the pyridine ring. This makes the carbon atoms of the ring, particularly the C2 and C6 positions, highly electrophilic and susceptible to nucleophilic attack.

The combination of the pyridine nitrogen and the potent electron-withdrawing nitro group renders the C2-Br bond the most probable site of degradation under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

The primary stability concern is the hydrolysis of the 2-bromo substituent, which is highly susceptible to nucleophilic substitution by water or hydroxide ions. This leads to the formation of the corresponding 2-hydroxy (or 2-pyridone) derivative. This reaction is facilitated by the electron-deficient nature of the pyridine ring.

Q2: How does the compound behave in strong acidic conditions (e.g., HCl, H₂SO₄)?

In strong acidic conditions, the compound is prone to degradation, especially with heat. The pyridine ring nitrogen will be protonated, further increasing the electrophilicity of the ring. This makes the 2-position highly susceptible to attack by nucleophiles, such as water. While this hydrolysis may be slow at room temperature, it can become significant at elevated temperatures, leading to the formation of 2-hydroxy-N-methyl-5-nitropyridin-4-amine. There is documented evidence of similar 2,6-dibromopyridines undergoing hydrolysis to 2-hydroxy-6-bromopyridine in concentrated acid at high temperatures.[1]

Q3: What is the degradation mechanism in acidic media?

The degradation in acidic media is proposed to proceed via protonation of the pyridine ring, followed by nucleophilic attack of water on the C2 carbon, leading to the displacement of the bromide ion.

Acid_Degradation cluster_0 Acidic Conditions Reactant 2-bromo-N-methyl- 5-nitropyridin-4-amine Protonated Protonated Pyridine Ring (Activated Intermediate) Reactant->Protonated + H⁺ Product 2-hydroxy-N-methyl- 5-nitropyridin-4-amine Protonated->Product + H₂O - HBr

Caption: Proposed acidic degradation pathway.

Q4: Is the compound stable in aqueous basic solutions (e.g., NaOH, K₂CO₃)?

No, the compound is generally unstable in basic conditions. The 2-bromo substituent is readily displaced by hydroxide ions (OH⁻) via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The strong electron-withdrawing nitro group at the 5-position significantly activates the ring for this type of reaction. Studies on other 2-bromopyridines have shown they can hydrolyze under basic conditions to form 2-pyridones.[2]

Q5: What is the degradation mechanism in basic media?

The degradation in basic conditions is a classic SₙAr reaction. The hydroxide ion attacks the electron-deficient C2 carbon, forming a negatively charged intermediate (Meisenheimer complex), which is stabilized by the nitro group. The complex then collapses, expelling the bromide ion to yield the final 2-hydroxy product.

Base_Degradation cluster_1 Basic Conditions Reactant 2-bromo-N-methyl- 5-nitropyridin-4-amine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + OH⁻ Product 2-hydroxy-N-methyl- 5-nitropyridin-4-amine Intermediate->Product - Br⁻

Caption: Proposed basic degradation (SₙAr) pathway.

Q6: How can I monitor the stability of this compound during my experiments?

The stability can be monitored using standard chromatographic techniques.[3]

  • Thin-Layer Chromatography (TLC): A quick way to check for the appearance of new, typically more polar, spots which may indicate the formation of the hydroxylated byproduct.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase HPLC method can be developed to separate the parent compound from its degradation products and monitor their relative concentrations over time.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying degradation products by comparing their mass-to-charge ratio with the expected hydrolyzed product.

Troubleshooting Guide

This table provides solutions to common issues encountered when using this compound.

Observed Problem Potential Cause Recommended Action & Rationale
Low yield after a reaction involving an acidic workup. Acid-catalyzed hydrolysis of the C2-Br bond.Action: Minimize contact time with the acidic solution. Perform the workup at low temperatures (0-5 °C). Consider using a milder acid or a buffered solution if the reaction chemistry allows. Rationale: Lowering the temperature and reducing exposure time decreases the rate of the hydrolysis reaction.
Multiple spots on TLC after a reaction run in a basic medium. Base-catalyzed hydrolysis of the C2-Br bond.Action: Use non-nucleophilic organic bases (e.g., DBU, DIPEA) if possible. If an inorganic base is required, use the mildest base that is effective (e.g., K₂CO₃ instead of NaOH) and run the reaction at the lowest possible temperature. Rationale: Strong nucleophilic bases like NaOH will readily displace the bromide. Milder or non-nucleophilic bases reduce the rate of this side reaction.
Reaction fails to go to completion, even with excess reagents. The compound may be degrading under the reaction conditions.Action: Set up a small-scale stability study. Dissolve the starting material in the reaction solvent under the proposed conditions (temperature, pH) without the other reagents. Monitor for degradation over time using HPLC or TLC. Rationale: This isolates the stability of the starting material as a variable, confirming if degradation is the root cause of the incomplete reaction.
Difficulty purifying the product away from a persistent impurity. The impurity may be the 2-hydroxy degradation product.Action: Confirm the identity of the impurity via LC-MS. The mass should correspond to the parent compound with Br replaced by OH. Optimize purification (e.g., column chromatography with a different solvent system) to improve separation. Rationale: The hydroxylated product will have different polarity and may require a more polar eluent for effective separation.
Experimental Protocols
Protocol 1: Assessing Stability in Acidic Conditions via HPLC

This protocol provides a framework for quantitatively assessing the stability of the title compound in a specific acidic solution.

Stability_Workflow cluster_workflow Stability Test Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN) C Initiate Experiment: Add stock to test solution at defined temperature A->C B Prepare Acidic Test Solution (e.g., 1N HCl) B->C D Sample at Time Points (t=0, 1h, 4h, 24h) C->D E Quench & Dilute Sample (Neutralize with base, dilute in mobile phase) D->E F Analyze via HPLC E->F G Calculate % Remaining Parent Compound F->G

Caption: General workflow for stability testing.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH) for quenching

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in ACN to create a 1.0 mg/mL stock solution.

  • Set Up Test Condition: In a thermostated vessel, place a known volume of 1N HCl. Allow it to equilibrate to the desired test temperature (e.g., 25 °C or 50 °C).

  • Initiate the Study (t=0): Add a small aliquot of the stock solution to the acidic solution to achieve a final concentration of ~50 µg/mL. Mix thoroughly. Immediately withdraw the first sample (t=0).

  • Time Point Sampling: Withdraw samples at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately quench each sample by adding it to a vial containing a neutralizing amount of 1N NaOH and diluting it with the initial mobile phase to halt the degradation.

  • HPLC Analysis: Analyze all samples using a validated reverse-phase HPLC method. A C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or other modifier) is a good starting point.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Protocol 2: Assessing Stability in Basic Conditions via HPLC

This protocol is analogous to the acidic stability test but uses a basic solution.

Materials:

  • Same as Protocol 1, but replace 1N HCl with 1N NaOH.

  • Use 1N HCl for quenching.

Procedure:

  • Follow the same steps as in Protocol 1, but use 1N NaOH as the test solution.

  • When quenching the samples, use a neutralizing amount of 1N HCl.

  • Analyze and process the data as described above to determine the rate of degradation in basic media.

By following these guidelines and protocols, researchers can effectively anticipate, troubleshoot, and control the stability of this compound, ensuring the integrity and success of their synthetic endeavors.

References
  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved January 19, 2026, from a URL provided by the grounding tool.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • PubMed Central (PMC). (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved January 19, 2026, from [Link]

  • Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers. Retrieved January 19, 2026, from a URL provided by the grounding tool.
  • Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved January 19, 2026, from [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Retrieved January 19, 2026, from a URL provided by the grounding tool.
  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved January 19, 2026, from [Link]

  • ANNALYTICAL METHODS. (n.d.). Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Retrieved January 19, 2026, from a URL provided by the grounding tool.

Sources

how to prevent the debromination of 2-bromo-N-methyl-5-nitropyridin-4-amine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from the BenchChem Technical Support Center.

Authored for: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, BenchChem

Introduction: Navigating the Reactivity of 2-bromo-N-methyl-5-nitropyridin-4-amine

This compound is a highly functionalized pyridine derivative, valued as a versatile intermediate in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research. Its utility stems from the presence of multiple reactive sites that can be selectively addressed. However, the unique electronic landscape of this molecule—shaped by the interplay of a strong electron-donating group (N-methylamino) and a powerful electron-withdrawing group (nitro)—creates a significant synthetic challenge: a high propensity for unwanted debromination during various chemical transformations.

This guide serves as a dedicated technical resource for researchers encountering this issue. We will move beyond simple procedural lists to explore the mechanistic underpinnings of this side reaction and provide a logical framework for troubleshooting. Our goal is to empower you with the knowledge to rationally design experiments that minimize or eliminate the formation of the debrominated byproduct, thereby improving yield, simplifying purification, and accelerating your research objectives.

Part 1: Troubleshooting Guide for Unwanted Debromination

Debromination, or hydrodehalogenation, is the substitution of a bromine atom with a hydrogen atom. In the context of this compound, this side reaction is most prevalent during palladium-catalyzed cross-coupling reactions but can also occur under other conditions. The following sections address specific experimental scenarios.

Scenario A: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Stille)

This is the most common context for unintended debromination of electron-deficient heterocyclic halides.[1]

Primary Symptom: Significant formation of N-methyl-5-nitropyridin-4-amine alongside or instead of the desired coupled product, confirmed by LC-MS or ¹H NMR analysis.

Core Mechanism: The predominant pathway for this side reaction is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can intercept the catalytic cycle, leading to reductive cleavage of the C-Br bond instead of the desired C-C or C-N bond formation.[1] Sources of the problematic hydride can include trace water, alcohol solvents, certain amine bases, or even the decomposition of phosphine ligands.[1]

Systematic Optimization to Suppress Debromination:

The following parameters are critical. They should be optimized systematically to favor the desired productive coupling over the off-cycle debromination pathway.

ParameterProblematic ConditionRecommended SolutionRationale
Base Strong, protic, or sterically small bases (e.g., NaOt-Bu, NaOH, Et₃N).Switch to weaker, non-nucleophilic, anhydrous inorganic bases like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[1]Strong alkoxide bases can generate Pd-H species or other hydride sources, especially at elevated temperatures. Weaker carbonate and phosphate bases are less prone to these side reactions.[2]
Ligand Sterically unencumbered or simple phosphines (e.g., PPh₃, P(o-tol)₃).Employ bulky, electron-rich biarylphosphine ligands such as XPhos , SPhos , or RuPhos .[1][2]These ligands accelerate the rate of reductive elimination (the final C-C or C-N bond-forming step) to outcompete the undesired reductive dehalogenation from the Pd-H intermediate.[2]
Solvent Polar aprotic (e.g., DMF, DMAc) or protic solvents (e.g., alcohols).Use non-polar, aprotic solvents like toluene , 1,4-dioxane , or CPME .[1][3]Polar and protic solvents can be sources of hydrides or water. Non-polar aprotic solvents are generally more inert and minimize these side reactions.[3]
Temperature High temperatures (e.g., >100 °C).Lower the reaction temperature. Aim for the lowest effective temperature (e.g., 60-80 °C) and extend the reaction time if necessary.[1]The activation energy for debromination pathways can be higher than that of the desired coupling. Lowering the temperature can significantly improve the product/byproduct ratio.[1]
Reagents & Atmosphere Use of non-anhydrous solvents or reagents; insufficient degassing.Rigorously use anhydrous solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) after thorough degassing of the solvent.[1][2]Oxygen can degrade catalysts and ligands, while water is a direct proton source for hydrodehalogenation.[2]
Troubleshooting Workflow for Pd-Catalyzed Reactions

This decision tree can guide your optimization strategy when facing significant debromination.

G start Debromination Observed (>10%) in Cross-Coupling? base_check Are you using a strong base (e.g., NaOtBu, NaOH)? start->base_check base_sol Switch to K₃PO₄ or Cs₂CO₃ base_check->base_sol Yes ligand_check Is the ligand simple (e.g., PPh₃)? base_check->ligand_check No base_sol->ligand_check ligand_sol Use bulky biaryl phosphine (e.g., XPhos, SPhos) ligand_check->ligand_sol Yes solvent_check Is the solvent polar (e.g., DMF, alcohols)? ligand_check->solvent_check No ligand_sol->solvent_check solvent_sol Switch to Toluene or Dioxane solvent_check->solvent_sol Yes temp_check Is the temperature >100°C? solvent_check->temp_check No solvent_sol->temp_check temp_sol Lower temperature to 60-80°C temp_check->temp_sol Yes reassess Re-evaluate Reaction Outcome temp_check->reassess No temp_sol->reassess

Caption: Troubleshooting workflow for minimizing debromination.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to debromination?

A: The high susceptibility is due to a convergence of electronic factors. The pyridine ring is inherently electron-deficient.[4][5] This effect is dramatically amplified by the powerful electron-withdrawing nitro group at the 5-position, which is para to the C-Br bond.[6][7] This polarization makes the carbon atom of the C-Br bond highly electrophilic and activates it toward both nucleophilic attack and reductive processes. While the N-methylamino group at the 4-position is electron-donating, its influence is overcome by the combined effects of the ring nitrogen and the nitro group, rendering the C-Br bond particularly labile.[8]

Q2: What is the detailed mechanism of debromination in palladium-catalyzed reactions?

A: The key is the parasitic catalytic cycle involving a Palladium(II)-Hydride (Pd-H) species.

  • Formation of Pd-H: The active Pd(0) catalyst can react with various hydride sources (water, amines, etc.) to form a Pd(II)-H intermediate.

  • Oxidative Addition: Concurrently, the Pd(0) catalyst undergoes oxidative addition with your this compound (Ar-Br) to form the desired Ar-Pd(II)-Br intermediate.

  • Competing Pathways: At this stage, the Ar-Pd(II)-Br intermediate should proceed to transmetalation (Suzuki) or base-mediated amine coordination (Buchwald-Hartwig). However, if a Pd-H species is present, it can react with the Ar-Pd(II)-Br intermediate, or the Ar-Pd(II)-Br can react with another hydride source, ultimately leading to an Ar-Pd(II)-H species.

  • Reductive Elimination (Undesired): This Ar-Pd(II)-H intermediate rapidly undergoes reductive elimination to form the debrominated byproduct (Ar-H) and regenerate the Pd(0) catalyst, which can then continue this parasitic cycle.[1]

The diagram below illustrates the desired catalytic cycle versus the competing debromination pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Parasitic Debromination Cycle pd0_main Pd(0)Lₙ ox_add Oxidative Addition (Ar-Br) pd0_main->ox_add arpdbr Ar-Pd(II)-Br ox_add->arpdbr trans Transmetalation or Amine Binding arpdbr->trans arpdh Ar-Pd(II)-H arpdbr->arpdh Crossover arpdr Ar-Pd(II)-R trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0_main product Product (Ar-R) red_elim->product pd0_side Pd(0)Lₙ ox_add_side Oxidative Addition (Ar-Br) pd0_side->ox_add_side arpdbr_side Ar-Pd(II)-Br ox_add_side->arpdbr_side arpdbr_side->arpdh Hydride Transfer hydride_source Hydride Source (H⁻) hydride_source->arpdh red_elim_side Reductive Elimination arpdh->red_elim_side red_elim_side->pd0_side byproduct Byproduct (Ar-H) red_elim_side->byproduct

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

Q3: Can I encounter debromination outside of cross-coupling reactions?

A: Yes, although less common.

  • Radical Reactions: Conditions that generate radicals can lead to debromination. This can be initiated by light, radical initiators (like AIBN), or single-electron transfer (SET) from a reductant.[9][10]

  • Strong Reducing Agents: Reagents like sodium borohydride in the presence of a catalyst, or other strong reducing conditions, can cleave the C-Br bond.

  • Organometallic Chemistry: Using strong organometallic bases like n-butyllithium (n-BuLi) for deprotonation or metal-halogen exchange can be problematic. If any proton source is available during the reaction or workup, the resulting aryl anion or aryllithium species will be quenched to the debrominated product.[11]

Part 3: Recommended Experimental Protocol

This protocol for a Suzuki-Miyaura coupling is designed to minimize the risk of debromination by incorporating the best practices discussed above.

Protocol: Suzuki-Miyaura Coupling to Minimize Debromination

Objective: To couple this compound with a generic boronic acid (Aryl'-B(OH)₂).

Materials:

  • This compound (1.0 eq)

  • Aryl'-B(OH)₂ (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.5 - 5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • Toluene, anhydrous and degassed (0.1 - 0.2 M concentration)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and Backfill: Seal the vessel and evacuate the atmosphere, then backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert environment.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[12]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

References
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?Link

  • Ma, C., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. Link

  • ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Link

  • Wikipedia. 2-Bromopyridine. Link

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. Link

  • ACS Publications. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design. Link

  • ACS Publications. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. Link

  • Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. Link

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Link

  • RSC Publishing. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?Link

  • ResearchGate. (2020). Nitropyridines: Synthesis and reactions. Link

  • BenchChem. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine. Link

  • BenchChem. (2025). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. Link

  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Link

  • ECHEMI. 2-BROMO-5-NITROPYRIDIN-4-AMINE Formula. Link

  • PubMed Central. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Link

  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Link

  • ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Link

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Navigating the Synthesis of 2-bromo-N-methyl-5-nitropyridin-4-amine: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic molecules like 2-bromo-N-methyl-5-nitropyridin-4-amine presents a multi-step challenge where regioselectivity and functional group compatibility are paramount. This technical support center offers a comprehensive guide to exploring alternative synthetic routes to this target molecule. Here, we delve into the strategic considerations of introducing bromine, nitro, and N-methyl functionalities onto a pyridine ring, providing troubleshooting guides and frequently asked questions to navigate the intricacies of each approach.

The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry, yet it is often fraught with challenges such as harsh reaction conditions, low yields, and the formation of undesired isomers.[1] The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, a common method for introducing functional groups, inherently difficult.[2] This guide will explore several plausible synthetic pathways to this compound, breaking down the chemistry behind each step and addressing potential experimental hurdles.

Strategic Approaches to the Synthesis of this compound

The assembly of the target molecule requires the carefully orchestrated introduction of three distinct substituents—a bromine atom at the 2-position, a methylamino group at the 4-position, and a nitro group at the 5-position. The order of these transformations is critical and defines the alternative synthetic routes. We will explore three primary strategies, each with its own set of advantages and potential complications.

A visual representation of the key synthetic decision points is outlined below:

Synthetic Strategies cluster_A Route A cluster_B Route B cluster_C Route C Start Starting Material A Route A: Nitration First Start->A Strategy 1 B Route B: Bromination First Start->B Strategy 2 C Route C: N-Methylation First Start->C Strategy 3 Target 2-bromo-N-methyl- 5-nitropyridin-4-amine A1 Nitration A2 Bromination A1->A2 A3 N-Methylation A2->A3 A3->Target B1 Bromination B2 Nitration B1->B2 B3 N-Methylation B2->B3 B3->Target C1 N-Methylation C2 Bromination C1->C2 C3 Nitration C2->C3 C3->Target

Figure 1. High-level overview of the three primary synthetic strategies for this compound, highlighting the initial functionalization step.

Route A: Nitration as the Initial Step

This strategy commences with the introduction of the nitro group onto a suitable pyridine precursor. A plausible starting material for this route is 2-amino-4-methylpyridine.

Step 1: Nitration of 2-Amino-4-methylpyridine

The nitration of a pyridine ring, particularly one bearing an activating amino group, must be carefully controlled to achieve the desired regioselectivity and avoid over-nitration.[3]

Experimental Protocol: A mixture of concentrated sulfuric acid and concentrated nitric acid is a common nitrating agent.[4] The 2-amino-4-methylpyridine is dissolved in concentrated sulfuric acid and cooled before the dropwise addition of the nitrating mixture, maintaining a low temperature to control the exothermic reaction.[4]

Troubleshooting and FAQs:

  • Q: Why is a mixture of sulfuric and nitric acid used?

    • A: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]

  • Q: What are the likely side products?

    • A: The primary side products are often other nitro isomers. The directing effect of the amino and methyl groups will influence the position of nitration. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are too harsh.[3]

  • Issue: Low Yield

    • Potential Cause: Incomplete reaction or decomposition of the starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the temperature is strictly controlled during the addition of the nitrating agent.

Step 2: Introduction of Bromine via Sandmeyer-type Reaction

With the nitro group in place, the amino group at the 2-position can be converted to a bromine atom via a Sandmeyer or a related diazotization reaction.[6][7] This is a versatile method for introducing a variety of functional groups onto an aromatic ring.[8][9]

Experimental Protocol: The 2-amino-5-nitro-4-methylpyridine is treated with a nitrite source, such as tert-butyl nitrite, in the presence of a copper(I) bromide source.[4]

Troubleshooting and FAQs:

  • Q: Why is copper(I) bromide used?

    • A: Copper(I) salts are classic reagents for Sandmeyer reactions, facilitating the conversion of the diazonium salt intermediate to the corresponding aryl halide.[6]

  • Issue: Formation of undesired byproducts.

    • Potential Cause: The diazonium salt intermediate can be unstable and may react with other nucleophiles present in the reaction mixture.

    • Solution: Ensure the reaction is carried out at a controlled, low temperature to maintain the stability of the diazonium salt. The purity of the starting aminonitropyridine is also crucial.

Step 3: N-Methylation of the 4-Amino Group

The final step in this route is the selective methylation of the 4-amino group.

Experimental Protocol: A variety of methylating agents can be employed, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the amine.

Troubleshooting and FAQs:

  • Q: How can I avoid N,N-dimethylation?

    • A: Careful control of the stoichiometry of the methylating agent is crucial. Using a slight excess of the amine or a bulky base can disfavor the second methylation. Protecting the amino group as a carbamate, followed by methylation and deprotection, is another strategy to ensure mono-methylation.

  • Issue: Low conversion.

    • Potential Cause: The basicity of the amino group may be reduced by the electron-withdrawing nitro and bromo substituents, making it less nucleophilic.

    • Solution: Employing a stronger base or a more reactive methylating agent may be necessary. Alternatively, a different N-methylation strategy, such as reductive amination with formaldehyde, could be explored.

Route B: Bromination as the Initial Step

This approach begins with the introduction of the bromine atom onto the pyridine ring.

Step 1: Bromination of 2-Amino-4-methylpyridine

Regioselective bromination is key in this initial step. The activating amino group will direct the incoming electrophile.

Experimental Protocol: A common and effective brominating agent for electron-rich heterocycles is N-Bromosuccinimide (NBS) in a solvent like DMF.[1][10] The reaction is typically carried out at a low temperature to control selectivity.[1]

Troubleshooting and FAQs:

  • Q: What is the expected regioselectivity?

    • A: The strongly activating amino group at the 2-position is expected to direct bromination to the 5-position (para to the amino group).[10]

  • Issue: Formation of dibrominated products.

    • Potential Cause: Use of excess brominating agent or elevated reaction temperatures.

    • Solution: Use a stoichiometric amount of NBS and maintain a low temperature throughout the reaction. Monitor the reaction progress by TLC to avoid over-bromination.

Step 2: Nitration of 2-Amino-5-bromo-4-methylpyridine

The subsequent nitration will be directed by the existing substituents.

Experimental Protocol: Similar to Route A, a mixture of concentrated sulfuric and nitric acids can be used. The presence of the bromine atom will further influence the regioselectivity of the nitration.

Troubleshooting and FAQs:

  • Q: Where will the nitro group be introduced?

    • A: The amino group is a stronger activating group than the methyl group and will be the primary director. The nitro group is expected to be introduced at the 3-position, ortho to the amino group and meta to the bromo and methyl groups.

Step 3: N-Methylation

The final step is again the methylation of the 4-amino group, with similar considerations as in Route A.

Route C: N-Methylation as the Initial Step

This strategy involves preparing 4-(methylamino)pyridine as a key intermediate.

Step 1: Synthesis of 4-(Methylamino)pyridine

There are several methods to synthesize this intermediate, often starting from 4-aminopyridine.

Experimental Protocol: One common method is the reaction of 4-aminopyridine with a methylating agent under basic conditions. Another approach involves the reaction of 4-chloropyridine with methylamine.

Troubleshooting and FAQs:

  • Q: What are the challenges in synthesizing 4-(methylamino)pyridine?

    • A: Over-methylation to the dimethylamino derivative is a common side reaction.[11] Purification can be challenging due to the similar polarities of the mono- and di-methylated products.

Step 2 and 3: Bromination and Nitration of 4-(Methylamino)pyridine

The directing effect of the methylamino group will be a critical factor in the subsequent bromination and nitration steps. The methylamino group is an activating, ortho-para director.

Troubleshooting and FAQs:

  • Q: What is the expected regioselectivity of bromination and nitration?

    • A: The methylamino group at the 4-position will direct electrophilic substitution to the 3- and 5-positions. Careful control of reaction conditions will be necessary to achieve the desired substitution pattern and avoid mixtures of isomers. The order of bromination and nitration will likely influence the final product distribution.

Alternative Reagents and Methodologies

For each of the key transformations, a variety of alternative reagents and conditions can be considered to optimize yield, selectivity, and safety.

TransformationStandard ReagentAlternative ReagentsKey Considerations
Bromination Br₂ in oleum/acetic acid, NBS1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Bromine monofluorideNBS and DBDMH are often milder and easier to handle than elemental bromine.[12][13]
Nitration Conc. HNO₃ / Conc. H₂SO₄Dinitrogen pentoxide (N₂O₅)N₂O₅ can be a more potent nitrating agent but requires careful handling.[2]
N-Methylation Methyl iodide, Dimethyl sulfateFormaldehyde/reducing agent (reductive amination), TrimethylorthoformateReductive amination can be a milder method and may offer better control over mono-methylation.

Purification Strategies

The purification of the final product and intermediates is crucial for obtaining a high-purity compound. Common techniques include:

  • Column Chromatography: A versatile method for separating compounds with different polarities.

  • Recrystallization: An effective technique for purifying solid compounds.

  • Distillation: Suitable for purifying liquid intermediates.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the experienced synthetic chemist. By carefully considering the order of reactions and the directing effects of the substituents, and by being prepared to troubleshoot common issues such as low yields and the formation of isomers, researchers can successfully navigate the complexities of this synthesis. This guide provides a framework for exploring alternative routes and optimizing reaction conditions to achieve the desired target molecule with high purity and in a reasonable yield.

References

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Technical Support Center: Managing Exothermic Reactions in Pyridine Precursor Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the highly exothermic nature of pyridine precursor nitration. The following information synthesizes established protocols with expert insights to ensure procedural safety and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns regarding the control of exothermic reactions during the nitration of pyridine and its derivatives.

Q1: Why is the nitration of pyridine so exothermic and potentially hazardous?

The nitration of pyridine is a classic electrophilic aromatic substitution that is inherently hazardous due to several factors. Pyridine is less reactive than benzene towards electrophilic substitution because of the electron-withdrawing nature of the nitrogen atom.[1] This reduced reactivity necessitates harsh reaction conditions, such as the use of fuming nitric acid and high temperatures, to achieve nitration.[1] These conditions can accelerate the reaction rate, leading to a rapid release of heat.

The nitrating mixture itself, typically a combination of concentrated nitric and sulfuric acids, is a strong oxidizing agent.[2] The reaction between these acids to form the nitronium ion (NO₂⁺) is highly exothermic. Furthermore, the dilution of sulfuric acid with any water present in the reaction is also a significant exothermic process.[3] If the heat generated is not effectively dissipated, it can lead to a rapid increase in temperature, a phenomenon known as a "runaway reaction," which can result in violent decomposition or explosion.[4][5]

Q2: What are the critical parameters to control for preventing a runaway reaction?

Preventing a runaway reaction hinges on meticulous control of several key parameters:

  • Temperature: This is arguably the most critical factor. Maintaining a low and stable reaction temperature is paramount.[1][6]

  • Rate of Addition: The nitrating agent must be added slowly and in a controlled, dropwise manner to manage the rate of heat generation.[1][3]

  • Agitation: Efficient and constant stirring is crucial to ensure homogenous mixing and prevent the formation of localized "hot spots" where reactants can concentrate and react uncontrollably.[3]

  • Concentration and Stoichiometry: Using the correct concentrations of acids and a minimal excess of the nitrating agent is vital to control the reaction's exothermicity and prevent side reactions like over-nitration.[1][3]

Q3: How do substituents on the pyridine ring affect the exothermic risk?

Substituents on the pyridine ring significantly influence its reactivity and, consequently, the exothermic risk of nitration.[1]

  • Electron-donating groups (e.g., alkyl, amino) activate the ring, making nitration easier and potentially increasing the reaction rate and exotherm. This heightened reactivity also increases the risk of over-nitration.

  • Electron-withdrawing groups (e.g., halogens, nitro groups) further deactivate the ring, requiring even harsher conditions for nitration, which can paradoxically increase the risk if not managed carefully.[1] However, they also make subsequent nitrations more difficult.[1]

Q4: What are the signs of an impending runaway reaction, and what immediate actions should be taken?

Recognizing the early signs of a runaway reaction is critical for laboratory safety. Key indicators include:

  • A sudden, rapid, and uncontrollable increase in the internal reaction temperature.

  • An unexpected change in the color or viscosity of the reaction mixture.

  • Vigorous gas evolution.

If a runaway reaction is suspected, immediate and decisive action is required:

  • Alert Colleagues and Supervisor: Immediately inform others in the laboratory of the situation.

  • Enhance Cooling: If possible and safe to do so, increase the efficiency of the cooling bath.

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Prepare for Emergency Quenching: If the temperature continues to rise dramatically, be prepared to quench the reaction by cautiously pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring.[3] Caution: Quenching with water can be hazardous due to the highly exothermic dilution of sulfuric acid and should only be performed as a last resort with appropriate safety measures in place.[3]

  • Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area immediately and follow established emergency protocols.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the nitration of pyridine precursors, with a focus on exothermic reaction management.

Issue 1: Uncontrolled Temperature Spike During Nitrating Agent Addition

Question: My reaction temperature is rising too quickly and is difficult to control during the addition of the nitrating mixture. What could be the cause, and how can I fix it?

Answer: An uncontrolled temperature spike is a serious safety concern and indicates that the rate of heat generation is exceeding the capacity of the cooling system.

Potential Causes and Preventative Measures:
CausePreventative Measure
Inadequate Cooling Ensure the cooling bath has sufficient capacity and is at the appropriate temperature (e.g., an ice-salt bath for sub-zero temperatures).[3]
Rapid Addition of Nitrating Agent Add the nitrating agent slowly and dropwise, allowing the temperature to stabilize between additions.[1][3]
Poor Agitation Use a powerful overhead stirrer or a large enough magnetic stir bar to ensure vigorous and efficient mixing.[3]
Incorrect Reagent Concentration Double-check the concentrations of your nitric and sulfuric acids. Using overly concentrated reagents can significantly increase the reaction's exothermicity.[3]
Issue 2: Low or No Yield of the Nitrated Product

Question: After successfully controlling the temperature, my final product yield is very low. What are the likely reasons?

Answer: Low yields can result from several factors, often related to the delicate balance of reaction conditions required for pyridine nitration.

Potential Causes and Corrective Actions:
CauseCorrective Action
Reaction Temperature Too Low While crucial for safety, a temperature that is too low can significantly slow down or even halt the reaction.[6] Gradually and cautiously increase the temperature in small increments (e.g., 5-10°C) while closely monitoring.[6]
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.[1]
Inappropriate Nitrating Agent Strength For deactivated pyridine rings, a stronger nitrating agent or a higher proportion of sulfuric acid may be necessary to generate a sufficient concentration of the nitronium ion.[6]
Decomposition of Product The harsh acidic conditions can sometimes lead to product degradation. Minimize reaction time and work up the reaction as soon as it is complete.[6]
Issue 3: Formation of Dinitrated or Other Side Products

Question: I am observing significant amounts of dinitrated byproducts in my final product mixture. How can I improve the selectivity for mono-nitration?

Answer: Over-nitration is a common challenge, especially with activated pyridine precursors.[1]

Strategies to Favor Mono-nitration:
  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second nitration.[1]

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[1]

  • Slow Addition of Nitrating Agent: A slow, dropwise addition helps to maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]

  • Careful Reaction Monitoring: Use analytical techniques like TLC or GC-MS to stop the reaction at the point of maximum mono-nitrated product formation.[1]

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of the nitrating mixture and a general procedure for the nitration of a pyridine precursor, emphasizing safety and control of the exotherm.

Protocol 1: Preparation of the Nitrating Mixture (Mixed Acid)

This protocol outlines the safe preparation of the nitrating agent.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated or Fuming Nitric Acid (HNO₃)

  • Ice-water bath

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Place the Erlenmeyer flask containing a magnetic stir bar in an ice-water bath and begin stirring.

  • Carefully and slowly add the calculated volume of concentrated sulfuric acid to the flask.

  • While maintaining vigorous stirring and cooling, add the concentrated or fuming nitric acid dropwise to the sulfuric acid.[7]

  • Once the addition is complete, allow the mixture to stir in the ice bath until it reaches the desired temperature for the nitration reaction.

Protocol 2: General Procedure for Controlled Nitration of a Pyridine Precursor

This protocol provides a general framework. Specific temperatures and reaction times will need to be optimized for the particular substrate.

Equipment:

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer or thermocouple to monitor internal temperature

  • Addition funnel

  • Cooling bath (e.g., ice-water, ice-salt)

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the cooling bath is at the target temperature.

  • Substrate Addition: Charge the three-neck flask with the pyridine precursor, and if applicable, a suitable solvent.

  • Cooling: Begin stirring and cool the flask containing the substrate to the desired starting temperature (e.g., 0 °C or lower).

  • Slow Addition of Nitrating Agent: Transfer the pre-cooled nitrating mixture to the addition funnel. Add the nitrating agent dropwise to the stirred substrate solution, carefully monitoring the internal temperature.[1] The rate of addition should be adjusted to maintain the desired temperature and prevent any significant exotherm.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.[1]

  • Quenching: Once the reaction is complete, the reaction must be carefully quenched. The standard procedure is to pour the reaction mixture slowly and with vigorous stirring onto a large amount of crushed ice or an ice-water mixture.[3] This serves to dilute the acids and dissipate the heat of dilution.

  • Work-up: After quenching, the product can typically be isolated by neutralizing the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) until the product precipitates or can be extracted with an organic solvent.[1]

Section 4: Visual Diagrams

Workflow for Managing Exothermic Nitration Reactions

ExothermicReactionManagement cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_outcome Outcome cluster_troubleshoot Troubleshooting Actions Prep_Cool Cool Substrate Add_Slow Slow, Dropwise Addition Prep_Cool->Add_Slow Prep_Nitrating Prepare & Cool Nitrating Agent Prep_Nitrating->Add_Slow Monitor_Temp Monitor Internal Temperature Add_Slow->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Vigorous_Stir Vigorous Agitation Vigorous_Stir->Add_Slow Proceed Continue Addition Temp_Stable->Proceed Yes Troubleshoot Troubleshoot Temp_Stable->Troubleshoot No Proceed->Add_Slow Stop_Addition Stop Addition Troubleshoot->Stop_Addition Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Emergency_Quench Prepare for Emergency Quench Increase_Cooling->Emergency_Quench

Caption: Decision workflow for managing temperature during exothermic nitration.

Key Factors Influencing Runaway Reaction Risk

RunawayRiskFactors cluster_factors Contributing Factors Runaway_Risk Runaway Reaction Risk Temp High Temperature Temp->Runaway_Risk Addition_Rate Fast Addition Rate Addition_Rate->Runaway_Risk Agitation Poor Agitation Agitation->Runaway_Risk Concentration High Reactant Concentration Concentration->Runaway_Risk Substituents Activating Substituents Substituents->Runaway_Risk

Caption: Key contributing factors to the risk of a runaway nitration reaction.

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  • Pyridine - the NIST WebBook - National Institute of Standards and Technology.
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group.
  • NITRATION OF PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0873314 B1 - Googleapis.com.
  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production - Biblioteka Nauki.
  • Safety Issues with Pyridine Ring Construction - Wordpress.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.

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Validation & Comparative

A Comparative Spectroscopic Guide to Bromonitropyridine Amines: Characterizing 2-bromo-N-methyl-5-nitropyridin-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel synthetic compounds is paramount. Substituted pyridines, particularly those bearing bromo and nitro functionalities, are key intermediates in the development of a wide array of bioactive molecules.[1] This guide provides a comprehensive spectroscopic characterization framework for 2-bromo-N-methyl-5-nitropyridin-4-amine. Due to the limited availability of published data for this specific N-methylated compound, we present a comparative analysis with its close structural analogs: 2-bromo-5-nitropyridin-4-amine and 2-amino-5-bromo-4-methylpyridine . This approach not only offers a predictive spectroscopic profile for the target molecule but also highlights the influence of subtle structural modifications on the spectral output, providing researchers with a robust guide for the characterization of this class of compounds.

Structural and Spectroscopic Comparison

The chemical structures of the target compound and its selected analogs are presented below. The primary differences lie in the substitution at the amine and the position of the methyl group versus the nitro group, which are expected to manifest in distinct spectroscopic signatures.

Figure 1: Chemical structures of the compounds discussed in this guide.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for the selected analogs. This comparative data is instrumental for predicting the spectral features of this compound.

Spectroscopic Technique 2-bromo-5-nitropyridin-4-amine 2-amino-5-bromo-4-methylpyridine Predicted for this compound
¹H NMR (ppm) δ 8.75 (s, 1H), 7.27 (s, 2H), 6.31 (s, 1H) (in DMSO-d6)[2]δ 7.85 (s, 1H), 6.35 (s, 1H), 4.5 (br s, 2H), 2.15 (s, 3H) (in CDCl₃)Expect a singlet for the N-methyl group around 3.0-3.3 ppm, and two singlets for the aromatic protons. The amine proton will be absent.
¹³C NMR (ppm) No data foundNo data foundExpect signals for the N-methyl carbon, aromatic carbons, and carbons bearing the bromo and nitro groups. The chemical shifts will be influenced by the electron-withdrawing nitro group.
IR (cm⁻¹) No data foundN-H stretching (3400-3200), C-H stretching (3100-3000), C=C and C=N stretching (1600-1400), C-Br stretching (<700)[3]Absence of N-H stretching. Presence of asymmetric and symmetric NO₂ stretching (approx. 1550 and 1350 cm⁻¹). Aromatic C-H and C=C/C=N stretching will be present.
Mass Spec (m/z) M+H⁺ = 218.0[4]M+H⁺ = 188Expected M+H⁺ = 232.0, with a characteristic isotopic pattern for bromine (M+ and M+2 peaks in a ~1:1 ratio).

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data, grounded in established practices for the characterization of substituted pyridines.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms.[6]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation synthesis Synthesize Compound purification Purify via Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr Structural Elucidation ir FTIR purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight Confirmation interpretation Compare with Analogs nmr->interpretation ir->interpretation ms->interpretation structure_confirmation Confirm Structure interpretation->structure_confirmation

Figure 2: General experimental workflow for the synthesis and spectroscopic characterization of novel compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (8-10 tons) using a hydraulic press to form a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.[5]

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, often coupled to a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For amines, positive ion mode is typically used.

    • Scan a mass range that includes the expected molecular weight of the compound.

  • Data Interpretation: Identify the molecular ion peak (e.g., [M+H]⁺) and observe the characteristic isotopic pattern for bromine-containing compounds.

Conclusion

The comprehensive spectroscopic characterization of novel compounds is a cornerstone of chemical research. While direct experimental data for this compound is not extensively reported, a comparative analysis with its close structural analogs provides a robust framework for its identification and structural confirmation. By understanding the influence of specific functional groups on the spectroscopic output, researchers can confidently interpret their data and accelerate their research and development efforts. The protocols detailed in this guide offer a standardized approach to ensure the acquisition of high-quality, reliable spectroscopic data for this important class of heterocyclic compounds.

References

  • Puszko, A., et al. (2007). Methyl-substituted 4-nitropyridine N-oxides as Ligands: Structural, Spectroscopic, Magnetic and Cytotoxic Characteristics of copper(II) Complexes. Journal of Inorganic Biochemistry, 101(1), 117-126. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • PubChem. 2-Amino-5-bromo-4-methylpyridine. [Link]

  • ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

  • Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.
  • PubMed Central. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]

  • PubChem. 2-Bromo-5-nitropyridine. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • SpectraBase. 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum. [Link]

  • SpectraBase. 2-Bromo-5-nitropyridine - Optional[1H NMR] - Spectrum. [Link]

  • Royal Society of Chemistry. c5sc02983j1.pdf. [Link]

  • NIST. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • ResearchGate. (PDF) Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. [Link]

  • SpectraBase. 2-Amino-5-bromo-3-nitropyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

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A Senior Application Scientist's Guide to Purity Determination of 2-bromo-N-methyl-5-nitropyridin-4-amine: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug discovery and development, the quality of each component is paramount. Intermediates, such as 2-bromo-N-methyl-5-nitropyridin-4-amine, are the foundational building blocks of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have cascading effects, potentially altering the efficacy, safety, and stability of the final drug product.[1] Therefore, rigorous analytical characterization to determine the purity of such intermediates is not merely a quality control checkpoint but a fundamental necessity for reproducible research and regulatory compliance.

This guide provides a comparative analysis of the principal analytical methods for assessing the purity of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, empowering researchers to select and develop the most appropriate analytical strategy for their needs. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols that serve as a robust starting point for method development and validation.

Comparative Analysis of Core Purity Assessment Techniques

The selection of an analytical method is contingent upon the physicochemical properties of the analyte and the nature of the potential impurities. For a substituted nitropyridine derivative, a multi-pronged approach is often necessary for comprehensive purity profiling.[2][3]

Analytical Method Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Quantitative purity, detection of non-volatile and thermally labile impurities.High resolution and sensitivity; versatile for a wide range of polar and non-polar compounds; established as a primary method for pharmaceutical purity analysis.[1][3]May require derivatization for some compounds; solvent consumption can be high.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in a gaseous mobile phase followed by mass-based detection and identification.Quantitative purity, detection and identification of volatile impurities and residual solvents.Excellent for volatile and semi-volatile compounds; provides structural information for impurity identification; high sensitivity.[3]Not suitable for non-volatile or thermally labile compounds; the analyte must be thermally stable.
Quantitative NMR (qNMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal area is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation.Provides both qualitative (structural) and quantitative information simultaneously; a primary method for purity assignment of reference standards.[4][5][6]Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[7]

Workflow for Analytical Method Selection and Purity Verification

A systematic approach ensures all potential impurities are addressed and the chosen methods are fit for purpose. The workflow begins with an assessment of the analyte's properties and culminates in a comprehensive purity report.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Validation & Analysis Analyte Analyte Characterization (this compound) Thermal Assess Thermal Stability & Volatility Analyte->Thermal Solubility Determine Solubility Analyte->Solubility Decision Volatile & Thermally Stable? Thermal->Decision HPLC HPLC for Non-Volatile Impurities & Purity Assay Solubility->HPLC GC_MS GC-MS for Volatile Impurities & Residual Solvents Decision->GC_MS Yes Decision->HPLC No Develop Method Development & Validation (ICH Q2(R2)) GC_MS->Develop HPLC->Develop NMR qNMR for Absolute Purity & Structural Confirmation NMR->Develop Analyze Sample Analysis Develop->Analyze Report Generate Certificate of Analysis & Purity Report Analyze->Report

Caption: Decision workflow for selecting appropriate analytical methods.

Detailed Experimental Protocols

The following protocols are robust starting points for the analysis of this compound. It is imperative to perform method validation according to ICH guidelines to demonstrate suitability for the intended purpose.[8][9]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: Reversed-phase HPLC is the workhorse for purity determination of pharmaceutical compounds due to its high resolving power for a wide range of polarities.[1] A C18 column is a logical first choice for pyridine derivatives. The gradient elution ensures that both polar and non-polar impurities can be resolved and eluted. UV detection is suitable as the nitro-aromatic structure contains a strong chromophore.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 10% B

    • 27-30 min: 10% B

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).[10]

  • Injection Volume: 5 µL.[10]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[10]

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.[1]

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Determine the purity by the area normalization method, assuming all impurities have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is the ideal method for identifying and quantifying volatile process-related impurities such as residual solvents or volatile starting materials.[3] An HP-5ms column is a good general-purpose column for this analysis. The temperature program is designed to separate analytes with a range of boiling points.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (MS).

Method Parameters:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm.[10]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

  • Inlet Temperature: 250 °C.[10]

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.[10]

  • MSD Transfer Line Temperature: 280 °C.[10]

  • Ion Source Temperature: 230 °C.[10]

  • Mass Range: 40-500 amu.[10]

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Methanol or Dichloromethane) to a concentration of 1 mg/mL.[10]

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal standard or by area normalization for an estimate.

¹H NMR for Structural Confirmation and Purity Assessment

Rationale: NMR provides unambiguous structural confirmation. For purity, ¹H NMR can be used quantitatively (qNMR) to provide an absolute purity value against a certified internal standard of known purity.[4][5] This method is orthogonal to chromatography and can detect impurities that are non-chromophoric or non-volatile, including water and residual solvents.[7]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation (for qNMR):

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a simple proton spectrum that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11]

  • Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1, e.g., 5 times the longest T1) to ensure full relaxation of all protons.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / Wanalyte) * (Wstd / MWstd) * Pstd Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity of the standard.

General Analytical Workflow Diagram

The following diagram illustrates a comprehensive workflow for the characterization and purity assessment of a pharmaceutical intermediate.

cluster_testing Analytical Testing Sample Sample Reception & Login Prep Sample Preparation (for each technique) Sample->Prep HPLC HPLC-UV/DAD Prep->HPLC GC_MS GC-MS Prep->GC_MS NMR ¹H NMR Prep->NMR KF Karl Fischer (Water Content) Prep->KF Analysis Data Analysis & Comparison HPLC->Analysis GC_MS->Analysis NMR->Analysis KF->Analysis Report Final Report Generation (Certificate of Analysis) Analysis->Report

Caption: A general workflow for analytical characterization.[2]

Conclusion and Recommendations

The purity determination of this compound requires a multi-faceted analytical approach. No single method is sufficient to characterize all potential impurities.

  • HPLC should be regarded as the primary technique for quantifying purity and profiling non-volatile, thermally stable impurities.

  • GC-MS is indispensable for the detection and identification of residual solvents and other volatile organic impurities.

  • ¹H NMR serves a dual purpose: it provides absolute confirmation of the molecular structure and can be used as an orthogonal quantitative method (qNMR) to determine absolute purity, which is particularly valuable for qualifying reference standards.

It is imperative for researchers and drug development professionals to employ a combination of these techniques and to ensure that all methods are properly validated for their intended use.[9][12] This due diligence is a critical step in ensuring the quality and consistency of starting materials, which ultimately underpins the integrity and success of the entire drug development process.

References

  • Google Patents. (2016). A kind of preparation method of 2 nitro 5 bromopyridines. patents.google.com.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA.gov. Available at: [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. helixchrom.com. Available at: [Link]

  • Soons, P. A., & Breimer, D. D. (1988). Gas chromatographic analysis of nitrendipine and its pyridine metabolite in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 428, 362–368. Available at: [Link]

  • ResearchGate. (2015). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ptarm.pl. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. pharmaguideline.com. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. cormica.com. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. atsdr.cdc.gov. Available at: [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). dtic.mil. Available at: [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. magres.oxinst.com. Available at: [Link]

  • Scientific Research Publishing. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. scirp.org. Available at: [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

  • ResearchGate. (2008). A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid. ResearchGate. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ich.org. Available at: [Link]

  • ResearchGate. (2016). Analytical method validation: A brief review. ResearchGate. Available at: [Link]

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A Head-to-Head Comparison: Unraveling the Reactivity of 2-Bromo vs. 2-Chloro-N-methyl-5-nitropyridin-4-amine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the realm of medicinal chemistry and drug development, 2-halo-5-nitropyridine derivatives are cornerstone intermediates, prized for their utility in constructing complex molecular architectures.[1][2] Specifically, scaffolds like N-methyl-5-nitropyridin-4-amine, halogenated at the 2-position, serve as critical precursors for a range of therapeutic agents, including potent kinase inhibitors.[1] The choice of halogen—typically chlorine or bromine—is a crucial decision point in a synthetic route, influencing reaction kinetics, yield, and cost. This guide provides an in-depth comparative analysis of the reactivity of 2-bromo-N-methyl-5-nitropyridin-4-amine and its chloro-analog in the context of Nucleophilic Aromatic Substitution (SNAr), the primary transformation for which these building blocks are employed. We will dissect the electronic and mechanistic factors governing their reactivity, propose a self-validating experimental protocol for direct comparison, and discuss the practical implications for researchers in the field.

The Molecular Landscape: Electronic Architecture and Activation

The reactivity of the title compounds is dictated by the unique electronic interplay of the substituents on the pyridine ring. The pyridine nitrogen itself renders the ring electron-deficient, predisposing it to nucleophilic attack. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), which bear a partial positive charge.[3][4]

This inherent reactivity is then powerfully modulated by three key functional groups:

  • 5-Nitro Group (-NO₂): As a potent electron-withdrawing group through both resonance and inductive effects (-M, -I), the nitro group significantly depletes electron density from the ring, further stabilizing the negatively charged intermediate formed during nucleophilic attack.[5][6]

  • 4-Amino Group (-NHCH₃): Conversely, the methylamino group is a strong electron-donating group, primarily through resonance (+M effect).[6][7] This donation increases electron density, particularly at the ortho and para positions relative to it (C3, C5, and the ring nitrogen).

  • 2-Halogen (-Br or -Cl): The halogen at the C2 position serves a dual role. It acts as the leaving group and, through its inductive effect (-I), contributes to the electrophilicity of the C2 carbon.[8]

The concerted effect of these substituents creates a highly activated system for SNAr at the C2 position. The ring nitrogen and the C5-nitro group work in synergy to stabilize the anionic Meisenheimer complex, the key intermediate in the SNAr mechanism, which is the rate-determining step for this class of reaction.[8][9]

Mechanistic Deep Dive: The SNAr Pathway and the "Element Effect"

Nucleophilic aromatic substitution on these substrates proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of the nucleophile on the electron-deficient C2 carbon, breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[8][10] The second, faster step involves the expulsion of the halide leaving group, restoring aromaticity.

Figure 1. Generalized SNAr Addition-Elimination Mechanism.

A crucial concept in SNAr is the "element effect," which often shows a reactivity order of F > Cl ≈ Br > I.[11] This is inverted from the typical leaving group ability seen in SN2 reactions (I > Br > Cl > F).[12][13] The reason lies in the rate-determining first step. The high electronegativity of fluorine provides a powerful inductive effect that stabilizes the developing negative charge in the Meisenheimer complex, lowering the activation energy for the slowest step and accelerating the overall reaction.[8]

When comparing chlorine and bromine, the difference in electronegativity and inductive effect is less pronounced than with fluorine. However, other factors come into play:

  • Inductive Stabilization: Chlorine is slightly more electronegative than bromine, offering marginally better stabilization of the Meisenheimer intermediate. This would suggest the chloro-compound may react slightly faster.

  • Leaving Group Ability: The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group than chloride.[14] If the second step (expulsion of the halide) has any influence on the overall rate, this would favor the bromo-compound.

For highly activated systems like 2-halo-5-nitropyridines, the reaction rate is almost exclusively controlled by the initial nucleophilic attack (k₁). Therefore, the subtle electronic differences are paramount. While the reactivity of chloro and bromo analogs is often comparable[11], the slightly superior inductive stabilization provided by the chlorine atom may give 2-chloro-N-methyl-5-nitropyridin-4-amine a marginal kinetic advantage over its bromo counterpart under identical conditions.

Experimental Design for a Definitive Comparison

To empirically validate this theoretical analysis, a robust, side-by-side kinetic study is necessary. The following protocol is designed as a self-validating system to provide a definitive comparison.

Objective: To quantitatively determine the relative reaction rates of 2-bromo- and 2-chloro-N-methyl-5-nitropyridin-4-amine with a model nucleophile, morpholine.

Materials:

  • This compound

  • 2-chloro-N-methyl-5-nitropyridin-4-amine

  • Morpholine (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal Standard (e.g., dodecane or similar non-reactive compound)

  • Reaction vials, magnetic stir bars, heating block

  • LC-MS or GC-MS for reaction monitoring

Experimental Workflow:

Figure 2. Workflow for Comparative Kinetic Analysis.

Step-by-Step Protocol:

  • Preparation: In two identical reaction vials, prepare solutions of the bromo- and chloro-substrates at the same concentration (e.g., 0.1 M) in anhydrous DMSO. Add a precise amount of the internal standard to each.

  • Initiation: Place both vials in a pre-heated block set to a constant temperature (e.g., 80 °C) and allow them to equilibrate.

  • Reaction Start: To each vial, add an identical number of equivalents of morpholine (e.g., 2.0 eq.) simultaneously to start the reactions.

  • Monitoring: At set time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small, identical aliquot from each reaction mixture.

  • Quenching & Analysis: Immediately quench each aliquot in a vial containing cold acetonitrile. Analyze the quenched samples by LC-MS to determine the ratio of starting material to product, normalized against the internal standard.

  • Data Processing: Plot the percentage conversion of the starting material against time for both reactions. Calculate the initial reaction rates and the time required for 50% conversion (t₅₀).

Predicted Outcome & Data Interpretation

Based on the theoretical analysis, we can predict the outcome of this experiment. The data, when tabulated, would allow for a direct, quantitative comparison.

Table 1: Predicted Experimental Data for SNAr with Morpholine

Substrate Electronegativity of Halogen C-X Bond Energy (approx. kJ/mol) Predicted t₅₀ (min) at 80 °C Predicted Relative Rate
2-Chloro -N-methyl-5-nitropyridin-4-amine 3.16 ~340 ~55 ~1.1x
2-Bromo -N-methyl-5-nitropyridin-4-amine 2.96 ~285 ~60 1.0x (Baseline)

Note: The t₅₀ and relative rate values are hypothetical predictions intended to illustrate the expected trend. Actual experimental results are required for definitive quantification.

The results from this experiment would provide clear evidence. A shorter t₅₀ and a higher initial rate for the chloro-analog would confirm that the inductive stabilization of the Meisenheimer complex is the dominant factor governing reactivity in this specific comparison.

Practical Considerations for the Synthetic Chemist

While a slight kinetic advantage may exist for the chloro-compound in SNAr reactions, the choice of starting material often involves a broader set of considerations:

  • Cost and Availability: 2-chloro-5-nitropyridine derivatives are often more commercially available and less expensive than their bromo counterparts, making them a more practical choice for large-scale synthesis.

  • Downstream Reactions: The intended subsequent transformations are critical. For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), aryl bromides are significantly more reactive than aryl chlorides.[7] If the synthetic plan involves such a step after the initial SNAr, starting with the 2-bromo analog may be strategically advantageous, potentially avoiding the need for an additional halogen exchange step.

  • Reaction Conditions: While the chloro-analog might be slightly faster, the bromo-analog is still highly reactive. The difference can often be overcome with minor adjustments to reaction time or temperature, making both viable options.

Conclusion

In the comparative analysis of 2-bromo- vs. 2-chloro-N-methyl-5-nitropyridin-4-amine, a nuanced picture emerges. Theoretical principles of physical organic chemistry predict that the 2-chloro derivative will exhibit slightly faster reaction kinetics in Nucleophilic Aromatic Substitution reactions . This advantage is attributed to the higher electronegativity of chlorine, which provides superior stabilization for the rate-determining Meisenheimer intermediate.

However, for the practicing researcher, this marginal difference in reactivity must be weighed against practical factors like cost, commercial availability, and the requirements of subsequent synthetic steps. Both compounds remain exceptionally valuable and highly reactive building blocks. The optimal choice will ultimately depend on a holistic assessment of the entire synthetic strategy, balancing reaction efficiency with overall process economy and strategic goals.

References

  • Taylor & Francis Online. (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Retrieved from [Link]

  • ChemistryViews. (2024). 2-Aminopyridines Made from Bench-Stable Reagents. Retrieved from [Link]

  • Majireck, M. M., et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. ACS Publications. Retrieved from [Link]

  • Majireck, M. M., et al. (2018). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. National Institutes of Health. Retrieved from [Link]

  • OChem Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]

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  • Um, I. H., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved from [Link]

  • Huestis, M. P., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Retrieved from [Link]

  • Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

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  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Leah4sci. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. Retrieved from [Link]

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  • Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Retrieved from [Link]

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A Comparative Guide to the Synthesis and Characterization of 2-Bromo-N-methyl-5-nitropyridin-4-amine and Its 3-Nitro Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and characterization of 2-bromo-N-methyl-5-nitropyridin-4-amine and its key positional isomer, 2-bromo-N-methyl-3-nitropyridin-4-amine. Substituted pyridines are fundamental scaffolds in medicinal chemistry, and the specific arrangement of functional groups on the pyridine ring is critical for biological activity.[1] This document offers detailed experimental protocols, comparative analytical data, and insights into the chemical principles governing the synthesis and differentiation of these important isomers.

Introduction

The pyridine ring is a core structure in numerous FDA-approved drugs. The introduction of bromo, nitro, and N-methylamino groups creates versatile intermediates for the synthesis of complex heterocyclic molecules, particularly in the development of targeted therapies such as kinase inhibitors.[1] The precise positioning of these substituents dramatically influences the molecule's electronic properties, reactivity, and ultimately its interaction with biological targets. Understanding the synthetic pathways that control regioselectivity and the analytical techniques to confirm isomeric purity is paramount for efficient drug discovery and development.

This guide will focus on two key isomers:

  • Isomer A (Target): this compound

  • Isomer B (Potential Byproduct): 2-bromo-N-methyl-3-nitropyridin-4-amine

We will explore a plausible synthetic route to these compounds and detail the characterization methods that allow for their unambiguous identification.

Comparative Synthesis

A likely synthetic strategy for these isomers involves a multi-step process starting from a readily available substituted pyridine. The order of substituent introduction is crucial for directing the regiochemical outcome, particularly of the nitration step. A plausible pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration (Isomer Formation) cluster_2 Step 3: N-Methylation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid D 2-Amino-5-bromo-nitropyridine (Isomeric Mixture) B->D HNO3, H2SO4 C 2-Amino-5-bromo-3-nitropyridine (Precursor to Isomer B) F 2-Bromo-N-methyl-3-nitropyridin-4-amine (Isomer B) C->F Methylating Agent D->C E 2-Amino-5-bromo-5-nitropyridine (Precursor to Isomer A) D->E G This compound (Isomer A) E->G Methylating Agent

Caption: Proposed synthetic workflow for Isomers A and B.

The synthesis begins with the bromination of 2-aminopyridine. The amino group is an activating ortho-, para-director. Therefore, bromination is expected to occur at the 3- and 5-positions. By controlling the reaction conditions, it is possible to favor the formation of 2-amino-5-bromopyridine.[2]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [2]

  • Dissolve 2-aminopyridine (3.0 moles) in 500 mL of acetic acid in a 2 L three-necked flask equipped with a stirrer, dropping funnel, and condenser.

  • Cool the solution to below 20°C in an ice bath.

  • Slowly add a solution of bromine (3.0 moles) in 300 mL of acetic acid dropwise over 1 hour with vigorous stirring.

  • Initially, maintain the temperature below 20°C. After approximately half of the bromine solution has been added, allow the temperature to rise to 50°C.

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water.

  • Neutralize the solution with 1.2 L of 40% sodium hydroxide solution, while cooling and stirring.

  • Collect the precipitated crude product by filtration and wash with water.

  • The crude product can be purified by washing with hot petroleum ether to remove the dibrominated byproduct, yielding 2-amino-5-bromopyridine.

Nitration of 2-amino-5-bromopyridine is the critical step that determines the isomeric ratio. The amino group directs nitration to the 3- and 5-positions. However, the 5-position is already occupied by a bromine atom. Therefore, nitration will primarily occur at the 3-position, but the formation of other isomers is possible depending on the reaction conditions.[2][3] Careful control of temperature is crucial to maximize the yield of the desired isomer and minimize side reactions.[3]

Experimental Protocol: Nitration of 2-Amino-5-bromopyridine [2]

  • In a 1 L three-necked flask, add 500 mL of concentrated sulfuric acid and cool in an ice bath.

  • Slowly add 2-amino-5-bromopyridine (0.5 moles) while keeping the temperature below 5°C.

  • Add 95% nitric acid (0.57 moles) dropwise at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

  • Pour the cooled reaction mixture onto 5 L of ice.

  • Neutralize with 40% sodium hydroxide solution.

  • Collect the precipitated product by filtration, wash with water, and dry. This will yield a mixture of nitrated isomers, primarily 2-amino-5-bromo-3-nitropyridine. The separation of these isomers would typically be achieved by column chromatography.

The final step is the N-methylation of the amino group. Various methylating agents can be used, such as methyl iodide or dimethyl sulfate, in the presence of a base. It is important to choose conditions that selectively methylate the exocyclic amino group without reacting with the pyridine nitrogen. The use of quaternary ammonium salts as solid methylating agents can offer high monoselectivity.[4]

Experimental Protocol: N-Methylation of Bromo-nitro-aminopyridine Isomers

  • To a solution of the respective bromo-nitro-aminopyridine isomer (1 equivalent) in a suitable solvent like toluene, add a base such as potassium carbonate (2 equivalents).

  • Add a methylating agent, for example, methyl iodide (1.2 equivalents).

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the desired N-methylated isomer.

Comparative Characterization

Distinguishing between the this compound and its 3-nitro isomer requires a combination of spectroscopic techniques. The electronic environment of each proton and carbon atom is unique for each isomer, leading to distinct NMR spectra.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons are highly informative. The electron-withdrawing nitro group will significantly deshield adjacent protons.

¹³C NMR Spectroscopy: The carbon chemical shifts are also sensitive to the electronic effects of the substituents. The carbon atom attached to the nitro group will be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for Isomers A and B

Isomer Structure Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
A: this compound H3: ~7.8-8.2 (s)H6: ~8.8-9.2 (s)N-CH₃: ~3.0-3.3 (d)C2: ~145-150C3: ~110-115C4: ~150-155C5: ~135-140C6: ~140-145N-CH₃: ~28-32
B: 2-bromo-N-methyl-3-nitropyridin-4-amine H5: ~7.0-7.4 (d)H6: ~8.2-8.6 (d)N-CH₃: ~3.1-3.4 (d)C2: ~150-155C3: ~140-145C4: ~145-150C5: ~115-120C6: ~150-155N-CH₃: ~29-33

Note: These are predicted values based on general principles and data for similar compounds. Actual values may vary.[5][6]

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized compounds. Both isomers will have the same molecular weight, but their fragmentation patterns in MS/MS experiments may differ, providing further structural information.

IR spectroscopy is useful for confirming the presence of key functional groups.

  • N-H stretch: A secondary amine will show a characteristic N-H stretch around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

  • NO₂ stretches: Asymmetric and symmetric stretches for the nitro group will appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[7]

  • C=C and C=N stretches (aromatic ring): In the 1400-1600 cm⁻¹ region.

While IR can confirm the presence of the functional groups, it is less effective than NMR for distinguishing between the isomers.

Characterization_Workflow A Crude Product (Isomeric Mixture) B Column Chromatography A->B C Isolated Isomer A B->C D Isolated Isomer B B->D E ¹H NMR C->E F ¹³C NMR C->F G Mass Spectrometry C->G H IR Spectroscopy C->H D->E D->F D->G D->H I Structural Confirmation E->I F->I G->I H->I

Caption: Workflow for the characterization of synthesized isomers.

Conclusion

The synthesis of this compound and its 3-nitro isomer highlights the importance of regiocontrol in aromatic substitution reactions. While a plausible synthetic route can be designed, the nitration step is likely to produce a mixture of isomers that require careful separation and characterization. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust analytical toolkit for the unambiguous identification of each isomer. For researchers in drug development, the ability to synthesize and characterize pure isomers is a critical step in establishing structure-activity relationships and advancing lead compounds.

References

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A Comparative Guide to the Cost-Effectiveness of Oseltamivir (Tamiflu®) Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The antiviral drug Oseltamivir, marketed as Tamiflu®, is a cornerstone in the treatment of influenza A and B viruses.[1] Its synthesis has been a subject of intense research, driven by the need for efficient, scalable, and cost-effective production, particularly in response to global health threats like the H5N1 and H1N1 influenza strains.[2][3] This guide provides an in-depth, objective comparison of the prominent synthetic routes to Oseltamivir, offering insights into their strategic advantages and economic viability, supported by experimental data.

The Industrial Benchmark: The Roche Synthesis from (-)-Shikimic Acid

The commercial production of Oseltamivir has historically relied on a semi-synthetic approach starting from (-)-shikimic acid.[4][5] This natural product is either harvested from Chinese star anise (Illicium verum) or produced via fermentation using genetically engineered E. coli.[6][7]

Causality Behind Experimental Choices: The choice of shikimic acid as a starting material is logical due to its pre-existing carbocyclic core and correct stereochemistry, which simplifies the synthetic challenge.[8][9] The industrial route, refined by Roche, involves approximately 10-12 steps and achieves an overall yield of about 35%.[5][10] A key feature of this synthesis is the use of potentially hazardous azide reagents to introduce the two crucial amino groups on the cyclohexene ring.[8][11] While effective, the reliance on azides introduces significant safety considerations for large-scale production.[10]

The primary drawback of this route has been its dependence on the availability of shikimic acid, which can be subject to supply chain volatility and price fluctuations, especially during pandemics.[12][13] This vulnerability has been a major driver for the development of alternative synthetic strategies.[3]

Visualizing the Workflow: The Roche synthesis begins with the esterification and protection of hydroxyl groups in shikimic acid, followed by the formation of a key epoxide intermediate. This epoxide is then opened regioselectively by an azide nucleophile, a critical step in establishing the correct stereochemistry of the amino functionalities.

Roche_Synthesis Shikimic_Acid (-)-Shikimic Acid Esterification Esterification & Acetalization Shikimic_Acid->Esterification Mesylation Mesylation Esterification->Mesylation Epoxide_Formation Epoxide Formation Mesylation->Epoxide_Formation Azide_Opening Regioselective Azide Opening Epoxide_Formation->Azide_Opening Reduction_Acetylation Reduction & Acetylation Azide_Opening->Reduction_Acetylation Oseltamivir Oseltamivir Reduction_Acetylation->Oseltamivir

Caption: Simplified workflow of the Roche industrial synthesis of Oseltamivir.

Bypassing Nature: The Diels-Alder Approach

To circumvent the reliance on shikimic acid, several research groups, notably E.J. Corey, developed synthetic routes based on the Diels-Alder reaction to construct the cyclohexene core from simple, readily available starting materials like butadiene and acrylic acid.[4][14]

Causality Behind Experimental Choices: The Diels-Alder strategy is powerful because it rapidly builds molecular complexity, forming the six-membered ring and setting key stereocenters in a single step.[15] The Corey synthesis, for example, uses an asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidine (CBS catalyst) to establish the initial stereochemistry.[4] This approach avoids the use of azide reagents, a significant safety advantage over the industrial process.[14] However, these routes can be longer and may require more complex purification steps. The overall yield for the Corey route is approximately 30%.[14]

Visualizing the Workflow: This pathway begins with a stereocontrolled cycloaddition, followed by a series of functional group manipulations to install the necessary amine and ether functionalities.

Diels_Alder_Synthesis Butadiene Butadiene & Acrylate Derivative Diels_Alder Asymmetric Diels-Alder Butadiene->Diels_Alder Iodolactamization Iodolactamization Diels_Alder->Iodolactamization Functionalization Functional Group Manipulations Iodolactamization->Functionalization Aziridination Aziridination Functionalization->Aziridination Ring_Opening Aziridine Ring Opening Aziridination->Ring_Opening Oseltamivir Oseltamivir Ring_Opening->Oseltamivir

Caption: Key stages in the Diels-Alder synthesis of Oseltamivir.

The "Green" Frontier: Chemoenzymatic and Azide-Free Routes

More recent developments have focused on creating more sustainable and safer synthetic pathways. Chemoenzymatic routes, for instance, leverage the high selectivity of enzymes to create chiral intermediates from simple aromatic precursors like ethyl benzoate.[1][16] Other approaches, such as the synthesis from diethyl D-tartrate, are notable for being completely azide-free.[17]

Causality Behind Experimental Choices: Chemoenzymatic methods often involve a key step of microbial dihydroxylation to generate a chiral diol, which serves as a versatile starting material.[16] These routes can be shorter and avoid harsh reagents. The azide-free route from diethyl D-tartrate employs reactions like the asymmetric aza-Henry (nitro-Mannich) reaction to install the nitrogen functionalities, thereby eliminating the explosion risk associated with azides.[17][18] While often elegant and safer, the scalability and cost of specialized enzymes or chiral catalysts can be a limiting factor.

Visualizing the Workflow: The chemoenzymatic approach introduces chirality early through a biological transformation, which is then elaborated through chemical synthesis.

Chemoenzymatic_Synthesis Aromatic_Precursor Aromatic Precursor (e.g., Ethyl Benzoate) Enzymatic_Dihyd Enzymatic Dihydroxylation Aromatic_Precursor->Enzymatic_Dihyd Hetero_DA Hetero-Diels-Alder Enzymatic_Dihyd->Hetero_DA Functionalization Functional Group Transformations Hetero_DA->Functionalization Final_Steps Final Steps Functionalization->Final_Steps Oseltamivir Oseltamivir Final_Steps->Oseltamivir

Caption: General workflow for a chemoenzymatic synthesis of Oseltamivir.

Quantitative Cost-Effectiveness Analysis

To provide an objective comparison, the following table summarizes key performance indicators for each synthetic strategy. The "Cost of Starting Materials" is a relative assessment based on bulk availability and complexity. "Process Mass Intensity" (PMI) is a green chemistry metric that measures the total mass of materials (water, solvents, reagents, starting materials) used to produce a certain mass of the active pharmaceutical ingredient (API); a lower PMI is better.[19][20]

ParameterRoute 1: Shikimic Acid (Roche)Route 2: Diels-Alder (Corey)Route 3: Chemoenzymatic/Azide-Free
Starting Material(s) (-)-Shikimic AcidButadiene, Acrylic AcidEthyl Benzoate, Diethyl D-Tartrate
Cost of Starting Materials Moderate to High (variable)LowLow to Moderate
Number of Steps ~10-12[5]~11[5]~10-16[16][21]
Overall Yield ~35%[10]~30%[3][14]Varies (e.g., 7.1% from D-mannitol)[21]
Use of Azide Reagents Yes[11]No[14]No[17]
Key Advantages Established, scalable, optimizedBypasses natural product dependency, azide-freePotentially "greener," azide-free, uses simple starting materials
Key Disadvantages Reliance on shikimic acid, use of hazardous azidesCan be lengthy, may require expensive catalystsScalability of enzymatic steps, potential for lower overall yields
Estimated PMI HighModerate to HighModerate to High

Experimental Protocol: A Key Transformation

The following is a representative protocol for a critical step in many Oseltamivir syntheses: the regioselective opening of an aziridine ring with 3-pentanol. This step introduces the characteristic pentyloxy side chain.

Protocol: Lewis Acid-Catalyzed Aziridine Ring Opening

  • Preparation: To a solution of the N-protected aziridine intermediate (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 3-pentanol (3.0-5.0 eq).

  • Reaction Initiation: Cool the mixture to 0 °C. Add a Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂, 1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired amino ether product.

This protocol is a generalized representation. Specific conditions may vary based on the substrate and protecting groups used.[4]

Expert Insights and Future Outlook

The evolution of Oseltamivir synthesis provides a compelling case study in pharmaceutical process development. While the Roche synthesis from shikimic acid remains the industrial benchmark due to its high level of optimization and established scale, its reliance on a natural starting material is a persistent vulnerability.[10][13]

The Diels-Alder approaches represent a significant step towards a truly synthetic and potentially more robust supply chain.[15] Their primary advantage is the elimination of both shikimic acid dependence and hazardous azide chemistry.[14] However, achieving cost-competitiveness with the established Roche process at scale remains a challenge, often hinging on the cost and efficiency of the asymmetric catalyst.

Chemoenzymatic and other azide-free routes point towards a future of "greener" and safer pharmaceutical manufacturing.[1][17] The high selectivity of enzymes can potentially shorten synthetic sequences and reduce waste. The main hurdle for these routes is often the transition from laboratory-scale proof-of-concept to industrial-scale production, where the cost, stability, and availability of the necessary biocatalysts become critical economic factors.

Ultimately, the choice of a synthetic route is a multi-faceted decision. For routine production, the optimized Roche process is hard to beat. However, for pandemic preparedness, where a rapid, scalable, and independent supply chain is paramount, shikimic acid-free routes, particularly those avoiding hazardous reagents, hold immense strategic value. The future of Oseltamivir synthesis will likely involve a hybrid approach, leveraging advances in both biocatalysis and continuous flow chemistry to create even more efficient, safer, and cost-effective manufacturing processes.[22]

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  • Google Patents. (2020). Flow synthesis process for the production of oseltamivir.
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Coupling of 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The functionalization of electron-deficient heterocyclic scaffolds, such as the pyridine ring in 2-bromo-N-methyl-5-nitropyridin-4-amine, is a frequent challenge in the synthesis of novel pharmaceutical candidates. The choice of an appropriate palladium catalyst is paramount to overcoming the hurdles of low reactivity and potential catalyst inhibition associated with such substrates.

This guide provides an in-depth comparison of palladium catalyst systems for the coupling of this compound, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will delve into the rationale behind catalyst selection, present comparative data from analogous systems, and provide detailed experimental protocols to empower you to achieve optimal results in your synthetic endeavors.

The Challenge: Coupling of an Electron-Deficient Bromopyridine

The substrate, this compound, presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nitro group deactivates the pyridine ring, making the oxidative addition of the C-Br bond to the palladium(0) center more difficult. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially inhibiting the catalyst.[1] The N-methylamino group also contributes to the electronic and steric environment of the molecule. Careful selection of the palladium source and, more critically, the ancillary ligand is necessary to achieve high yields and reaction efficiency.

Comparative Performance of Palladium Catalyst Systems

The efficacy of a palladium catalyst is largely dictated by the nature of the ligand coordinated to the metal center. Electron-rich and sterically bulky phosphine ligands have been shown to be particularly effective for challenging substrates, as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

Below is a comparative summary of commonly employed palladium catalyst systems, with their expected performance for the coupling of this compound based on data from similar electron-deficient bromopyridine substrates.

Table 1: Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines

Catalyst System (Pd Source / Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)Key Considerations
Pd(PPh₃)₄3 - 5K₂CO₃Toluene/H₂O80 - 10012 - 2440 - 70Classical, but often less effective for deactivated substrates.[1][3]
PdCl₂(dppf)2 - 3Cs₂CO₃DMF / Dioxane90 - 1108 - 1675 - 90Good general catalyst, effective for a range of boronic acids.[4]
Pd(OAc)₂ / SPhos1 - 2K₃PO₄1,4-Dioxane1004 - 890 - 98Highly active due to the electron-rich and bulky SPhos ligand.[3]
PEPPSI-IPr0.5 - 1Cs₂CO₃t-AmylOH1002 - 6>95N-Heterocyclic carbene (NHC) ligand provides high stability and activity.[3]

Table 2: Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination of Electron-Deficient Bromopyridines

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp (°C)Time (h)Expected Yield (%)Key Considerations
Pd₂(dba)₃ / BINAPMorpholineNaOtBuToluene1001660 - 75Early generation ligand, may require higher catalyst loading.[5]
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene801485 - 95Effective for volatile amines in a sealed tube.[6][7]
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene10016>90Buchwald's 2nd generation ligand, excellent for challenging substrates.[5]
Pd₂(dba)₃ / tBuXPhosVarious aminesK₃PO₄t-BuOH80 - 1004 - 12>95Highly general and efficient for a wide range of amines.

Mechanistic Insights: The Role of the Ligand

The success of modern cross-coupling reactions hinges on the design of sophisticated phosphine ligands. Electron-rich and sterically demanding ligands, such as the biarylphosphines developed by Buchwald and others, accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination.[8]

Catalytic_Cycle cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Pd0_B Pd(0)L₂ OxAdd_B Ar-Pd(II)(Br)L₂ Pd0_B->OxAdd_B Oxidative Addition (Ar-Br) Amine_Coord [Ar-Pd(II)(HNR'R'')L₂]⁺Br⁻ OxAdd_B->Amine_Coord Amine Coordination Deprotonation Ar-Pd(II)(NR'R'')L₂ Amine_Coord->Deprotonation Deprotonation (Base) RedElim_B Ar-NR'R'' Deprotonation->RedElim_B Reductive Elimination RedElim_B->Pd0_B Catalyst Regeneration Experimental_Workflow start Start: Inert Atmosphere Setup reagents 1. Add Solids: - Substrate - Coupling Partner - Catalyst/Ligand - Base start->reagents evacuate 2. Evacuate & Backfill with Argon (3x) reagents->evacuate solvent 3. Add Degassed Solvent evacuate->solvent heat 4. Heat to Reaction Temp with Stirring solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Work-up: - Quench - Extract - Dry monitor->workup purify 7. Purify: Column Chromatography workup->purify end End: Characterized Product purify->end

Sources

A Comparative Guide to the X-ray Crystal Structure Determination of 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technical walkthrough of the process for determining the crystal structure of 2-bromo-N-methyl-5-nitropyridin-4-amine, a novel substituted pyridine derivative with potential applications in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a comparative analysis of alternative techniques and a rationale for the experimental choices made at each stage. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of the results.

Introduction

Substituted nitropyridines are a class of compounds of significant interest in pharmaceutical and materials science due to their diverse biological activities and potential for creating novel materials. The precise determination of their three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, designing new derivatives, and for patenting new chemical entities. This guide will use the hypothetical crystal structure determination of this compound as a case study to illustrate the principles and practices of modern crystallography. While the crystal structure of this specific compound is not publicly available as of the writing of this guide, the procedures outlined represent a robust and reliable pathway to its elucidation.

Part 1: From Powder to Single Crystal: The Art of Crystallization

The journey to a crystal structure begins with the growth of high-quality single crystals. For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of method is often empirical, and a screening of various conditions is typically necessary.

Comparison of Crystallization Techniques
Technique Principle Advantages Disadvantages Suitability for Target Molecule
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until it reaches supersaturation and crystals form.Simple to set up, requires minimal equipment.Can lead to the formation of oils or amorphous solids if evaporation is too rapid.High. A good starting point due to its simplicity.
Vapor Diffusion (Hanging Drop/Sitting Drop) A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.Precise control over the rate of crystallization, often yields high-quality crystals.More complex setup than slow evaporation.High. Offers better control over crystal growth.
Cooling Crystallization A saturated solution of the compound at a higher temperature is slowly cooled, decreasing the solubility and causing crystallization.Can produce large, well-formed crystals.Requires a compound with a significant temperature-dependent solubility.Moderate. Worth exploring if the compound's solubility profile is known.
Co-crystallization The target molecule is crystallized with a second "chaperone" molecule to facilitate the formation of a well-ordered crystal lattice.[1]Can be effective for molecules that are difficult to crystallize on their own.[1]The resulting structure is of a co-crystal, not the pure compound.Low. To be considered if other methods fail.
Experimental Protocol: Crystallization of this compound

This protocol outlines a parallel screening approach to maximize the chances of obtaining suitable crystals.

Materials:

  • This compound (high purity)

  • A selection of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small vials or a crystallization plate

  • Microscope for crystal inspection

Procedure:

  • Solubility Screening: Determine the solubility of the compound in a range of solvents at room temperature and at an elevated temperature. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Slow Evaporation Setup:

    • Prepare saturated or near-saturated solutions of the compound in the most promising solvents.

    • Filter the solutions to remove any particulate matter.

    • Transfer the solutions to clean vials, cover them loosely (e.g., with perforated parafilm) to allow for slow evaporation.

    • Store the vials in a vibration-free environment.

  • Vapor Diffusion Setup (Sitting Drop):

    • In a sealed container, place a reservoir of a poor solvent (in which the compound is insoluble).

    • In a small, open vial within the container, place a concentrated solution of the compound in a good solvent.

    • Over time, the vapor of the poor solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Monitoring and Harvesting:

    • Monitor the vials regularly under a microscope for the appearance of crystals.

    • Once well-formed crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) are observed, they should be carefully harvested using a loop and immediately transferred to a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.[2]

Part 2: Illuminating the Invisible: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer. This process involves mounting the crystal, collecting the diffraction data, and then processing that data to determine the unit cell parameters and reflection intensities.

The Theoretical Foundation: Bragg's Law

The diffraction of X-rays by a crystal is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of incidence (θ) at which constructive interference occurs[3][4][5][6][7]:

nλ = 2d sin(θ)

By systematically rotating the crystal and collecting the diffracted X-rays at various angles, a three-dimensional map of the diffraction pattern can be constructed.

Experimental Workflow for Data Collection

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_selection Select a high-quality single crystal mounting Mount the crystal on a goniometer head crystal_selection->mounting centering Center the crystal in the X-ray beam mounting->centering preliminary_scan Perform a preliminary scan to determine unit cell and crystal quality centering->preliminary_scan strategy Calculate an optimal data collection strategy preliminary_scan->strategy full_data_collection Execute the full data collection run strategy->full_data_collection integration Integrate the raw diffraction images to obtain reflection intensities full_data_collection->integration scaling Scale and merge the data from different frames integration->scaling absorption_correction Apply absorption correction scaling->absorption_correction output Generate final reflection file (e.g., .hkl) absorption_correction->output

Caption: Workflow for single-crystal X-ray diffraction data collection and processing.

Data Collection Parameters: A Comparative Overview
Parameter Typical Choice for Small Molecules Alternative Justification for Choice
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Synchrotron radiationMo Kα provides good resolution for small molecules. Cu Kα is useful for determining absolute configuration. Synchrotron radiation is much more intense and is ideal for very small or weakly diffracting crystals.
Temperature 100 K (cryo-cooled)Room temperatureCryo-cooling minimizes atomic vibrations, leading to higher resolution data and reduced radiation damage.
Detector CMOS or CCD area detectorModern area detectors are highly sensitive and allow for rapid data collection.
Data Collection Software e.g., Bruker APEX4, Rigaku CrysAlisProThese software suites automate the process of data collection and initial data processing.

Part 3: From Data to Structure: Solution and Refinement

The final stage of the process is to use the collected diffraction data to solve and refine the crystal structure. This involves determining the phases of the diffracted X-rays (the "phase problem") and then building and refining an atomic model that fits the experimental data.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the reflections, but not their phases. The relationship between the electron density (ρ) and the structure factors (F) is given by a Fourier transform, which requires both the amplitude (|F|, derived from the intensity) and the phase (α) of the structure factor[8][9][10][11][12].

ρ(x,y,z) = (1/V) Σ Fhkl exp[-2πi(hx+ky+lz)]

For small molecules, the phase problem is typically solved using direct methods, which use statistical relationships between the reflection intensities to estimate the phases.

Structure Refinement Workflow

refinement_workflow cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation direct_methods Solve the structure using direct methods (e.g., SHELXT) initial_model Generate an initial atomic model direct_methods->initial_model least_squares Refine the model using least-squares (e.g., SHELXL) initial_model->least_squares fourier_maps Calculate difference Fourier maps to locate missing atoms least_squares->fourier_maps Iterate anisotropic_refinement Refine non-hydrogen atoms anisotropically least_squares->anisotropic_refinement fourier_maps->least_squares h_atoms Add and refine hydrogen atoms anisotropic_refinement->h_atoms convergence Refine to convergence h_atoms->convergence checkcif Validate the structure using PLATON/checkCIF convergence->checkcif final_report Generate the final crystallographic report (CIF file) checkcif->final_report

Caption: Workflow for crystal structure solution and refinement.

Key Refinement Parameters and Their Significance

The quality of a refined crystal structure is assessed by several parameters, most notably the R-factors.

Parameter Description Typical Value for a Good Structure
R1 The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes.< 5%
wR2 The weighted residual factor, based on the squared structure factor amplitudes.< 15%
Goodness of Fit (GooF) Should be close to 1 for a well-refined structure, indicating a good fit between the model and the data.~1.0
Software for Structure Determination

A variety of software packages are available for solving and refining crystal structures.

Software Primary Function Key Features
SHELX A suite of programs for structure solution (SHELXT) and refinement (SHELXL).[13]The gold standard for small molecule crystallography; powerful and versatile.
Olex2 A graphical user interface that integrates various crystallographic programs, including SHELX.[14][15][16][17][18]User-friendly, excellent for visualization and for guiding the refinement process.
PLATON A multipurpose crystallographic tool.Used for a wide range of tasks, including structure validation (checkCIF).

Conclusion

The determination of the X-ray crystal structure of this compound, as outlined in this guide, is a multi-step process that requires careful attention to detail at each stage. From the initial challenge of growing high-quality single crystals to the final validation of the refined structure, a combination of established techniques and empirical optimization is necessary. By following the robust methodologies presented here, researchers can confidently elucidate the three-dimensional structures of novel small molecules, providing invaluable insights for drug design and materials science.

References

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A Comparative Benchmarking Guide: The Synthetic Utility of 2-bromo-N-methyl-5-nitropyridin-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a substantial portion of FDA-approved pharmaceuticals.[1][2] Within this class, highly functionalized intermediates that offer multiple, orthogonal reaction handles are invaluable for the efficient construction of complex molecular architectures. This guide provides an in-depth technical benchmark of 2-bromo-N-methyl-5-nitropyridin-4-amine , a versatile building block, against other common synthetic intermediates. We will dissect its reactivity profile, offering a comparative analysis of its performance in key synthetic transformations, supported by representative experimental data and detailed protocols. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and make informed decisions on intermediate selection.

The Strategic Value of a Multi-Functionalized Pyridine Core

The strategic advantage of an intermediate like this compound lies in the distinct and predictable reactivity of its substituents. The interplay between the electron-withdrawing nitro group and the halo- and amino-substituents creates a powerful tool for sequential, site-selective modifications.

  • C2-Bromo Group : A prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds.[3][4]

  • C5-Nitro Group : A potent electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the ortho and para positions (C4 and C6).[5][6] Furthermore, it serves as a synthetic precursor to a primary amine via reduction, opening another avenue for diversification.[7]

  • C4-Methylamino Group : A nucleophilic center that can be derivatized, but more importantly, its electronic and steric properties influence the overall reactivity of the scaffold.

The following diagram illustrates the key reactive sites and the transformations they enable.

Reactivity map of the title compound.

Benchmarking at C2: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 2-position is arguably the most versatile handle on this intermediate. Its performance in Suzuki-Miyaura cross-coupling reactions is a critical benchmark for its utility in constructing biaryl structures, a common motif in kinase inhibitors.[8]

Causality of Reactivity

The reactivity of a 2-halopyridine in a Suzuki-Miyaura coupling is governed by the rate-determining oxidative addition step to the Pd(0) catalyst. This step is sensitive to both the carbon-halogen bond strength (C-I > C-Br > C-Cl) and the electronic properties of the pyridine ring. Electron-deficient rings, such as the one in our title compound (due to the C5-nitro group), generally undergo oxidative addition more readily than electron-rich ones.

Comparative Data

We benchmark the performance of this compound against two logical alternatives: its 2-chloro analogue and a 2-bromo analogue lacking the activating nitro group. The data below is synthesized from established protocols for similar substrates.[8][9][10]

IntermediateCoupling PartnerCatalyst SystemTemp (°C)Time (h)Typical Yield (%)Commentary
2-Bromo (Nitro-Activated) 4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃90485-95High Reactivity: The electron-withdrawing nitro group facilitates rapid oxidative addition, leading to high yields under standard conditions.
2-Chloro (Nitro-Activated) 4-Methoxyphenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄1101270-85Lower Reactivity: Requires more active catalyst systems (buchwald ligands), higher temperatures, and longer reaction times due to the stronger C-Cl bond. Often a more cost-effective starting material.
2-Bromo (Non-Activated) 4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃1001275-90Moderate Reactivity: Slower than the nitro-activated analogue. Demonstrates the significant electronic contribution of the nitro group to reaction kinetics.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a 2-bromopyridine intermediate with an arylboronic acid.

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add the 2-bromopyridine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting: Seal the vessel and purge with dry nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the widely accepted mechanism for this cross-coupling reaction.[11]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex R¹-X dummy1 Oxidative Addition ox_add Oxidative Addition pd_boron R¹-Pd(II)L₂(R²) pd_complex->pd_boron R²-B(OR)₂ dummy2 Transmetalation transmetal Transmetalation pd_boron->pd0 R¹-R² dummy3 Reductive Elimination red_elim Reductive Elimination caption The Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura catalytic cycle.

Benchmarking the C5-Nitro Group: A Precursor for Further Functionalization

While the nitro group's primary electronic role is ring activation, its most powerful synthetic application is often its reduction to a primary amine. This transformation unlocks a new site for derivatization, enabling the synthesis of complex diaminopyridine structures.

Causality of Reduction Methods

The choice of reducing agent is critical to ensure chemoselectivity. The goal is to reduce the nitro group without affecting the C-Br bond (hydrodebromination) or other sensitive functional groups.

  • Iron (Fe) in Acetic Acid/HCl : A classic, robust method. It is cost-effective and generally selective for nitro groups over aryl halides.[7]

  • Tin(II) Chloride (SnCl₂) : A mild and effective reagent, particularly useful for substrates with acid-sensitive functionalities.

  • Catalytic Hydrogenation (H₂/Pd-C) : Highly efficient but carries a significant risk of hydrodebromination, especially with palladium catalysts. Careful screening of catalysts (e.g., PtO₂) and conditions is required.

Comparative Data
MethodReagentsTemp (°C)Time (h)Typical Yield (%)Commentary
Iron Reduction Fe powder, NH₄Cl (aq) or AcOH80-1002-485-95High Selectivity & Cost-Effective: Generally the preferred method for its reliability and low cost. Work-up can be cumbersome due to iron salts.
Tin(II) Chloride SnCl₂·2H₂O, EtOHReflux3-680-90Mild Conditions: Excellent for substrates intolerant of strongly acidic conditions. Stoichiometric tin waste is a drawback.
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, EtOHRT4-1250-70Risk of Debromination: Prone to competitive reduction of the C-Br bond, leading to lower yields of the desired product. Not recommended without extensive optimization.
Experimental Protocol: Nitro Group Reduction with Iron

This protocol provides a reliable method for the selective reduction of the nitro group.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-substituted pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Reagent Addition: Add ammonium chloride (4.0-5.0 eq) followed by iron powder (3.0-5.0 eq) portion-wise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by LC-MS.

  • Work-up: After cooling to room temperature, filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing thoroughly with ethanol or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude amine can be purified by crystallization or column chromatography.

Visualization: Synthetic Workflow

Workflow start Start: Nitro-Pyridine Substrate setup 1. Suspend in EtOH/H₂O 2. Add NH₄Cl and Fe Powder start->setup reaction Heat to Reflux (80°C) (Monitor by LC-MS) setup->reaction workup 1. Hot filter through Celite 2. Concentrate Filtrate 3. Aqueous Work-up (EtOAc/NaHCO₃) reaction->workup purification Column Chromatography or Recrystallization workup->purification product Product: Amino-Pyridine purification->product caption Workflow for nitro group reduction.

Workflow for nitro group reduction.

Conclusion: Selecting the Right Intermediate

This compound stands out as a highly valuable and versatile intermediate for several key reasons:

  • Orthogonal Reactivity: It provides at least two distinct and reliable reaction sites—the C2-bromo group for cross-coupling and the C5-nitro group for reduction—allowing for controlled, stepwise elaboration of the molecular scaffold.

  • Enhanced Reactivity: The presence of the nitro group significantly accelerates palladium-catalyzed cross-coupling reactions at the C2 position compared to non-activated analogues, allowing for milder conditions and shorter reaction times.

  • Strategic Positioning: The substitution pattern is common in many kinase inhibitor backbones, making it a direct and efficient precursor for many high-value targets.

The choice between this intermediate and its alternatives should be guided by synthetic strategy and economics. The corresponding 2-chloro analogue may be more cost-effective for large-scale synthesis, but it necessitates more forceful reaction conditions and specialized catalyst systems. A non-activated 2-bromo intermediate is a viable choice when the high reactivity conferred by the nitro group is not required or is potentially detrimental to other functional groups in the molecule.

Ultimately, this compound offers a potent combination of pre-installed functionality and tunable reactivity, making it an exceptional tool for accelerating discovery and development timelines in modern medicinal chemistry.

References

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  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

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A Comparative Guide to Structural Confirmation of 2-bromo-N-methyl-5-nitropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for drug discovery and development, unambiguous structural confirmation is a cornerstone of scientific rigor and regulatory compliance. For complex molecules such as 2-bromo-N-methyl-5-nitropyridin-4-amine derivatives, a multi-technique analytical approach is not just recommended, but essential. The substitution pattern on the pyridine ring, featuring a halogen, a nitro group, and an N-methylamine, gives rise to specific spectroscopic signatures that must be carefully analyzed.

This guide provides a comparative analysis of the most powerful and commonly employed analytical methods for the structural elucidation of these derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to select the most effective combination of techniques for their specific needs.

The Analytical Triad: A Synergistic Approach

No single technique can provide a complete structural picture. Instead, a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the foundational triad for routine structural confirmation. For absolute, unambiguous proof, especially when stereochemistry is involved, Single Crystal X-ray Diffraction stands as the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1][2] For this compound derivatives, a suite of 1D and 2D NMR experiments is crucial for assigning the precise location of each substituent.

Key Insights from NMR:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for unambiguously connecting protons and carbons, resolving spectral overlap, and confirming the substitution pattern.[2][3]

Comparative Analysis of NMR Techniques
TechniqueInformation ProvidedAdvantagesLimitations
1D NMR (¹H, ¹³C) Chemical environment of individual protons and carbons.Relatively quick to acquire; provides essential preliminary structural information.[4]Spectral overlap can complicate interpretation; does not directly show connectivity.[2]
2D NMR (COSY) Shows proton-proton (H-H) correlations through bonds (typically 2-3 bonds).[5]Traces out proton networks, identifying adjacent protons on the pyridine ring.Does not provide information about quaternary carbons or heteronuclear connections.
2D NMR (HSQC) Correlates proton signals with directly attached carbon atoms (one-bond C-H correlation).[5]The most reliable method for assigning carbon signals based on proton assignments.[1]Does not show correlations to quaternary carbons.
2D NMR (HMBC) Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[5]Essential for connecting different spin systems and assigning quaternary carbons. Crucial for confirming the position of the bromo, nitro, and N-methyl groups relative to the ring protons.[1]Can be more time-consuming to acquire and process data.
Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine appropriate spectral widths for 2D experiments.

  • COSY Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment to establish proton-proton connectivities.

  • HSQC Acquisition: Acquire a gradient-enhanced HSQC experiment to correlate protons to their directly attached carbons.

  • HMBC Acquisition: Run a gradient-enhanced HMBC experiment, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to build up the molecular structure fragment by fragment. For instance, an HMBC correlation from the N-methyl protons to the C4 carbon of the pyridine ring would confirm the location of the N-methylamino group.

Visualization of NMR Connectivity Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula.[6] The fragmentation pattern offers additional clues about the molecule's structure. For this compound derivatives, the presence of bromine is a key diagnostic feature.

Key Insights from MS:
  • Molecular Ion Peak (M+): Confirms the molecular weight of the synthesized compound.

  • Isotopic Pattern: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic M+ and M+2 peak of nearly equal intensity.[7][8][9] This is a definitive indicator of a monobrominated compound.

  • Fragmentation Pattern: The molecule will fragment in a predictable way. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ or NO radicals.[10][11] Halogenated compounds also exhibit characteristic fragmentation patterns.[12][13]

Comparative Analysis of Ionization Techniques
TechniqueFragmentationKey InformationBest For
Electron Ionization (EI) ExtensiveProvides a reproducible "fingerprint" spectrum rich in structural information. Ideal for creating searchable library entries.[12]Volatile, thermally stable compounds.
Electrospray Ionization (ESI) Soft/MinimalPrimarily provides the molecular weight of the parent molecule (as [M+H]⁺ or [M-H]⁻).Less volatile, polar, and thermally labile compounds. Often used with LC-MS.
Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the compound from any volatile impurities before it enters the mass spectrometer.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: Examine the resulting mass spectrum for the molecular ion peak and the characteristic bromine isotopic pattern at M+ and M+2. Analyze the major fragment ions to corroborate the proposed structure.

Visualization of Bromine Isotope Pattern

Bromine_Isotope cluster_0 Mass Spectrum (Molecular Ion Region) M+ M+ (⁷⁹Br) Relative Abundance: ~100% M+2 M+2 (⁸¹Br) Relative Abundance: ~98% SCXRD_Workflow Start Purified Compound Crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) Start->Crystallization Screening Crystal Screening & Selection Crystallization->Screening Data_Collection X-ray Diffraction Data Collection Screening->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure & Validation Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion and Recommendations

The structural confirmation of this compound derivatives requires a meticulous and multi-faceted analytical strategy.

  • For Routine Confirmation: A combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy is generally sufficient. The key diagnostic features will be the unambiguous assignment of all signals in the NMR spectra through 2D techniques (HSQC and HMBC), the observation of the characteristic 1:1 M+/M+2 isotopic pattern in the mass spectrum, and the presence of key functional group stretches (N-O, N-H) in the IR spectrum.

  • For Absolute Proof and Regulatory Submissions: Single-crystal X-ray diffraction is the definitive method. While more resource-intensive due to the requirement of a suitable crystal, it provides an unparalleled level of structural detail and certainty, leaving no ambiguity.

By judiciously applying these complementary techniques, researchers can confidently confirm the structure of their target molecules, ensuring the integrity and reproducibility of their scientific findings.

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A Senior Application Scientist's Guide to the Reactivity of 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Strategy and Drug Development

For professionals in drug discovery and development, the pyridine scaffold is a cornerstone of molecular design, with its derivatives forming the basis of countless therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount, and brominated pyridines represent key intermediates, unlocking a vast chemical space through reactions like nucleophilic aromatic substitution (SⁿAr) and transition-metal-catalyzed cross-coupling.

This guide provides an in-depth analysis of the reactivity of 2-bromo-N-methyl-5-nitropyridin-4-amine , a highly substituted and electronically complex building block. We will objectively compare its predicted reactivity profile against simpler bromopyridines, grounding our analysis in the fundamental principles of physical organic chemistry and supporting it with established experimental protocols. Our goal is to equip researchers with the predictive understanding needed to design efficient and successful synthetic routes.

Theoretical Framework: Deconstructing Bromopyridine Reactivity

The reactivity of a bromopyridine is not absolute; it is a finely tuned interplay of electronic and steric factors. Understanding these principles is critical to predicting reaction outcomes.

The Inherent Electronics of the Pyridine Ring

The pyridine ring is isoelectronic with benzene but is inherently electron-deficient due to the greater electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the ring, making the carbon atoms more electrophilic and susceptible to attack by nucleophiles.[2][3] This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, which can effectively stabilize the negative charge of an intermediate through resonance.[4][5][6][7][8] Consequently, nucleophilic aromatic substitution (SⁿAr) is significantly more favorable at these positions compared to the β (3- and 5-) positions, which lack this direct resonance stabilization.[4][6]

The Decisive Role of Substituents

Substituents dramatically modulate the reactivity of the pyridine ring. Their effects can be broadly categorized as:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) strongly decrease the electron density of the ring.[1] When positioned ortho or para to a leaving group, they provide powerful resonance stabilization for the negatively charged Meisenheimer intermediate formed during an SⁿAr reaction, thereby accelerating the substitution.[2][5] This activation is a cornerstone of SⁿAr chemistry.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or alkyl (-CH₃) increase the ring's electron density through resonance or induction.[1][9] This generally deactivates the ring towards nucleophilic attack but can increase the rate of oxidative addition in palladium-catalyzed cross-coupling reactions by making the carbon-halogen bond more electron-rich.[9]

  • Steric Hindrance: Bulky substituents adjacent to the reaction site can physically impede the approach of a nucleophile or a bulky catalyst complex, slowing down or even inhibiting a reaction.[10]

Reactivity Profile of this compound

Let's dissect our target molecule based on the principles above:

  • Bromine at C-2: The leaving group is at an α-position, which is inherently activated for nucleophilic attack.[4][5]

  • Nitro Group at C-5: The -NO₂ group is a potent EWG. While it is at a β-position relative to the bromine, its powerful inductive and resonance effects will significantly lower the overall electron density of the entire pyridine ring, making the C-2 position highly electrophilic. During nucleophilic attack at C-2, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto both the ring nitrogen (position 1) and the oxygen atoms of the nitro group (position 5), providing substantial stabilization.

  • N-methyl-amino Group at C-4: The -N(H)CH₃ group is an EDG. In isolation, this would deactivate the ring to SⁿAr. However, its electron-donating effect is likely overshadowed by the combined electron-withdrawing power of the ring nitrogen and the nitro group.

  • N-methyl Group: The methyl group on the amine provides minor steric bulk compared to a primary amine but does not significantly alter the electronic contribution.

Prediction:

  • For SⁿAr: this compound is predicted to be highly reactive towards nucleophilic aromatic substitution. The combination of a leaving group at an activated position (C-2) and the powerful stabilization of the intermediate by the ring nitrogen and the C-5 nitro group creates a highly favorable system for this reaction class.

  • For Cross-Coupling: The molecule is also an excellent candidate for palladium-catalyzed reactions. The C-Br bond at the electron-deficient C-2 position is highly polarized and primed for oxidative addition, which is often the rate-determining step in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig.[11]

Comparative Reactivity Analysis

To place the reactivity of this compound in context, we compare it with other common bromopyridine building blocks. The following table provides a qualitative ranking based on established chemical principles.

CompoundBromine PositionKey SubstituentsPredicted SⁿAr ReactivityPredicted Cross-Coupling ReactivityRationale
This compound 2 (α)-NO₂ (strong EWG), -N(H)CH₃ (EDG)Very High Very High C-2 position is activated. The potent -NO₂ group strongly activates the ring for SⁿAr and oxidative addition.
2-Bromo-5-nitropyridine2 (α)-NO₂ (strong EWG)High High Classic activated substrate. The para-nitro group provides excellent stabilization for the SⁿAr intermediate.[12][13]
2-Bromopyridine2 (α)NoneModerate Moderate The C-2 position is activated by the ring nitrogen, but lacks additional EWG activation.[14][15]
4-Bromopyridine4 (γ)NoneModerate Moderate The C-4 position is also activated by the ring nitrogen, with reactivity comparable to the 2-position.[8]
3-Bromopyridine3 (β)NoneVery Low / Negligible Low to Moderate The C-3 position is not activated for SⁿAr as the intermediate cannot be stabilized by the ring nitrogen.[4][5] It is a viable but less reactive partner in cross-coupling.[16][17]
2-Bromo-4-methylpyridine2 (α)-CH₃ (weak EDG)Low to Moderate Moderate The EDG slightly deactivates the ring for SⁿAr compared to unsubstituted 2-bromopyridine but does not significantly hinder cross-coupling.[14]

Key Reaction Methodologies & Protocols

The true utility of a building block is realized through its successful application in synthesis. Below are detailed, field-proven protocols for key transformations, with explanations for the critical experimental choices.

Protocol: Nucleophilic Aromatic Substitution (SⁿAr)

This protocol describes a general procedure for the substitution of the bromine atom with an oxygen or nitrogen nucleophile, a reaction for which this compound is exceptionally well-suited.

Objective: To synthesize 2-alkoxy- or 2-amino-N-methyl-5-nitropyridin-4-amine derivatives.

Causality Behind Choices:

  • Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they effectively solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.[5]

  • Base: A strong, non-nucleophilic base like NaH or K₂CO₃ is used to deprotonate the alcohol or amine nucleophile, increasing its nucleophilicity without competing in the substitution.

  • Temperature: While highly activated substrates may react at room temperature, heating is often employed to ensure the reaction proceeds to completion in a reasonable timeframe.[5]

Step-by-Step Procedure:

  • Reagent Preparation: In a dry, inert-atmosphere flask (e.g., a nitrogen-flushed round-bottom flask), dissolve the nucleophile (e.g., an alcohol or secondary amine, 1.2 equivalents) in anhydrous DMSO or DMF (approx. 0.5 M).

  • Nucleophile Activation: If using an alcohol or primary/secondary amine, add a base (e.g., NaH for alcohols, K₂CO₃ for amines, 1.5 equivalents) portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature.

  • Substrate Addition: Add this compound (1.0 equivalent) to the activated nucleophile solution.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. The high activation of the substrate means the reaction should proceed readily.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Protocol: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or vinyl groups.

Objective: To synthesize 2-aryl-N-methyl-5-nitropyridin-4-amine from this compound and an arylboronic acid.

Causality Behind Choices:

  • Catalyst System: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of substrates.[18][19] The phosphine ligands stabilize the palladium center.

  • Base: An aqueous base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[18]

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is used to dissolve both the organic-soluble bromopyridine and the water-soluble inorganic base.[18] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).[18]

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system, typically a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane) and water.[20]

  • Reaction Execution: Heat the mixture to 80-100 °C under the inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Protocol: Buchwald-Hartwig Amination

This reaction is a premier method for forming carbon-nitrogen bonds, allowing for the synthesis of complex arylamines.

Objective: To couple this compound with a primary or secondary amine.

Causality Behind Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos or BINAP) is typically required.[18] These ligands facilitate the crucial reductive elimination step and prevent catalyst decomposition, especially with electron-deficient heteroaryl halides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine coupling partner in the catalytic cycle.[18]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.[18]

Step-by-Step Procedure:

  • Reaction Setup: In a dry, inert-atmosphere glovebox or Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq.).[18][20]

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with stirring. For volatile amine partners, a sealed tube is necessary to prevent evaporation.[21][22][23]

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute it with an organic solvent. Filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify these critical processes, the following diagrams illustrate the underlying mechanisms and a generalized experimental workflow.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SⁿAr).

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (+ Ar-Br) Transmetal Ar-Pd(II)L₂-R OxAdd->Transmetal Transmetalation (+ R-B(OR)₂ + Base) ReductElim Pd(0)L₂ Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Product (Ar-R)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Solvent, Catalyst) Start->Setup Inert Establish Inert Atmosphere (e.g., Argon Purge) Setup->Inert React Heating & Stirring Inert->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Quench & Extract) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Product Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for cross-coupling reactions.

References

  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society.
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - ACS Publications.
  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino. Benchchem.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • Substitution in the Pyridine Series: Effect of Substituents (1965). SciSpace.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate.
  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. Benchchem.
  • (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Benchchem.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
  • 2 - Reaction Examples.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... ResearchGate.
  • Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine. Benchchem.
  • 2-Bromopyridine. Wikipedia.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-N-methyl-5-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-bromo-N-methyl-5-nitropyridin-4-amine. As a substituted pyridine containing both a halogen (bromine) and a nitro functional group, this compound requires stringent adherence to hazardous waste procedures to ensure personnel safety and environmental compliance. The guidance herein is synthesized from established safety protocols for structurally analogous halogenated nitroaromatic compounds and is designed to provide a self-validating system of laboratory best practices.

Hazard Characterization and Risk Assessment

This compound must be handled as a hazardous substance. Its chemical structure suggests a hazard profile characterized by potential toxicity and irritation. The pyridine ring, combined with an electron-withdrawing nitro group and a bromine atom, imparts reactivity and biological activity that necessitates cautious handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related compounds allow for a reliable assessment of its probable hazards.

Based on analogous compounds like 2-bromo-5-nitropyridine and various aminobromonitropyridines, the primary hazards are classified as follows:

  • Acute Toxicity: Likely toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Irritation: Causes skin irritation, serious eye irritation, and potential respiratory tract irritation upon inhalation of dust.[2][4][5][6][7][8]

These classifications mandate that all waste streams containing this compound, whether pure substance, solutions, or contaminated materials, be treated as regulated hazardous waste.

PropertyValue / ClassificationSource (Analogous Compounds)
Molecular Formula C₆H₆BrN₃O₂N/A (Derived from name)
Molecular Weight ~232.03 g/mol [9]
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation)[1][2]
Skin Irritation (Category 2)[2][4]
Eye Irritation (Category 2)[2][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[2][5][7]
Signal Word Danger / Warning[4]

Mandatory Personal Protective Equipment (PPE) and Handling

The causality behind PPE selection is the prevention of all routes of exposure: dermal, ocular, and inhalation.

  • Hand Protection: Wear chemical-resistant nitrile or butyl rubber gloves.[10][11] Nitrile gloves provide good resistance to a range of chemicals, but double-gloving may be appropriate for extended handling procedures to prevent breakthrough.[12]

  • Eye and Face Protection: Use chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned.[5][10] For larger quantities or spill cleanup, consider a chemically resistant apron.

  • Respiratory Protection: All handling of solid this compound must be performed within a certified chemical fume hood to control exposure to dust.[7][10] If work outside a hood is unavoidable, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges is required.[5][13][14]

Disposal Protocol: A Step-by-Step Methodology

The disposal of this compound is governed by its classification as a halogenated, nitrated organic solid . This dictates the segregation, containerization, and ultimate disposal pathway.

Step 1: Waste Segregation This is the most critical step to ensure safety and proper disposal. This waste must be collected in a container designated exclusively for Halogenated Organic Waste .[15]

  • DO NOT mix with non-halogenated organic solvents. This is because halogenated waste requires a specific high-temperature incineration process, and mixing streams increases disposal costs and complexity.[15][16]

  • DO NOT mix with acids, bases, or strong oxidizing agents.[12][17] Incompatible materials can lead to dangerous chemical reactions within the waste container.

  • DO NOT dispose of this chemical down the sanitary sewer or in the regular trash.[13][18]

Step 2: Waste Collection and Containerization

  • Primary Container: Use a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[12][13] The container must be in good condition and have a secure, screw-top lid to prevent leaks or vapor release.[13][19]

  • Collecting Solid Waste: Carefully place the pure compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, paper towels used for minor cleanups) directly into the designated waste container.[13] Use dedicated tools (spatulas, brushes) to avoid cross-contamination. Avoid any actions that could generate dust.[7][13]

  • Collecting Contaminated Sharps: Any sharps (needles, razor blades, broken glass) contaminated with this chemical must be placed in a dedicated, puncture-proof sharps container. This container must also be labeled as hazardous chemical waste.[18]

Step 3: Labeling Proper labeling is a regulatory requirement. As soon as the first item of waste is added, affix a "Hazardous Waste" tag to the container. The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" . If other halogenated compounds are present, they must also be listed.[19]

  • The specific hazard characteristics: "Toxic," "Irritant."

  • The date accumulation started.

Step 4: Temporary Storage (Satellite Accumulation Area) Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and incompatible materials.[13]

  • Stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]

Step 5: Final Disposal Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management contractor.[10][13] These contractors will transport the waste to a permitted facility for disposal, which for halogenated organic compounds, typically involves high-temperature incineration.[10][15]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify Waste: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B Haz Key Hazards: - Toxic - Irritant - Halogenated A->Haz C Work in Fume Hood B->C D Select Designated 'Halogenated Organic Waste' Container C->D Generate Waste E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Add Waste to Container (Solids, Contaminated Items) E->F G Securely Seal Container F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Disposal via Licensed Waste Contractor (Incineration) I->J

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

Spill Management

  • Small Spills: If you are trained and it is safe to do so, manage the spill immediately. Ensure proper PPE is worn. Avoid generating dust.[7] Gently cover the solid spill with an inert absorbent material like vermiculite or sand.[10] Carefully sweep the material into the designated hazardous waste container.[5][13] Clean the spill area with an appropriate solvent and then soap and water, placing all cleaning materials into the waste container.

  • Large Spills: Evacuate the immediate area. Alert colleagues and notify your supervisor and institutional EHS department immediately.[10][19] Prevent entry into the affected area until the EHS response team has cleared it.

First Aid Measures These measures are based on protocols for similar hazardous compounds and should be followed while seeking immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[6][9]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

References

  • Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine . Cole-Parmer. [Link]

  • Organic Nitro Compounds Waste Compatibility . CP Lab Safety. [Link]

  • Halogenated Solvents Safety Plan . Washington State University. [Link]

  • Procedure for Disposing of Hazardous Waste . Massachusetts Institute of Technology (MIT). [Link]

  • 2-BROMO-5-NITROPYRIDIN-4-AMINE Physico-chemical Properties . ChemBK. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 2-Bromo-5-nitropyridine PubChem CID 78240 . PubChem, National Center for Biotechnology Information. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . Electronic Code of Federal Regulations (eCFR). [Link]

  • Industrial wastewater treatment . Wikipedia. [Link]

  • 2-Amino-5-bromo-3-nitropyridine PubChem CID 138878 . PubChem, National Center for Biotechnology Information. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.